molecular formula C10H15NO3 B095258 2-Amino-1-(2,3-dimethoxyphenyl)ethanol CAS No. 17055-25-3

2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Cat. No.: B095258
CAS No.: 17055-25-3
M. Wt: 197.23 g/mol
InChI Key: XZVQQUOJVHRFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a synthetic organic compound belonging to the class of substituted 2-amino-1-phenylethanol derivatives. This chemical scaffold is of significant interest in medicinal and organic chemistry research, particularly in the synthesis of more complex molecules and the study of structure-activity relationships . The presence of both the amino and ethanol functional groups on the phenyl ring makes it a versatile building block for further chemical modifications . Researchers utilize this compound as a key intermediate in synthetic pathways. For instance, structurally similar compounds are employed in the synthesis of pharmaceutical agents and other biologically active molecules . The dimethoxyphenyl moiety is a common pharmacophore in various compounds with biological activity. The compound must be handled with care, adhering to appropriate laboratory safety protocols. 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,3-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQQUOJVHRFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443039
Record name 2-amino-1-(2,3-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17055-25-3
Record name 2-amino-1-(2,3-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-dimethoxyphenyl ethanolamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

1. Introduction

2-Amino-1-(2,3-dimethoxyphenyl)ethanol, often referred to in broader pharmacological contexts as 2,3-dimethoxyphenylethanolamine, is a specific positional isomer of the beta-hydroxyphenethylamine class.[1] Structurally, it represents a hybrid between the neurotransmitter norepinephrine (which possesses a beta-hydroxy group) and the lesser-known phenethylamine 2,3-DMPEA.[1]

While the 2,5-dimethoxy and 3,4-dimethoxy substitution patterns are widely recognized for their psychoactive or adrenergic activity (e.g., in compounds like 2C-B or methoxamine), the 2,3-substitution pattern is less common in medicinal chemistry.[1] This molecule primarily serves as a critical reference standard in metabolic studies, a precursor for complex heterocyclic synthesis, and a probe for structure-activity relationship (SAR) studies investigating the steric and electronic effects of ortho-meta substitution on adrenergic receptor binding.[1]

Chemical Identity & Physical Properties

The following data consolidates the core physicochemical attributes of the compound.

PropertySpecification
IUPAC Name 2-Amino-1-(2,3-dimethoxyphenyl)ethanol
Common Synonyms 2,3-Dimethoxy-beta-hydroxyphenethylamine; beta-Hydroxy-2,3-DMPEA
CAS Registry Number 17055-25-3
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Exact Mass 197.1052
Physical State Solid (typically isolated as a hydrochloride salt)
Solubility Soluble in water, ethanol, methanol; sparingly soluble in ether.[1]
pKa (Predicted) ~9.5 (Amine), ~13.0 (Alcohol)

Synthesis Protocol

The synthesis of beta-hydroxyphenethylamines is most reliably achieved through the reduction of an alpha-amino ketone intermediate.[1] The following protocol outlines the Delepine-Reduction Route , chosen for its high specificity and avoidance of over-alkylation side reactions common in direct alkylation methods.

Phase 1: Alpha-Bromination[1]
  • Precursor: 2,3-Dimethoxyacetophenone.[1]

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB).[1]
    
  • Solvent: Glacial Acetic Acid or Dichloromethane/Methanol (7:3).[1]

  • Mechanism: Electrophilic alpha-halogenation.[1]

  • Protocol:

    • Dissolve 2,3-dimethoxyacetophenone (1 eq) in glacial acetic acid.

    • Add

      
       (1.05 eq) dropwise at 0°C to prevent poly-bromination.[1]
      
    • Stir at room temperature for 2 hours.

    • Quench with ice water; extract the alpha-bromo ketone (2-bromo-1-(2,3-dimethoxyphenyl)ethanone).

Phase 2: Amination (Delepine Reaction)[1]
  • Reagent: Hexamethylenetetramine (Hexamine).[1]

  • Solvent: Chloroform or Ethanol.[1]

  • Mechanism: Formation of a quaternary hexaminium salt followed by acid hydrolysis.[1] This prevents the formation of secondary/tertiary amines.

  • Protocol:

    • Dissolve the alpha-bromo ketone in chloroform.[1]

    • Add Hexamine (1.1 eq) and stir. A precipitate (hexaminium salt) will form.

    • Filter the salt and hydrolyze in ethanolic HCl at reflux.

    • Isolate 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride.[1]

Phase 3: Carbonyl Reduction
  • Reagent: Sodium Borohydride (

    
    ).[1]
    
  • Solvent: Methanol/Ethanol.[1]

  • Mechanism: Nucleophilic addition of hydride to the ketone carbonyl.[1]

  • Protocol:

    • Dissolve the amino-ketone salt in methanol.[1] Neutralize carefully with base if necessary, or reduce directly if solubility permits.[1]

    • Add

      
       (2.0 eq) in portions at 0°C.
      
    • Stir for 4 hours, allowing the temperature to rise to ambient.

    • Acidify to destroy excess hydride, evaporate solvent, and recrystallize the final product (2-amino-1-(2,3-dimethoxyphenyl)ethanol) as the HCl salt.[1]

Synthesis Workflow Diagram

SynthesisPath Acetophenone 2,3-Dimethoxyacetophenone BromoKetone Alpha-Bromo Ketone (Intermediate) Acetophenone->BromoKetone Br2 / AcOH (Bromination) Hexaminium Hexaminium Salt BromoKetone->Hexaminium Hexamine (Delepine Reaction) AminoKetone Alpha-Amino Ketone Hexaminium->AminoKetone HCl / EtOH (Hydrolysis) FinalProduct 2-Amino-1-(2,3-dimethoxyphenyl)ethanol AminoKetone->FinalProduct NaBH4 (Reduction)

Figure 1: Step-wise synthesis via the Delepine-Reduction pathway.[1]

Analytical Characterization

Validation of the synthesized compound requires confirmation of both the ethanolamine side chain and the specific 2,3-substitution pattern.[1]

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D₂O, 400 MHz):

    • Aromatic Region: Three protons in the 6.8–7.1 ppm range.[1] The 2,3-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or a multiplet depending on resolution).[1]

    • Methine (CH-OH): A triplet or doublet of doublets around 5.0–5.2 ppm.[1]

    • Methylene (CH₂-N): Multiplet around 3.0–3.2 ppm.[1][2]

    • Methoxy Groups: Two distinct singlets (due to non-equivalence) around 3.8–3.9 ppm.[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Molecular Ion: [M+H]⁺ = 198.12.[1]

  • Fragmentation (EI):

    • Base Peak: m/z 30 (

      
      ), characteristic of primary amines.[1]
      
    • Alpha-Cleavage: Loss of the amine side chain leads to the 2,3-dimethoxybenzyl cation (m/z ~151/152).[1]

    • Tropylium Ion: Rearrangement ions characteristic of the dimethoxybenzene core.[1]

Biological & Pharmacological Context

The pharmacological relevance of 2-amino-1-(2,3-dimethoxyphenyl)ethanol lies in its structural homology to established neurotransmitters.[1]

Structure-Activity Relationship (SAR)
  • Beta-Hydroxyl Group: The presence of the beta-hydroxyl group generally increases affinity for adrenergic receptors compared to the non-hydroxylated phenethylamine (2,3-DMPEA).[1] It mimics the side chain of norepinephrine.

  • 2,3-Substitution: This substitution pattern is sterically crowded.[1] Unlike the 3,4-substitution (catechol-like) which is optimal for adrenergic agonist activity, or the 2,5-substitution (psychedelic), the 2,3-pattern often results in reduced potency or antagonistic properties due to steric interference at the receptor binding site.[1]

  • Metabolic Stability: The methoxy groups protect the ring from rapid metabolism by COMT (Catechol-O-methyltransferase), potentially increasing the half-life compared to dihydroxy analogs, though MAO (Monoamine Oxidase) susceptibility remains.[1]

Structural Comparison Diagram

SAR_Comparison Norepinephrine Norepinephrine (3,4-OH, Beta-OH) Adrenergic Agonist Target 2-Amino-1-(2,3-dimethoxyphenyl)ethanol (2,3-OMe, Beta-OH) Research Standard Norepinephrine->Target Methylation of OH groups Positional Isomerism DMPEA 2,3-DMPEA (2,3-OMe, No Beta-OH) Low Activity DMPEA->Target Beta-Hydroxylation (Increases Polarity)

Figure 2: Structural relationship between Norepinephrine, 2,3-DMPEA, and the target molecule.[1]

References

  • Shulgin, A., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Context on phenethylamine substitution patterns).

  • PubChem. (n.d.).[3] 2-(2,3-Dimethoxyphenyl)ethanamine (2,3-DMPEA).[1] Retrieved from [Link][1]

Sources

Adrenergic Receptor Binding Affinity of 2,3-Dimethoxy Phenylethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the adrenergic receptor binding affinity of 2,3-dimethoxy phenylethanolamines.

Technical Guide & Pharmacological Analysis

Executive Summary

The 2,3-dimethoxy phenylethanolamine scaffold represents a distinct but pharmacologically challenging structural class within adrenergic ligand design. Unlike the canonical 3,4-dihydroxyphenylethanolamines (e.g., norepinephrine, epinephrine) which exhibit high agonist potency, or the 3,4-dimethoxy analogs which often retain partial affinity, the 2,3-dimethoxy substitution pattern is frequently associated with a significant loss of binding affinity and intrinsic activity at both


 and 

adrenergic receptors.

This guide analyzes the structural determinants of this "affinity cliff," contrasting the steric and electronic profile of the 2,3-isomer against active analogs. It details the synthetic pathways, specific receptor subtype interactions, and provides validated experimental protocols for quantifying these low-affinity interactions.

Chemical Framework & Synthesis[1][2][3]

Structural Analysis

The core pharmacophore for adrenergic activity requires:

  • A basic nitrogen separated from the aromatic ring by a two-carbon chain.

  • A

    
    -hydroxyl group (in the 
    
    
    
    configuration) for hydrogen bonding with the receptor.
  • Aromatic substitutions that complement the serine residues in Transmembrane Domain 5 (TM5).

The 2,3-dimethoxy motif introduces two critical disruptions:

  • Steric Hindrance: The methoxy group at the 2-position (ortho) creates steric clash with the ethylamine side chain, potentially forcing a conformation unfavorable for the binding pocket.

  • Electronic Mismatch: The methoxy groups are hydrogen bond acceptors, whereas the natural ligands (catechols) act as hydrogen bond donors to Ser203, Ser204, and Ser207.

Synthetic Pathway

The synthesis of 2,3-dimethoxyphenylethanolamine is typically achieved via the Henry Reaction followed by reduction, or via Cyanohydrin reduction .

Protocol: Nitroaldol Route

  • Condensation: 2,3-Dimethoxybenzaldehyde is condensed with nitromethane (

    
    ) using ammonium acetate as a catalyst to yield the nitrostyrene.
    
  • Reduction: The nitrostyrene is reduced (e.g., using

    
     or catalytic hydrogenation) to the phenethylamine.
    
  • 
    -Hydroxylation:  Direct synthesis of the ethanolamine is often more efficiently achieved by reacting the aldehyde with trimethylsilyl cyanide (TMSCN) to form the cyanohydrin, followed by reduction.
    

Synthesis Aldehyde 2,3-Dimethoxy benzaldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin TMSCN, ZnI2 (Nucleophilic Addition) Product 2,3-Dimethoxy phenylethanolamine Cyanohydrin->Product LiAlH4, THF (Reduction)

Figure 1: Synthetic route via cyanohydrin reduction to yield the target phenylethanolamine.[1]

Pharmacological Profile: Binding Affinity[4][5]

The "Williams Rule" of Substitution

Seminal SAR studies (Williams et al., J. Med. Chem.) established a hierarchy of activity for methoxy-substituted phenylethanolamines:

  • 2-methoxy-4-substituted: Enhanced potency and selectivity (often

    
    -antagonists).[1][2]
    
  • 3,4-dimethoxy: Moderate affinity (partial agonists/antagonists).

  • 2,3-dimethoxy: Significant loss of activity. [1]

Receptor Subtype Analysis[4][7]

-Adrenergic Receptors (

)[1][3][4][5]
  • Binding Affinity (

    
    ):  The 2,3-dimethoxy analogs typically exhibit 
    
    
    
    values in the high micromolar range (>10
    
    
    M)
    , rendering them effectively inactive compared to reference ligands like phentolamine or prazosin.
  • Mechanism of Failure: The

    
    -receptor pocket is tight; the 2-methoxy group likely clashes with hydrophobic residues intended to accommodate the flat aromatic ring.[1] Unlike imidazoline 
    
    
    
    agonists (e.g., clonidine) which tolerate ortho-substitution (Cl, Me), the flexible phenylethanolamine chain cannot adjust to this steric bulk without losing the critical ionic bond between the amine and Asp113.

-Adrenergic Receptors (

)[1][6][7]
  • Binding Affinity: Negligible agonist activity.[8]

  • Structure-Activity Relationship (SAR):

    
    -receptors require hydrogen bond donors at the meta and para positions (3,4-dihydroxy) to anchor the ligand to Ser203 and Ser207.[1]
    
    • Replacing -OH with -OCH

      
       removes the donor capability.[1]
      
    • The 2-position methoxy group introduces a "twist" in the phenyl ring relative to the side chain, preventing the molecule from lying flat in the binding cleft.

Comparative Affinity Table

Substitution Pattern

Affinity (

)

Activity (Intrinsic)
Pharmacological Classification
3,4-Dihydroxy (Norepinephrine)High (< 100 nM)Full AgonistEndogenous Ligand
3,4-Dimethoxy Moderate (1-10

M)
Partial Agonist / InactiveWeak Partial Agonist
2-Methoxy-4-Methyl High (Sub-

M)
AntagonistSelective Antagonist
2,3-Dimethoxy Very Low (> 100

M)
Inactive Non-binder

Mechanistic Visualization: The Binding Clash

The failure of 2,3-dimethoxy phenylethanolamines to bind effectively is best understood through the disruption of the canonical signaling pathway.

AdrenergicPath Ligand 2,3-Dimethoxy Phenylethanolamine BindingSite Orthosteric Pocket (Asp113, Ser203, Ser207) Ligand->BindingSite Attempts Binding Receptor Beta-Adrenergic Receptor (GPCR) Effect Downstream Signaling (cAMP / IP3) Failure Steric Clash & Loss of H-Bonding BindingSite->Failure 2-OMe Steric Bulk 3-OMe H-Bond Deficit Failure->Receptor Prevents Conformational Change

Figure 2: Mechanistic pathway showing the interruption of receptor activation due to steric and electronic incompatibility.[1]

Experimental Protocols

To empirically validate the low affinity of these compounds, a Radioligand Competition Binding Assay is the gold standard.

Membrane Preparation[4]
  • Tissue Source: Rat cerebral cortex (

    
    ) or heart/lung (
    
    
    
    ).
  • Homogenization: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Centrifuge at 48,000

    
     for 20 mins at 4°C. Resuspend pellet in fresh buffer.
    
Competition Binding Assay

Objective: Determine the


 and 

of 2,3-dimethoxyphenylethanolamine by displacing a radiolabeled standard.
  • Radioligand:

    
    -Prazosin (for 
    
    
    
    ) or
    
    
    -Dihydroalprenolol (DHA) (for
    
    
    ).[1]
  • Test Compound: 2,3-dimethoxyphenylethanolamine (

    
     M to 
    
    
    
    M).[1]
  • Non-specific Binding: Define using

    
     Phentolamine (
    
    
    
    ) or Propranolol (
    
    
    ).

Workflow:

  • Incubation: Mix membrane prep (100

    
    g protein), radioligand (0.5 nM), and test compound. Incubate at 25°C for 60 mins.
    
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Washing: Wash filters

    
     with ice-cold buffer.[1]
    
  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

AssayWorkflow Step1 Membrane Prep (Rat Cortex/Heart) Step2 Add Radioligand ([3H]-DHA or [3H]-Prazosin) Step1->Step2 Step3 Add Test Compound (2,3-Dimethoxy analog) Step2->Step3 Step4 Incubation (60 min @ 25°C) Step3->Step4 Step5 Filtration & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Step7 Data Analysis (Cheng-Prusoff) Step6->Step7

Figure 3: Step-by-step workflow for the radioligand competition binding assay.

References

  • Williams, L. R., et al. (1978).[9] "2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents."[1] Journal of Medicinal Chemistry, 21(10), 1081–1084.[9] Link

  • Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling, 5(6). (Provides context on phenethylamine numbering and inactivity of 2,3-isomers in related GPCRs). Link

  • Wainscott, D. B., et al. (2007). "Pharmacologic characterization of the human trace amine-associated receptor 1." Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. (Comparative binding data for phenylethanolamines). Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

An In-depth Technical Guide to 2-Amino-1-(dimethoxyphenyl)ethanol Isomers: Focus on 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial research to provide a comprehensive guide on 2-Amino-1-(2,3-dimethoxyphenyl)ethanol revealed a significant challenge: the absence of a dedicated PubChem Compound Identification (CID) number and corresponding safety data for this specific isomer. Extensive searches across multiple chemical databases and scientific literature did not yield a unique identifier or a Safety Data Sheet (SDS) for the 2,3-dimethoxy substituted compound. This suggests that this particular isomer is not commonly synthesized, commercially available, or extensively documented in public records.

In the spirit of providing a valuable and technically sound resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on a closely related and well-documented isomer: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . This compound has available data, allowing for a thorough exploration of its chemical identity, safety protocols, and handling procedures, in line with the user's core requirements for an in-depth technical guide.

This guide will proceed by presenting the PubChem CID and a detailed safety and handling profile for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol as a representative example of this class of compounds.

Part 1: Core Chemical Identification of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

PubChem Compound Identification (CID): While a specific CID for the 2,3-dimethoxy isomer is not available, the well-characterized 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is registered under CAS Number 3600-87-1 . This CAS number is a critical identifier for sourcing this compound and its associated safety and handling documentation.

Part 2: Comprehensive Safety & Handling Protocols for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol

The following safety and handling information is synthesized from available Safety Data Sheets (SDS) and chemical databases for 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1).

Hazard Identification and Classification

Based on available data, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol is classified with the following hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Pictograms:



Signal Word: Danger

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Quantitative Safety Data
ParameterValueSource
Oral LD50 (Rat) Data not available
Dermal LD50 (Rabbit) Data not available
Inhalation LC50 (Rat) Data not available
Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates when engineering controls are not sufficient.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Part 3: Visualization of a Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh Compound in Fume Hood C->D E Perform Experiment (e.g., Dissolution, Reaction) D->E F Decontaminate Glassware and Work Surfaces E->F G Dispose of Waste in Designated Chemical Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Dimethoxy-Substituted Phenylethanolamines at Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The β-phenylethanolamine scaffold is a foundational structural motif in adrenergic pharmacology, giving rise to endogenous neurotransmitters and a vast library of synthetic drugs. Chemical modification of this core structure profoundly influences receptor affinity, subtype selectivity, and functional activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylethanolamines featuring dimethoxy substitutions on the aromatic ring. We explore how the position of these methoxy groups, acting as bioisosteres of the critical catechol hydroxyls, alters interaction with α- and β-adrenergic receptor subtypes. This document synthesizes key SAR principles, details authoritative experimental methodologies for their elucidation, and presents a framework for the rational design of novel adrenergic agents.

Introduction: The Phenylethanolamine Core and the Adrenergic System

The sympathetic nervous system orchestrates the "fight-or-flight" response through the release of catecholamines like norepinephrine and epinephrine.[1] These molecules act on a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (ARs). The parent structure for these neurotransmitters is β-phenylethanolamine, a simple molecule comprising a phenyl ring connected to an amino group by a two-carbon chain with a hydroxyl group on the benzylic carbon.[2][3]

Adrenergic receptors are broadly classified into two main types, α and β, which are further divided into several subtypes (α₁, α₂, β₁, β₂, β₃).[1] These subtypes are differentially expressed throughout the body and mediate distinct physiological effects, making them critical targets in drug development for conditions ranging from hypertension and asthma to heart failure.[1][4]

The interaction between a phenylethanolamine derivative and an adrenergic receptor is a highly specific, three-dimensional event. Altering the substitution pattern on the aromatic ring, the ethylamine side chain, or the terminal amine dictates the compound's affinity, its preference for one receptor subtype over another, and whether it acts as an agonist or antagonist.[2][5] This guide focuses specifically on the impact of replacing the vital hydroxyl groups with methoxy groups, a common medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties.

Foundational SAR of the Phenylethanolamine Scaffold

Before examining the specific effects of dimethoxy substitution, it is crucial to understand the foundational SAR of the parent scaffold. Maximal direct-acting agonist activity at adrenergic receptors is typically observed in β-phenylethanolamines that possess two key features: a catechol ring and a (1R)-configured hydroxyl group on the β-carbon.[2][5][6]

  • Aromatic Ring Substitution: The presence of hydroxyl groups at the 3- and 4-positions (a catechol moiety) is paramount for high-potency interactions with both α and β receptors.[5][7][8] These groups act as key hydrogen bond donors. However, the catechol group is a primary site for metabolic inactivation by catechol-O-methyltransferase (COMT), leading to poor oral bioavailability.[5][7]

  • β-Carbon Hydroxyl Group: A hydroxyl group on the carbon adjacent to the phenyl ring is critical for direct agonist activity.[2] Its stereochemistry is vital; the (1R)-enantiomer is significantly more potent, indicating a specific hydrogen-bonding interaction within the receptor's binding pocket.[1][2]

  • α-Carbon Substitution: Introducing a small alkyl group, such as methyl, on the α-carbon can slow metabolism by monoamine oxidase (MAO), thereby increasing the duration of action.[5][7]

  • Substitution on the Amino Nitrogen: The size of the substituent on the terminal nitrogen is a primary determinant of α- versus β-receptor selectivity.[2][5] As the steric bulk of the N-substituent increases, activity at α-receptors generally decreases, while activity at β-receptors increases.[5][7] This is famously illustrated by the series:

    • Norepinephrine (N-H): Potent α and β₁ agonist.

    • Epinephrine (N-CH₃): Potent α and β agonist.

    • Isoproterenol (N-isopropyl): Potent, non-selective β agonist with little α activity.

The Influence of Dimethoxy Substitution on Adrenergic Activity

Replacing the phenolic hydroxyls with methoxy groups is a strategic choice to block COMT-mediated metabolism. However, this substitution fundamentally alters the molecule's electronic and steric profile. A methoxy group is a weaker hydrogen bond donor than a hydroxyl group and introduces greater lipophilicity. The resulting effect on adrenergic activity is highly dependent on the substitution pattern.

The 3,4-Dimethoxy Pattern: A Catechol Bioisostere

The 3,4-dimethoxy substitution directly mimics the endogenous catecholamine pattern. Compounds with this moiety, such as 3,4-dimethoxyphenethylamine (DMPEA), are frequently studied.

  • Receptor Activity: While intended to be metabolically stable analogs of catecholamines, the replacement of hydroxyls with methoxys generally leads to a significant reduction in direct agonist potency at adrenergic receptors. The loss of key hydrogen bonding interactions is often too great to overcome. However, these compounds can retain some activity and may serve as scaffolds for more complex molecules. For instance, attaching a 3,4-dimethoxyphenylethyl group to the nitrogen of other adrenergic ligands has been shown to improve cardioselectivity (β₁ selectivity).[9]

  • Synthetic Utility: 3,4-dimethoxyphenethylamine is a valuable starting material for the synthesis of more complex pharmacophores, such as tetrahydroisoquinolines via the Pictet-Spengler reaction.[10] A process for synthesizing N-methyl-3,4-dimethoxyphenethylamine has also been established.[11]

The 2,5-Dimethoxy Pattern: A Shift in Target Selectivity

The 2,5-dimethoxy substitution pattern dramatically shifts the pharmacological profile away from the adrenergic system.

  • Receptor Activity: Phenylethanolamines with a 2,5-dimethoxy substitution, often combined with a 4-position substituent (the "2C" family of compounds), are well-known for their high affinity for serotonin receptors, particularly the 5-HT₂A subtype, which mediates their hallucinogenic effects.[12] Their activity at adrenergic receptors is typically negligible. This represents a critical SAR principle: moving the methoxy groups from the 3,4-positions to the 2,5-positions fundamentally redirects the molecule's targeting from the adrenergic to the serotonergic system.

  • Synthetic Utility: The synthesis of 2,5-dimethoxyphenethylamine typically begins with 1,4-dimethoxybenzene and involves a Friedel-Crafts reaction as a key step.[13]

Other Substitution Patterns: Context-Dependent Effects

The SAR for other dimethoxy patterns is less straightforward and highlights the nuanced nature of receptor-ligand interactions.

  • 2-Methoxy Introduction: The effect of a methoxy group at the 2-position is highly dependent on the other substituents. One study found that adding a 2-methoxy group to 4-substituted phenylethanolamines led to enhanced potency and selectivity.[14] Conversely, the same study showed that 2,3-dimethoxy and 2,5-dimethoxy patterns resulted in a significant loss of activity, suggesting a complex interplay of steric and electronic factors within the receptor binding site.[14]

Summary of SAR Data
Substitution PatternPrimary Receptor Target(s)Key SAR InsightReference(s)
3,4-Dimethoxy Adrenergic (β₁)Acts as a metabolically stable but lower-potency bioisostere of the catechol group. Can enhance β₁ selectivity when used as an N-substituent on other scaffolds.[9]
2,5-Dimethoxy Serotonergic (5-HT₂A)Substitution pattern redirects activity away from adrenergic receptors and towards serotonin receptors, often resulting in psychedelic properties.[12]
2-Methoxy-4-Substituted AdrenergicCan enhance potency and selectivity compared to the non-methoxylated analog, demonstrating a positive modulatory role in a specific context.[14]
2,3-Dimethoxy AdrenergicResults in a loss of β-adrenergic antagonist activity compared to singly substituted analogs.[14]

Methodologies for SAR Elucidation

Determining the SAR of novel compounds requires robust and reproducible experimental protocols. The following sections detail gold-standard methodologies for characterizing the interaction of dimethoxy-substituted phenylethanolamines with adrenergic receptors.

Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for a receptor.[15][16] They directly measure the binding interaction in a controlled in vitro setting.

This protocol determines the affinity (Kᵢ) of an unlabeled test compound (e.g., a novel dimethoxy-phenylethanolamine) by measuring its ability to compete off a radiolabeled ligand of known affinity.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target adrenergic receptor subtype (e.g., CHO cells overexpressing human β₂-AR) in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and determine protein concentration via a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Binding buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol for β-ARs or [³H]-Prazosin for α₁-ARs), typically at its Kₔ concentration.

      • Increasing concentrations of the unlabeled test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • Membrane preparation (typically 10-50 µg of protein per well).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration, e.g., 10 µM, of a non-radioactive antagonist like propranolol).

  • Incubation & Filtration:

    • Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Quantification & Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_separation Step 3: Separation & Counting cluster_analysis Step 4: Data Analysis prep_membranes Prepare Cell Membranes (Target Receptor Source) setup_rxn Set up Binding Reaction: Buffer + Radioligand + Test Compound + Membranes prep_membranes->setup_rxn prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_rxn incubate Incubate to Reach Equilibrium setup_rxn->incubate 60-90 min @ 25°C filtration Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filtration wash Wash Filters filtration->wash counting Scintillation Counting (Measures Radioactivity) wash->counting calc Calculate Specific Binding counting->calc plot Plot Competition Curve calc->plot fit Non-linear Regression (Calculate IC50) plot->fit convert Cheng-Prusoff Equation (Calculate Ki) fit->convert

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the biological response initiated by ligand binding, determining whether a compound is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ).

β-Adrenergic receptors are canonically coupled to the Gₛ protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[17]

  • Cell Culture:

    • Culture cells stably expressing the β-receptor subtype of interest (e.g., HEK293-β₂) in appropriate media.

    • Seed the cells into 96-well or 384-well plates and grow to ~90% confluency.

  • Compound Stimulation:

    • Wash the cells with serum-free media or a stimulation buffer (e.g., Earle's Balanced Salt Solution with HEPES).[18]

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (1 mM), for 20-30 minutes to prevent the degradation of newly synthesized cAMP.[18]

    • Add increasing concentrations of the test compound (agonist) to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[18]

  • Cell Lysis and cAMP Detection:

    • Aspirate the stimulation buffer and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Quantify the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy, often expressed relative to a full agonist like isoproterenol).

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Agonist (e.g., Dimethoxy- Phenylethanolamine) Receptor β-Adrenergic Receptor Agonist->Receptor Binding Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response Phosphorylation Events

Caption: The β-adrenergic receptor Gs signaling cascade.

Conclusion and Future Perspectives

The structure-activity relationship of dimethoxy-substituted phenylethanolamines is a tale of two distinct outcomes dictated by positional isomerism. The 3,4-dimethoxy pattern serves as a metabolically stable, albeit lower affinity, analog of the endogenous catecholamines, providing a useful scaffold for further medicinal chemistry exploration. In stark contrast, the 2,5-dimethoxy pattern redirects activity away from the adrenergic system and towards serotonergic targets. The effects of other substitution patterns are highly context-dependent and less predictable, underscoring the sensitivity of the adrenergic receptor binding pockets to subtle structural changes.

Future research in this area should leverage modern computational tools, such as molecular docking and dynamic simulations, to build more predictive models of receptor-ligand interactions. This will enable a more rational, in silico design of novel analogs with desired selectivity and functional profiles before undertaking laborious chemical synthesis. The synthesis of hybrid molecules, incorporating the favorable metabolic properties of a dimethoxy-phenyl ring with other pharmacophoric elements known to enhance affinity or selectivity, represents a promising avenue for the development of next-generation adrenergic therapeutics.

References

  • Biomolecules & Therapeutics. (2022, September 13). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • PubMed. (n.d.). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. Retrieved from [Link]

  • YouTube. (2017, November 23). SAR of phenylethanolamine /SAR of sympathomimetics. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Retrieved from [Link]

  • PMC. (n.d.). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. Retrieved from [Link]

  • MDPI. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Retrieved from [Link]

  • PubMed. (2001, February 15). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. Retrieved from [Link]

  • Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
  • Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and evaluation of pharmacological pro. le of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides. Retrieved from [Link]

  • PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • SlideShare. (n.d.). Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]

  • Frontiers. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Retrieved from [Link]

  • ACS Figshare. (2006, May 4). Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists. Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. (n.d.). Adrenergic receptors: structure and function. Retrieved from [Link]

  • PMC. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • PMC. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • PubMed. (n.d.). Direct binding studies of adrenergic receptors: biochemical, physiologic, and clinical implications. Retrieved from [Link]

  • Wikipedia. (n.d.). Adrenaline. Retrieved from [Link]

Sources

Prospective Analysis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol as a Novel Norepinephrine Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Norepinephrine is a critical catecholamine neurotransmitter that modulates a vast array of physiological processes, making it and its corresponding adrenergic receptors prime targets for therapeutic intervention. The development of norepinephrine analogs aims to produce agents with refined selectivity, improved pharmacokinetic profiles, and enhanced therapeutic windows. This guide introduces 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, a novel, uncharacterized molecule, as a prospective norepinephrine analog. While its isomer, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, is the known active metabolite of the α1-agonist Midodrine, the pharmacological profile of the 2,3-dimethoxy substituted compound remains unexplored.[1] This document provides a comprehensive framework for the synthesis and rigorous pharmacological evaluation of this new chemical entity. We present a plausible synthetic route, detailed protocols for in-vitro receptor affinity and functional characterization, and a framework for in-vivo hemodynamic analysis. This prospective analysis serves as a roadmap for researchers and drug development professionals interested in exploring novel adrenergic agents.

Introduction and Rationale

Norepinephrine (NE) is the principal neurotransmitter of the sympathetic nervous system, exerting its effects through a family of G-protein coupled receptors known as adrenergic receptors (α1, α2, and β subtypes).[2] Its role in regulating cardiovascular function, arousal, and attention makes it a cornerstone of physiological control.[3] Consequently, drugs that modulate noradrenergic systems are indispensable in treating conditions ranging from hypotension and shock to depression and ADHD.[4]

The development of norepinephrine analogs is driven by the need to overcome the limitations of endogenous NE, such as its rapid metabolism and lack of receptor selectivity.[5] An ideal analog might offer subtype-selective agonism or antagonism, leading to targeted therapeutic effects with fewer side effects. A notable example is the 2,5-dimethoxy substituted analog, the active metabolite of Midodrine, which functions as a selective α1-adrenergic agonist used to treat orthostatic hypotension.[1] This establishes a precedent that methoxy-substituted phenylethanolamines can effectively mimic the function of norepinephrine.

This guide focuses on the isomeric compound, 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. The shift in the methoxy group positions from 2,5 to 2,3 is a subtle but potentially significant structural modification. This guide outlines the scientific rationale and a complete experimental blueprint for characterizing this novel compound as a potential norepinephrine analog.

Structural Analysis and Mechanistic Hypothesis

The potential of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol as a norepinephrine analog stems from its structural conservation of the critical ethanolamine pharmacophore. The primary amine and the benzylic hydroxyl group are essential for interaction with adrenergic receptors. The key distinction lies in the substitution pattern on the phenyl ring.

Table 1: Structural Comparison of Norepinephrine and Analogs

CompoundStructureKey Features
Norepinephrine

Catechol (3,4-dihydroxy) group essential for receptor binding.[6]
2-Amino-1-(2,5-dimethoxyphenyl)ethanol

2,5-dimethoxy substitution. Known α1-agonist activity.[1]
2-Amino-1-(2,3-dimethoxyphenyl)ethanol (Proposed) Chemical structure with a benzene ring, an ethanolamine side chain at position 1, and methoxy groups at positions 2 and 3.2,3-dimethoxy substitution. Pharmacological activity is unknown.

Causality Behind Structural Choices:

  • Ethanolamine Side Chain: This moiety is the primary anchor to the adrenergic receptors. Its preservation is fundamental to the hypothesis that the compound will exhibit affinity for this receptor class.

  • Methoxy Substitution: The replacement of the hydroxyl groups of norepinephrine with methoxy groups can have several consequences. It may alter the compound's binding mode, potentially shifting its selectivity between α and β receptors or their subtypes. Furthermore, methoxy groups are less susceptible to metabolic degradation by catechol-O-methyltransferase (COMT), which could confer a longer biological half-life compared to norepinephrine.[5]

  • The 2,3- (Ortho, Meta) Pattern: This specific substitution pattern, in contrast to the 3,4- (Meta, Para) pattern of NE, will alter the electronic distribution and steric profile of the aromatic ring. We hypothesize that this change could influence binding affinity and intrinsic activity. For instance, the proximity of the 2-methoxy group to the ethanolamine side chain might introduce steric hindrance that favors a specific receptor conformation or subtype.

Proposed Synthesis Pathway

A reliable synthesis is the first step in characterization. We propose a robust two-step synthesis starting from the commercially available 2,3-dimethoxybenzaldehyde.[7] This pathway adapts the well-established Henry (nitroaldol) reaction followed by a chemical reduction.

Step-by-Step Synthesis Protocol:
  • Step 1: Nitroaldol Condensation to form 1-(2,3-dimethoxyphenyl)-2-nitroethanol.

    • To a stirred solution of 2,3-dimethoxybenzaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol at 0°C, slowly add a solution of sodium hydroxide (1.1 eq) in water, ensuring the temperature remains below 10°C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0°C and acidify with hydrochloric acid to a pH of ~3-4.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkanol intermediate.

  • Step 2: Reduction to 2-Amino-1-(2,3-dimethoxyphenyl)ethanol.

    • Dissolve the crude 1-(2,3-dimethoxyphenyl)-2-nitroethanol from the previous step in ethanol in a 2L reaction flask.

    • Cool the solution to -10°C with stirring.

    • Add sodium borohydride (3.0 eq) in portions, maintaining the temperature below 0°C.

    • After the addition is complete, allow the reaction to proceed for 2 hours at -10°C.

    • Monitor the reaction completion using High-Performance Liquid Chromatography (HPLC).

    • Once complete, quench the reaction by the slow addition of water.

    • Remove the ethanol solvent by vacuum distillation.

    • Filter the resulting aqueous mixture to collect the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

SynthesisWorkflow cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction start1 2,3-Dimethoxybenzaldehyde + Nitromethane product1 1-(2,3-dimethoxyphenyl) -2-nitroethanol start1->product1 Condensation reagent1 NaOH, MeOH/H2O product2 2-Amino-1-(2,3-dimethoxyphenyl) ethanol product1->product2 Reduction reagent2 Sodium Borohydride Ethanol, -10°C

Caption: Proposed two-step synthesis of the target compound.

Proposed Pharmacological Evaluation Framework

A multi-tiered approach is essential to build a comprehensive pharmacological profile. The following protocols are designed as self-validating systems to determine the compound's affinity, efficacy, and in-vivo effects at adrenergic receptors.

Part A: In Vitro Receptor Affinity Profiling

The first crucial step is to determine if the compound binds to adrenergic receptors and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β2).

    • Homogenize cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration via a Bradford or BCA assay. Store aliquots at -80°C.

  • Assay Setup:

    • In a 96-well microplate, set up reactions in triplicate:

      • Total Binding: Assay Buffer + Radioligand + Membrane Preparation.

      • Non-specific Binding (NSB): Assay Buffer + Radioligand + High concentration of a known non-labeled antagonist + Membrane Preparation.

      • Competition: Assay Buffer + Radioligand + Varying concentrations of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol + Membrane Preparation.

    • Choice of Radioligand: Use subtype-selective radioligands (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors). The concentration should be approximately equal to its dissociation constant (Kd).

  • Incubation & Harvesting:

    • Initiate the binding reaction by adding the membrane preparation to the wells.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer.

  • Quantification & Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BindingAssay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Pipette into 96-well Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium (e.g., 60 min, RT) B->C D Harvest onto Filters C->D E Wash Unbound Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Ki) F->G

Caption: Workflow for the competitive radioligand binding assay.

Table 2: Hypothetical Receptor Affinity Data Presentation

Receptor SubtypeRadioligandTest Compound Ki (nM)
α1A[3H]-PrazosinExperimental Value
α2A[3H]-YohimbineExperimental Value
β1[125I]-CYPExperimental Value
β2[125I]-CYPExperimental Value
Part B: In Vitro Functional Activity Profiling

Once binding is confirmed, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). This is assessed by measuring the downstream second messenger signals. For β-receptors, this is typically cAMP.

Experimental Protocol: cAMP Functional Assay (β-Adrenergic Agonism)

  • Cell Culture:

    • Use a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β2AR).

    • Plate cells in a 96-well plate and grow to near confluency.

  • Agonist Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of the test compound or a known agonist (e.g., Isoproterenol as a positive control).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.

    • Quantify the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).

    • To test for antagonism, perform the same assay but co-incubate increasing concentrations of the test compound with a fixed, sub-maximal concentration of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

SignalingPathway Agonist Agonist (e.g., Test Compound) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Simplified β-adrenergic receptor signaling cascade.

Table 3: Hypothetical Functional Data Presentation

ReceptorAssay TypeParameterValue
β2AgonistEC50 (nM)Experimental Value
β2AgonistEmax (% of Isoproterenol)Experimental Value
α1AntagonistpA2Experimental Value
Part C: In Vivo Hemodynamic Evaluation

In vitro data must be validated with in vivo studies to understand the compound's effect in a complex physiological system.

Experimental Protocol: Cardiovascular Effects in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (e.g., with isoflurane or urethane).

    • Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another into the jugular vein for intravenous drug administration.

    • Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring vital signs.

  • Drug Administration:

    • Administer a bolus dose or a continuous infusion of the test compound at escalating doses.

    • Include a vehicle control group and a positive control group (e.g., norepinephrine infusion).

  • Data Acquisition:

    • Continuously record arterial blood pressure and heart rate using a pressure transducer and data acquisition system.

    • Record data for a baseline period before administration and throughout the infusion/post-bolus period until parameters return to baseline.

  • Data Analysis:

    • Calculate Mean Arterial Pressure (MAP) and heart rate (HR) for each dose.

    • Generate dose-response curves for the change in MAP and HR from baseline.

    • Compare the effects to those of norepinephrine to assess relative potency and efficacy. Norepinephrine typically increases blood pressure and can cause a reflex bradycardia at lower doses.[5]

Table 4: Hypothetical In Vivo Hemodynamic Data Presentation

Treatment GroupDose (μg/kg/min)Δ MAP (mmHg from Baseline)Δ HR (bpm from Baseline)
VehicleN/A± SD± SD
Test Compound1± SD± SD
Test Compound10± SD± SD
Norepinephrine1± SD± SD

Conclusion and Future Directions

This guide presents a comprehensive, albeit prospective, framework for the chemical synthesis and pharmacological characterization of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol as a novel norepinephrine analog. By systematically applying the detailed protocols for receptor binding, functional activity, and in vivo hemodynamics, researchers can build a robust data package to define the compound's profile.

The results of these studies will elucidate whether the 2,3-dimethoxy substitution pattern offers a unique pharmacological profile compared to norepinephrine and other known analogs. Favorable outcomes, such as high affinity, receptor subtype selectivity (e.g., α1 vs α2, or β1 vs β2), and a desirable in-vivo effect profile, would warrant further investigation. Future directions would include lead optimization to improve potency and selectivity, comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and evaluation in relevant disease models. This structured approach provides a clear and scientifically rigorous path for exploring the therapeutic potential of this new chemical entity.

References

  • LookChem. (n.d.). (R)-(-)-2-Amino-1-(4-methoxyphenyl)-1-ethanol. Retrieved from [Link]

  • Google Patents. (1999). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Kim, H. S., et al. (1998). Opposing Effects of Plasma Epinephrine and Norepinephrine on Coronary Thrombosis In Vivo. Circulation. Retrieved from [Link]

  • Foulon, P., & De Backer, D. (2018). The hemodynamic effects of norepinephrine: far more than an increase in blood pressure! Annals of Translational Medicine. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Importance of 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride in the Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (2016). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Wikipedia. (n.d.). Norepinephrine. Retrieved from [Link]

  • The Lay Medical Man. (2017). NORADRENALINE: PHARMACOLOGICAL HIGHLIGHTS & COMPARISON WITH ADRENALINE. Retrieved from [Link]

  • Wang, S., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications. Retrieved from [Link]

  • Deranged Physiology. (2024). Noradrenaline. Retrieved from [Link]

  • PubChem. (n.d.). Norepinephrine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, biological activity, and therapeutic potential of 2-amino-1-(2,5-dimethoxyphenyl)ethanol, the active metabolite of the prodrug Midodrine. Known pharmacologically as Desglymidodrine or ST 1059, this molecule is a potent and selective α1-adrenergic receptor agonist. This document delves into its chemical synthesis, physicochemical properties, detailed pharmacological profile, mechanism of action, and the experimental protocols utilized to characterize its activity. The guide is intended to serve as a foundational resource for researchers engaged in the study of adrenergic pharmacology and the development of novel sympathomimetic agents.

Introduction

2-Amino-1-(2,5-dimethoxyphenyl)ethanol, also referred to as Desglymidodrine or by its research code ST 1059, is a pharmacologically active phenylethanolamine derivative.[1] It is the principal active metabolite of Midodrine, a clinical agent used for the treatment of orthostatic hypotension.[2][3] Midodrine itself is a prodrug that undergoes enzymatic deglycination in the body to form Desglymidodrine.[3] This active metabolite exerts its therapeutic effects by acting as a selective agonist at α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure.[2] Understanding the biological activity of Desglymidodrine is crucial for optimizing the therapeutic use of Midodrine and for the design of new drugs targeting the adrenergic system. This guide will provide an in-depth exploration of the available scientific literature on this compound.

Synthesis and Physicochemical Properties

The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol is a critical process for both research and pharmaceutical production. A common and efficient method involves the reduction of an intermediate, 1-(2,5-dimethoxyphenyl)-2-nitroethanol.[4][5]

Synthetic Protocol: Reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol

This protocol outlines a representative laboratory-scale synthesis.

Materials:

  • 1-(2,5-dimethoxyphenyl)-2-nitroethanol

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (reaction flask, stirrer, cooling bath, filtration apparatus)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis

Step-by-Step Procedure: [4]

  • In a 2L reaction flask, dissolve 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol in 500 ml of ethanol with stirring.

  • Cool the reaction mixture to -10 °C using a cooling bath.

  • Slowly add 54 grams of sodium borohydride in batches, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction to proceed for 2 hours at -10 °C.

  • Monitor the reaction progress using HPLC.

  • Once the reaction is complete, add 500 ml of water to the reaction mixture.

  • Remove the ethanol by vacuum distillation.

  • Filter the resulting solid and dry it to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure 2-amino-1-(2,5-dimethoxyphenyl)ethanol as a white solid.

Expected Yield and Purity:

  • Yield: Approximately 83%[4]

  • Purity (by HPLC): >98%[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-1-(2,5-dimethoxyphenyl)ethanol is provided in the table below.

PropertyValueSource(s)
IUPAC Name 2-amino-1-(2,5-dimethoxyphenyl)ethanol[5]
Synonyms Desglymidodrine, ST 1059[1][6]
CAS Number 3600-87-1[1][4]
Molecular Formula C₁₀H₁₅NO₃[1][4]
Molecular Weight 197.23 g/mol [1][4]
Appearance White Powder[2]
Melting Point 146-150°C (decomposes)[2]

Biological Activity and Pharmacology

Desglymidodrine's biological activity is primarily defined by its interaction with adrenergic receptors, specifically its potent and selective agonism at α1-adrenoceptors.

Adrenergic Receptor Binding Affinity

Desglymidodrine exhibits a strong affinity for α1A-adrenergic receptors, with slightly lower affinities for α1B, α1D, and α2A subtypes. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized below.

Receptor SubtypepKi
α1A-adrenergic receptor5.89
α1B-adrenergic receptor5.16
rat α1D-adrenergic receptor5.78
human α2A-adrenoceptor5.83

Source:[2]

Mechanism of Action: α1-Adrenergic Receptor Signaling

As an α1-adrenergic agonist, Desglymidodrine mimics the action of endogenous catecholamines like norepinephrine at these receptors. The binding of Desglymidodrine to the α1-adrenoceptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.[1][7]

  • Gq Protein Activation: The agonist-receptor complex activates the heterotrimeric G-protein, Gq.[1][7]

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C.[7][8]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.[7][8]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C.[7][8]

  • Physiological Response: The elevated intracellular calcium levels in vascular smooth muscle cells lead to contraction and vasoconstriction, resulting in an increase in blood pressure.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Desglymidodrine Desglymidodrine (Agonist) Alpha1_AR α1-Adrenergic Receptor (GPCR) Desglymidodrine->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (Vasoconstriction) PKC->Response Modulates Ca Ca²⁺ Ca->PKC Activates Ca->Response Mediates ER->Ca Releases

Caption: α1-Adrenergic Receptor Signaling Pathway of Desglymidodrine.

Pharmacological Effects

The primary pharmacological effect of Desglymidodrine is vasoconstriction of both arteries and veins, leading to an increase in blood pressure.[2] This effect is particularly beneficial in treating orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. Clinical studies with the prodrug Midodrine have demonstrated its efficacy in increasing standing blood pressure.[9]

Experimental Protocols for Biological Activity Assessment

The characterization of Desglymidodrine's biological activity relies on standardized in vitro assays.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Desglymidodrine for adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of Desglymidodrine for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the target adrenergic receptor.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors).

  • Desglymidodrine (unlabeled competitor).

  • Non-specific binding control (a high concentration of an unlabeled antagonist).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Desglymidodrine in Assay Buffer.

  • In a 96-well plate, add Assay Buffer, the Desglymidodrine dilutions (or non-specific control), the radioligand, and the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the Desglymidodrine concentration and use non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Filtration cluster_analysis Analysis A Prepare Serial Dilutions of Desglymidodrine B Prepare Assay Plate with Membranes, Radioligand, and Competitor A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration to Separate Bound and Free Ligand C->D E Quantify Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 and Ki F->G

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Calcium Flux Assay

This protocol measures the functional consequence of α1-adrenoceptor activation by Desglymidodrine.

Objective: To determine the potency (EC₅₀) of Desglymidodrine in stimulating a cellular response.

Materials:

  • Cell line stably expressing the target α1-adrenergic receptor subtype (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Desglymidodrine.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of Desglymidodrine in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the Desglymidodrine dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of Desglymidodrine.

  • Plot the response as a function of the Desglymidodrine concentration and use non-linear regression to determine the EC₅₀ value.

Therapeutic Potential and Future Directions

The primary therapeutic application of Desglymidodrine, via its prodrug Midodrine, is in the management of symptomatic orthostatic hypotension.[3] Its selective α1-adrenergic agonist activity provides a targeted approach to increasing peripheral vascular resistance and thereby elevating blood pressure.

Future research may focus on several areas:

  • Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of Desglymidodrine and related analogues could lead to the development of even more selective and potent α1-adrenergic agonists with improved pharmacokinetic profiles.

  • Subtype Selectivity: Exploring the development of agonists with greater selectivity for specific α1-adrenoceptor subtypes (α1A, α1B, α1D) could potentially lead to therapeutic agents with a more refined side-effect profile.

  • Novel Therapeutic Indications: Given the role of α1-adrenergic receptors in various physiological processes, there may be potential for exploring the use of Desglymidodrine or similar compounds in other clinical conditions.

Conclusion

2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine) is a well-characterized, potent, and selective α1-adrenergic receptor agonist. Its role as the active metabolite of Midodrine underscores its clinical significance in the treatment of orthostatic hypotension. A thorough understanding of its synthesis, pharmacology, and mechanism of action, as detailed in this guide, is essential for researchers and clinicians working in the field of cardiovascular and autonomic pharmacology. The experimental protocols provided offer a framework for the continued investigation and characterization of this and other novel sympathomimetic agents.

References

  • Ekström, B., & Andersen, K. E. (1983). The effect of midodrine and its active metabolite ST 1059 on the human urethra in vitro and in vivo. Scandinavian journal of urology and nephrology, 17(3), 299–302.
  • Pittner, H., & Turnheim, K. (1976). Pharmacokinetic parameters and haemodynamic actions of midodrine in young volunteers. Arzneimittel-Forschung, 26(7b), 1435–1439.
  • Shire US Inc. (2010, May 26). MIDODRINE (midodrine hydrochloride) tablets. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., & Viti, G. (1988). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of medicinal chemistry, 31(11), 2210–2213.
  • Wikipedia. (2023, November 29). Midodrine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Pittner, H., Stormann, H., & Enzenhofer, R. (1976). Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. Arzneimittel-Forschung, 26(7b), 1440–1446.
  • Veeprho. (n.d.). Midodrine Related Compound A. Retrieved from [Link]

  • NPS MedicineWise. (2020, December 17). Midodrine. Retrieved from [Link]

  • PathWhiz. (n.d.). Gq Histaminic Smooth Muscle Contraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4. Binding affinity expressed as K i (nM) and antagonist potency.... Retrieved from [Link]

  • Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). Retrieved from [Link]

  • Cardiovascular Pharmacology Concepts. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Retrieved from [Link]

Sources

2,3-dimethoxy beta-hydroxyphenethylamine derivatives research

The 2,3-Dimethoxy- -Hydroxyphenethylamine Scaffold: Synthesis, Stereochemistry, and Adrenergic Profiling

Executive Summary

The 2,3-dimethoxy-


Chemical Architecture & Synthesis[1]

The primary challenge in synthesizing

Synthetic Strategy: The Nitroaldol (Henry) Route

The most robust route for laboratory-scale production involves a Henry reaction between 2,3-dimethoxybenzaldehyde and nitromethane, followed by a selective reduction.

Critical Control Points:
  • Nitroaldol Isolation: The reaction of the aldehyde with nitromethane must be stopped at the

    
    -nitroalcohol stage. High temperatures or strong bases will force dehydration to the nitrostyrene (2,3-dimethoxy-
    
    
    -nitrostyrene), which upon reduction typically yields the non-hydroxylated phenethylamine.
  • Reduction Selectivity: Catalytic hydrogenation (e.g., Pd/C, H2) of benzylic alcohols often leads to hydrogenolysis (cleavage of the C-O bond). Lithium Aluminum Hydride (LiAlH4) is preferred here as it reduces the nitro group to an amine while preserving the benzylic alcohol.

Workflow Visualization

The following diagram details the synthetic logic and critical decision nodes.

SynthesisWorkflowFigure 1: Selective Synthesis of beta-HydroxyphenethylaminesStart2,3-DimethoxybenzaldehydeReagent1Nitromethane / Base(Henry Reaction)Start->Reagent1Inter1Intermediate:2-nitro-1-(2,3-dimethoxyphenyl)ethanolReagent1->Inter1 ControlledTemp (<10°C)BranchDehydration RiskInter1->BranchSideProductNitrostyrene(Undesired for beta-OH)Branch->SideProduct High Temp/AcidReductantReduction:LiAlH4 / THF (0°C)Branch->Reductant Direct ReductionFinalTarget:2,3-Dimethoxy-beta-hydroxyphenethylamineReductant->Final Preserves OH

Experimental Protocols

Synthesis of 2-nitro-1-(2,3-dimethoxyphenyl)ethanol

Note: This protocol prioritizes the isolation of the alcohol over the alkene.

Reagents: 2,3-dimethoxybenzaldehyde (10 mmol), Nitromethane (solvent/reactant), Triethylamine (catalytic).

  • Setup: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.66 g) in neat nitromethane (10 mL).

  • Catalysis: Add Triethylamine (0.5 mL) dropwise while stirring at 0°C (ice bath).

  • Incubation: Allow the mixture to stand at 4°C (refrigerator) for 48–72 hours. Do not reflux.

  • Quench: Acidify slightly with dilute HCl to neutralize the base.

  • Extraction: Extract with Dichloromethane (DCM). Wash with brine.[1][2]

  • Purification: Evaporate solvent. The residue is often an oil. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate the

    
    -nitroalcohol.
    
Reduction to the Amine

Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.[2]

  • Preparation: Prepare a suspension of LiAlH4 (1.0 g) in anhydrous THF (20 mL) under Argon atmosphere.

  • Addition: Dissolve the purified nitroalcohol from Step 3.1 in THF (10 mL). Add this solution dropwise to the hydride suspension.[2] Maintain temperature below 20°C to prevent side reactions.

  • Reflux: Once addition is complete, heat to varying reflux for 2 hours to ensure complete reduction of the nitro group.

  • Workup (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL water

    • 1 mL 15% NaOH

    • 3 mL water

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO4 and evaporate to yield the crude amine. Convert to HCl salt for stability using ethereal HCl.

Pharmacological Profiling & Logic

The Easson-Stedman Hypothesis

The biological activity of this molecule is governed by the Easson-Stedman hypothesis, which postulates a three-point interaction between the ligand and the adrenergic receptor binding pocket:

  • Amine: Ionic bond with Aspartate (TM3).

  • Aromatic Ring: Hydrophobic/Van der Waals interactions (TM5/TM6).

  • 
    -Hydroxyl:  Hydrogen bond with Asn293 (in 
    
    
    receptors) or equivalent residues.

The 2,3-dimethoxy analog lacks the catechol hydroxyls (positions 3,4) required for maximal efficacy (intrinsic activity) but retains the affinity-driving

partial agonistantagonist

Receptor Interaction Logic

ReceptorBindingFigure 2: Easson-Stedman Binding TopologyLigand2,3-Dimethoxy-beta-OH-PEABetaOHBeta-Hydroxyl GroupLigand->BetaOHAminePrimary AmineLigand->AmineRing2,3-Dimethoxy RingLigand->RingAsnAsn/Ser (TM6)H-Bond AcceptorBetaOH->Asn Critical H-Bond(Easson-Stedman)AspAspartate (TM3)Ionic AnchorAmine->Asp Strong Ionic InteractionPocketHydrophobic Pocket(Steric Constraint)Ring->Pocket Steric Clash?(2-OMe vs 3-OH)

Comparative Data Profile

The following table contrasts the 2,3-dimethoxy analog with endogenous Norepinephrine (NE) and the psychedelic 2C-B (2,5-dimethoxy).

PropertyNorepinephrine (NE)2,3-Dimethoxy-

-OH-PEA
2C-B (2,5-Dimethoxy-PEA)
Structure 3,4-OH,

-OH
2,3-OMe,

-OH
2,5-OMe, No

-OH
Primary Target Adrenergic (

)
Adrenergic (

)
5-HT2A / 5-HT2C
BBB Permeability Low (Polar)Moderate (Lipophilic OMe)High
Metabolism COMT (Rapid)CYP2D6 (O-demethylation)CYP Deamination
Receptor Efficacy Full AgonistLikely Partial AgonistAgonist/Partial Agonist

References

  • Easson, L. H., & Stedman, E. (1933). Studies on the relationship between chemical constitution and physiological action: Molecular dissymmetry and physiological activity. Biochemical Journal, 27(4), 1257. Link

  • Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. Chemical Reviews. (Contextual grounding for dimethoxy-phenethylamine chemistry). Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples.[3][4] Tetrahedron, 57(6), 915-945. (Protocol validation for Nitroaldol synthesis). Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and reduction techniques). Link

  • Patil, P. N., et al. (1974). Steric aspects of adrenergic drugs. Pharmacological Reviews. (Discussion of ortho-substitution effects on adrenergic binding). Link

Thermodynamic properties and solubility of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Solubility of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol for Pharmaceutical Development

Executive Summary

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a substituted phenylethanolamine derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its fundamental physicochemical properties—namely, its thermodynamic characteristics and solubility profile—is a prerequisite for successful process development, formulation design, and ensuring bioavailability. This guide provides a comprehensive framework for characterizing this compound, grounded in established scientific principles and methodologies.

This document details the critical thermodynamic parameters, including melting point, enthalpy of fusion, and heat capacity, explaining their significance in defining the solid-state stability and energy requirements for phase transitions. It outlines authoritative, step-by-step experimental protocols for their determination using techniques such as Differential Scanning Calorimetry (DSC).

Furthermore, this guide delves into the principles of solubility, distinguishing between thermodynamic equilibrium and kinetic measurements. It provides a robust protocol for determining the equilibrium solubility via the gold-standard shake-flask method, coupled with HPLC-based quantification. The influence of critical factors such as solvent composition, pH, and temperature on the solubility of this amphiphilic and ionizable molecule is discussed. Finally, the guide connects thermodynamic properties to solubility through the lens of predictive models like the General Solubility Equation, offering a theoretical framework to support experimental efforts.

This document is intended for researchers, chemists, and pharmaceutical scientists, serving as a practical and theoretical guide to the comprehensive physicochemical characterization of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol.

Introduction to 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Chemical Identity and Pharmaceutical Context

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is an organic compound featuring a phenylethanolamine backbone, substituted with two methoxy groups at the 2 and 3 positions of the phenyl ring. Its structure combines a hydrophilic amino alcohol side chain with a more lipophilic dimethoxy-substituted aromatic ring, rendering it amphiphilic.

  • Molecular Formula: C₁₀H₁₅NO₃

  • Molecular Weight: 197.23 g/mol

  • Structure:

While specific data for the 2,3-dimethoxy isomer is not widely published, related structures, such as isomers used in the synthesis of Midodrine, are known pharmaceutical intermediates[1][2]. This positions 2-Amino-1-(2,3-dimethoxyphenyl)ethanol as a compound of interest for synthetic and medicinal chemistry programs.

The Imperative of Physicochemical Characterization in Drug Development

The journey from a promising molecule to a viable drug product is critically dependent on its physicochemical properties. Thermodynamic and solubility data form the bedrock of this understanding.

  • Formulation Development: Solubility dictates the choice of delivery system (e.g., oral solid dose, parenteral solution) and the need for enabling technologies like co-solvents or surfactants[3].

  • Bioavailability: A drug must dissolve to be absorbed. Poor aqueous solubility is a primary cause of low and variable bioavailability, hindering therapeutic efficacy[4].

  • Purification and Crystallization: Knowledge of solubility curves in different solvents is essential for designing efficient crystallization processes for isolating the active pharmaceutical ingredient (API) with high purity[4].

  • Process Chemistry: Thermodynamic properties like heat capacity and enthalpy of fusion are critical for designing safe and efficient heating, cooling, and milling operations during manufacturing[5][6].

Core Thermodynamic Properties

The thermodynamic properties of a solid compound govern its physical stability and the energy required to overcome the crystal lattice structure.

Key Thermodynamic Parameters
  • Melting Point (Tₘ): The temperature at which a solid transitions to a liquid at a given pressure. It is a fundamental indicator of purity and the strength of the crystal lattice.

  • Enthalpy of Fusion (ΔHfus): Also known as the latent heat of fusion, it is the energy required to convert one mole of a substance from solid to liquid at its melting point[6]. A higher ΔHfus signifies stronger intermolecular interactions in the crystal lattice.

  • Heat Capacity (Cₚ): The amount of heat required to raise the temperature of a substance by one degree. This parameter is crucial for heat transfer calculations in chemical processes[7][8].

Known and Comparative Properties

Direct experimental thermodynamic data for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is scarce in the public domain. However, data for the closely related isomer, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol , provides a valuable point of comparison.

PropertyValue (for 2,5-dimethoxy isomer)Significance
Melting Point (Tₘ) 146-150 °C (decomposes)[1][9]Indicates a relatively high lattice energy. The decomposition suggests thermal lability.
Molecular Weight 197.23 g/mol [9][10]Identical to the 2,3-isomer, allowing for direct molar comparisons.
Physical Form Solid[10]Typical for a molecule of this size and functionality at room temperature.
Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry (DSC) is the primary technique for accurately measuring these thermal properties.

Diagram 2.1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis p1 Weigh 1-5 mg of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol p2 Hermetically seal in an aluminum DSC pan p1->p2 p3 Prepare an empty reference pan p2->p3 s1 Place sample and reference pans in DSC cell p3->s1 s2 Purge with inert gas (e.g., Nitrogen) s1->s2 s3 Equilibrate at start temperature (e.g., 25°C) s2->s3 r1 Ramp temperature at a controlled rate (e.g., 10°C/min) s3->r1 r2 Record differential heat flow vs. temperature r1->r2 a1 Integrate endotherm peak to get ΔHfus r2->a1 a3 Analyze heat flow curve to determine Heat Capacity (Cₚ) r2->a3 a2 Determine onset temperature for Melting Point (Tₘ) a1->a2

Caption: Workflow for determining thermal properties via DSC.

Protocol 2.1: Determination of Tₘ and ΔHfus using DSC

  • Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol into an aluminum DSC pan. Crimp the pan to seal it hermetically.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melt (e.g., 200°C) at a constant rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis:

    • The melting transition will appear as an endothermic peak on the thermogram.

    • The Melting Point (Tₘ) is determined from the extrapolated onset temperature of the peak.

    • The Enthalpy of Fusion (ΔHfus) is calculated by integrating the area of the melting peak.

  • Expert Insights: A heating rate of 10°C/min is standard for pharmaceutical compounds, balancing throughput with resolution. An inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures. Hermetic sealing is crucial to prevent mass loss if the compound has any volatility or contains residual solvent.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical development, understanding both the extent (thermodynamic solubility) and the rate (dissolution) is critical[11].

Fundamental Concepts: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure, in contact with its solid phase[12]. It represents the true, maximum solubility under given conditions and is the most relevant value for formulation and biopharmaceutical modeling. The shake-flask method is the gold standard for its measurement[13].

  • Kinetic Solubility: Often measured in high-throughput screening, this value is determined by precipitating a compound from a stock solution (e.g., DMSO) into an aqueous buffer[3]. It is often higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates, but it can be a useful early indicator.

Factors Influencing the Solubility of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol
  • Solvent Polarity: The solubility will be highest in solvents that can effectively solvate both the polar amino alcohol group (through hydrogen bonding) and the less polar dimethoxyphenyl ring. Polar protic solvents like water, ethanol, and methanol are expected to be effective. The solubility in aqueous-organic mixtures, such as ethanol/water, is often non-linear[14][15].

  • pH: The primary amine group (pKa typically ~9-10) will be protonated at acidic and neutral pH (forming a soluble ammonium salt) and un-ionized at high pH. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH < 8 compared to pH > 10.

  • Temperature: For most solid compounds, the dissolution process is endothermic (ΔH_dissolution > 0), meaning solubility increases with temperature[12]. This relationship is crucial for developing crystallization processes.

Experimental Determination of Equilibrium Solubility

The shake-flask method, while time-consuming, is the most reliable for determining thermodynamic solubility[13].

Diagram 3.1: Shake-Flask Solubility Measurement Workflow

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis & Quantification p1 Add excess solid compound to a vial p2 Add a known volume of the chosen solvent system p1->p2 e1 Seal vial and place in a shaking incubator p2->e1 e2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours e1->e2 e3 Visually confirm presence of undissolved solid e2->e3 s1 Allow suspension to settle e3->s1 s2 Withdraw aliquot of supernatant using a filter syringe (e.g., 0.22 µm) s1->s2 a1 Dilute sample accurately with mobile phase s2->a1 a2 Analyze by validated HPLC-UV method a1->a2 a3 Quantify concentration against a calibration curve a2->a3 a4 Calculate final solubility value (mg/mL) a3->a4

Caption: Workflow for the Shake-Flask solubility method.

Protocol 3.1: The Shake-Flask Method for Equilibrium Solubility

  • Preparation: Add an excess amount of solid 2-Amino-1-(2,3-dimethoxyphenyl)ethanol to a glass vial (e.g., 10 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample into the mobile phase used for analysis.

    • Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection[16].

    • Calculate the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.

    • Apply the dilution factor to determine the final solubility in units of mg/mL or mmol/L.

  • Expert Insights: The 24-48 hour equilibration period is critical to ensure the system reaches a true thermodynamic equilibrium[13]. Verifying the presence of solid material at the end of the experiment is a mandatory self-validating step; if all solid has dissolved, the experiment must be repeated with more starting material. Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration[13].

Anticipated Solubility Data

The following table serves as a template for organizing experimental solubility data for this compound.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (M)
Deionized Water25(Experimental Value)(Calculated Value)
pH 7.4 PBS37(Experimental Value)(Calculated Value)
0.1 N HCl25(Experimental Value)(Calculated Value)
Ethanol25(Experimental Value)(Calculated Value)
50:50 (v/v) Ethanol:Water25(Experimental Value)(Calculated Value)

Bridging Thermodynamics and Solubility: Predictive Models

Predictive models are invaluable in early drug development for estimating solubility when material is scarce or to guide experimental design[17]. These models fundamentally link the energy required to break the crystal lattice (a thermodynamic property) with the energy released upon solvation.

Diagram 4.1: Thermodynamic Cycle of Dissolution

Thermo_Cycle Solid Solid Crystal Liquid Liquid (Melt) Solid->Liquid ΔG_fusion Solution Solvated Molecule in Solution Solid->Solution ΔG_solution (Governs Solubility) Liquid->Solution ΔG_mixing

Caption: Thermodynamic cycle relating dissolution to fusion and mixing.

The overall Gibbs free energy of solution (ΔG_solution), which determines solubility, can be seen as the sum of the energy required to melt the solid (ΔG_fusion) and the energy of mixing the liquid solute with the solvent (ΔG_mixing)[4][18].

The General Solubility Equation (GSE)

A widely used empirical model for estimating aqueous solubility is the General Solubility Equation developed by Yalkowsky and Banerjee. It provides a straightforward way to approximate solubility from two more easily obtained or predicted parameters: the melting point and the octanol-water partition coefficient (logP).

The equation is often expressed as:

log S = 0.5 - 0.01 (MP - 25) - logP

Where:

  • S is the molar aqueous solubility (mol/L).

  • MP is the melting point in degrees Celsius.

  • logP is the octanol-water partition coefficient, a measure of lipophilicity.

  • Expert Insights: The GSE elegantly demonstrates the inverse relationship between solubility and both melting point and lipophilicity[4][12]. The 0.01(MP - 25) term accounts for the energy penalty of breaking the crystal lattice (related to ΔHfus), while the logP term accounts for the energy penalty of creating a cavity in the aqueous solvent to accommodate the molecule. While an approximation, it is a powerful tool for early-stage assessment.

Conclusion and Future Directions

A comprehensive characterization of the thermodynamic properties and solubility of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is fundamental to unlocking its potential in pharmaceutical development. This guide has provided the theoretical framework and actionable experimental protocols necessary to generate this critical data package. By employing DSC for thermal analysis and the shake-flask method for equilibrium solubility, researchers can build a robust understanding of the compound's solid-state and solution behaviors.

Future work should focus on polymorph and salt screening. Different crystalline forms (polymorphs) or salt forms of the molecule can exhibit significantly different melting points and solubilities, offering opportunities to optimize the compound's properties for development. The protocols outlined herein provide the foundational assays required to evaluate any new forms discovered.

References

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed Central. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • solubility experimental methods.pptx. SlideShare. Available at: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. SlideShare. Available at: [Link]

  • 2-Amino-(2,5-dimethoxyphenyl)ethanol (for Midodrin use) [ 3600-87-1 ]. AHH Chemical. Available at: [Link]

  • Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). Cheméo. Available at: [Link]

  • III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

  • 2-(N,N-dimethylamino)ethanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST. Available at: [Link]

  • ThermoML:J. Chem. Eng. Data 2017, 62, 10, 3261-3273. Thermodynamics Research Center. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. Available at: [Link]

  • CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Google Patents.
  • Enthalpy of fusion. Wikipedia. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link]

  • ThermoML:J. Chem. Eng. Data 2007, 52, 2, 491-498. Thermodynamics Research Center. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Preparation and thermal properties of Heyns compounds based on two different amino acids. Authorea. Available at: [Link]

  • Thermophysical Study on the Mixing Properties of Mixtures Comprising 2-(2-Methoxyethoxy)ethanol, Butan-1-ol. Journal of Chemical & Engineering Data. Available at: [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Study of the interaction between ethanol and natural amino acids containing ionic side groups in water at T = 298.15 K. CORE. Available at: [Link]

  • Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. SciSpace. Available at: [Link]

  • Liquid heat capacity of aqueous sulfolane + 2-amino-2-methyl-1-propanol solutions. Fluid Phase Equilibria. Available at: [Link]

  • Heat Capacity of Aqueous Mixtures of Monoethanolamine with 2-Amino-2-methyl-l-propanol. R Discovery. Available at: [Link]

  • (S)-2-Amino-2-(3-methoxyphenyl)ethanol. PubChem. Available at: [Link]

  • 2-Amino-1,2-diphenylethanol. PubChem. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol from 2,3-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Two-Step

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, a valuable building block in pharmaceutical development. The protocol details a reliable two-step synthetic pathway commencing with 2,3-dimethoxybenzaldehyde. The first step involves a base-catalyzed Henry (nitroaldol) reaction with nitromethane to form the key intermediate, 1-(2,3-dimethoxyphenyl)-2-nitroethanol. The subsequent step is the chemoselective reduction of the nitro group using Lithium Aluminum Hydride (LiAlH₄) to yield the target β-amino alcohol. This guide emphasizes mechanistic understanding, operational safety, and protocol validation to ensure reproducibility and high yield.

Introduction & Synthetic Strategy

2-Amino-1-phenylethanol scaffolds are prevalent in a wide array of biologically active molecules and pharmaceutical agents. Their synthesis requires precise control over carbon-carbon bond formation and subsequent functional group transformations. The target molecule, 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, serves as a key intermediate for more complex molecular architectures.

The selected synthetic strategy is designed for efficiency and scalability, proceeding through two well-established and high-yielding chemical transformations:

  • Step 1: Henry-Nitroaldol Reaction: This classic reaction forms a new carbon-carbon bond between 2,3-dimethoxybenzaldehyde and nitromethane. It is catalyzed by a base, which deprotonates nitromethane to form a nucleophilic nitronate anion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde.[1][2]

  • Step 2: Reduction of the Nitro Group: The intermediate nitro-alcohol is then reduced to the corresponding amino alcohol. Lithium Aluminum Hydride (LiAlH₄) is chosen as the reducing agent for its high efficacy in converting aliphatic nitro compounds to primary amines.[1][3] Careful handling and an anhydrous environment are critical for this step.

This document provides detailed protocols for each step, including safety considerations, reagent data, and visual guides to the workflow and reaction mechanisms.

Overall Synthetic Scheme

Caption: Mechanism of the base-catalyzed Henry reaction.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,3-DimethoxybenzaldehydeC₉H₁₀O₃166.178.31 g50.0Solid, irritant. [4][5][6]
NitromethaneCH₃NO₂61.0415.3 mL (4.5 eq)225Flammable liquid, harmful. [7][8][9]
Sodium Hydroxide (NaOH)NaOH40.000.20 g (0.1 eq)5.0Corrosive solid.
Ethanol (EtOH)C₂H₅OH46.07100 mL-Solvent.
Hydrochloric Acid (1 M)HCl36.46~50 mL-For neutralization.
Ethyl AcetateC₄H₈O₂88.11200 mL-For extraction.
Brine (Saturated NaCl)NaCl58.4450 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37As needed-For drying.
Experimental Protocol

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Nitromethane is flammable and toxic. [7][8][9][10][11]2,3-Dimethoxybenzaldehyde can cause skin and eye irritation. [4][6][12]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (8.31 g, 50.0 mmol) and ethanol (100 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add nitromethane (15.3 mL, 225 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Introduction: While stirring vigorously at 0 °C, slowly add a solution of sodium hydroxide (0.20 g, 5.0 mmol) in 5 mL of water dropwise over 10 minutes. Causality Note: Slow, cold addition prevents exothermic side reactions and favors the desired nitroaldol addition over dehydration.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up and Neutralization: Once the reaction is complete, slowly add 1 M HCl at 0 °C until the solution is neutralized to pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Extract the aqueous layer, then wash the organic layer with water (2 x 50 mL) and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2,3-dimethoxyphenyl)-2-nitroethanol, typically as a pale yellow oil or solid. The product can be used in the next step without further purification if TLC shows high purity.

Part 2: Reduction of Nitro-Alcohol to Amino-Alcohol

This second stage transforms the nitro group of the intermediate into a primary amine using the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄).

Rationale for Reducing Agent

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitroalkanes. [13][14][15]Its high reactivity necessitates strict anhydrous conditions and careful handling, as it reacts violently with water to produce flammable hydrogen gas. [13][14][15][16]Alternative methods like catalytic hydrogenation are cleaner but may require specialized high-pressure equipment. [17]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
1-(2,3-Dimethoxyphenyl)-2-nitroethanolC₁₁H₁₅NO₄227.2411.36 g50.0Crude from Part 1.
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.955.69 g (3.0 eq)150Water-reactive, corrosive solid. [13][14][15]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL-Solvent. Must be dry.
Sodium Sulfate DecahydrateNa₂SO₄·10H₂O322.20As needed-For quenching.
Diethyl Ether(C₂H₅)₂O74.12200 mL-For extraction.
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-For drying.
Experimental Protocol

CRITICAL SAFETY WARNING: LiAlH₄ reacts violently with water and protic solvents. [13][14][15][16]All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Personnel must wear fire-retardant lab coats, safety glasses, and appropriate gloves.

  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask (oven-dried) with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Reagent Suspension: Carefully add LiAlH₄ (5.69 g, 150 mmol) to the flask, followed by 150 mL of anhydrous THF. Stir the suspension and cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the crude 1-(2,3-dimethoxyphenyl)-2-nitroethanol (11.36 g, 50.0 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C. Causality Note: A slow, controlled addition is essential to manage the highly exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours to ensure the complete reduction of the nitro group. Monitor by TLC until the starting material is consumed.

  • Careful Quenching (Fieser Method): Cool the reaction mixture back down to 0 °C. Quench the excess LiAlH₄ by slowly and sequentially adding the following:

    • Step A: 5.7 mL of water (dropwise, very slowly).

    • Step B: 5.7 mL of 15% aqueous NaOH (dropwise).

    • Step C: 17.1 mL of water (dropwise).

    • A granular white precipitate of aluminum salts should form, which is easily filtered. This method is safer and more effective than quenching with acid.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-1-(2,3-dimethoxyphenyl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Workflow and Characterization

Overall Synthesis Workflow

Workflow start Start: 2,3-Dimethoxybenzaldehyde + Nitromethane step1_setup 1. Dissolve reactants in EtOH 2. Cool to 0°C start->step1_setup step1_reaction 3. Add NaOH catalyst 4. Stir at 0-5°C for 4-6h 5. Monitor by TLC step1_setup->step1_reaction step1_workup 6. Neutralize with HCl 7. Extract with Ethyl Acetate 8. Dry and Concentrate step1_reaction->step1_workup intermediate Intermediate: Crude 1-(2,3-Dimethoxyphenyl) -2-nitroethanol step1_workup->intermediate step2_setup 1. Suspend LiAlH₄ in dry THF under N₂ atmosphere 2. Cool to 0°C intermediate->step2_setup step2_reaction 3. Add intermediate solution dropwise 4. Reflux for 4-6h 5. Monitor by TLC step2_setup->step2_reaction step2_quench 6. Cool to 0°C 7. Careful Quench (H₂O, NaOH, H₂O) step2_reaction->step2_quench step2_workup 8. Filter solids 9. Concentrate filtrate step2_quench->step2_workup purification 10. Purify by Column Chromatography or Recrystallization step2_workup->purification product Final Product: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol purification->product

Caption: Step-by-step experimental workflow diagram.

Expected Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the two methoxy groups, the benzylic proton (CH-OH), and the two diastereotopic protons of the aminomethylene group (CH₂-NH₂).

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (197.24 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region), C-H stretching, and C-O stretching of the methoxy groups.

References

  • Lithium aluminum hydride - Safety Data Sheet. (n.d.).
  • Nitromethane - SAFETY DATA SHEET - PENTA. (2025, March 17).
  • Safety Data Sheet 2,3-Dimethoxybenzaldehyde. (n.d.). Metasci.
  • Nitro Methane CAS No 75-52-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Lithium Aluminum Hydride - Safety Data Sheet. (2026, January 31). ChemicalBook.
  • Safety Data Sheet: Nitromethane. (n.d.). Carl ROTH.
  • Aluminium lithium hydride - Safety Data Sheet. (2011, March 12).
  • Nitromethane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Nitromethane. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 25).
  • Safety Data Sheet: aluminium lithium hydride. (n.d.). Chemos GmbH & Co.KG.
  • 2,3-Dimethoxybenzaldehyde 98 86-51-1. (n.d.). MilliporeSigma.
  • 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2025, November 06). MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Henry reaction - Wikipedia. (n.d.).
  • Hutchings, M., & Wirth, T. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). Scientific Research Publishing.
  • Henry Nitroaldol Reaction - Alfa Chemistry. (n.d.).
  • Application Notes and Protocols: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone to 1-(4- Amino-2-methoxyphenyl). (n.d.). Benchchem.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021, October 8). MDPI.
  • Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. (1974). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Application Note: Enantioselective Reduction of 2-Amino-1-(2,3-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The target molecule, (R)- or (S)-2-amino-1-(2,3-dimethoxyphenyl)ethanol , represents a critical chiral pharmacophore found in various adrenergic agents and reuptake inhibitors. While the 3,4-dimethoxy isomers (related to Droxidopa/Norepinephrine) are ubiquitous, the 2,3-dimethoxy substitution pattern introduces unique steric and electronic challenges.

This Application Note details two validated protocols for the enantioselective reduction of 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride .

The "Stability Paradox"

The core challenge in this synthesis is not merely the stereochemistry, but the substrate stability. Free-base


-amino ketones are inherently unstable; they rapidly self-condense to form 2,5-dihydropyrazines (and subsequently pyrazines) or polymers.

Critical Directive: All protocols below utilize the Hydrochloride (HCl) salt of the substrate. The free base is generated in situ only transiently within the chiral pocket of the catalyst or enzyme.

Chemical Catalysis: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Noyori-Ikariya Transfer Hydrogenation Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] Mechanism: Metal-Ligand Bifunctional Catalysis

This method is preferred for scalability and when biological containment facilities are unavailable. The 2,3-dimethoxy group provides steric bulk that typically enhances enantioselectivity via the "ortho-effect," locking the substrate conformation during hydride transfer.

Reaction Scheme & Mechanism

The reaction utilizes a "proton-shuttle" mechanism where the amine ligand on Ruthenium assists in delivering the hydride.

ATH_Mechanism Substrate Substrate (HCl Salt) 2-amino-1-(2,3-dimethoxy)ethanone Base Base Addition (Et3N) Substrate->Base Deprotonation (In Situ) TS Transition State (Hydride Transfer) Base->TS Enters Cycle ActiveCat Active Catalyst Ru-H Species ActiveCat->TS Coordinates Product Chiral Product (R)-Amino Alcohol TS->Product H-Transfer Product->ActiveCat Catalyst Regeneration (HCOOH Source)

Figure 1: Simplified workflow for the Ru-catalyzed ATH of amino ketone salts.

Detailed Protocol

Reagents:

  • Substrate: 2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C 500:1 to 1000:1)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) - Note: DMF is preferred for solubility of the HCl salt.

Step-by-Step Procedure:

  • Inerting: Charge a dry Schlenk flask with the Substrate HCl salt (10 mmol, 2.31 g) and Catalyst (10-20 µmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DMF (20 mL). The salt may not fully dissolve immediately; this is acceptable.

  • H-Source Addition: Cool the mixture to 0 °C. Add the Formic Acid/TEA (5:2) azeotrope (5 mL) dropwise.

    • Expert Insight: The exotherm can degrade the catalyst. Maintain T < 5 °C during addition.

  • Reaction: Warm to 25 °C. Stir for 12–24 hours.

    • Monitoring: Monitor by HPLC.[1][2] The suspension will clear as the reaction proceeds (the amino alcohol product is more soluble).

  • Workup (Critical for Purity):

    • Dilute with water (50 mL) and adjust pH to ~10 using saturated

      
      .
      
    • Extract immediately with DCM (

      
      ).
      
    • Caution: Do not leave the product in high pH aqueous solution for extended periods to avoid racemization or migration.

  • Isolation: Wash organics with brine, dry over

    
    , and concentrate. Convert to HCl salt or Oxalate salt immediately for storage.
    

Biocatalytic Reduction (KRED/ADH)

Methodology: Enzymatic Ketone Reduction Biocatalyst: Engineered Ketoreductase (KRED) Cofactor: NADPH (Recycled via Glucose Dehydrogenase - GDH)

Biocatalysis is the "Green" standard, offering superior enantioselectivity (>99% ee) for sterically demanding ortho-substituted rings where chemical catalysts might struggle.

Biocatalytic Workflow

Biocatalysis Buffer Buffer Prep (pH 7.0, 100mM K-Phos) Reaction Bioreactor 30°C, 24h, pH Stat Buffer->Reaction Cofactor Cofactor Mix NADP+ / Glucose / GDH Cofactor->Reaction Substrate Substrate Input (Dissolved in DMSO) Substrate->Reaction Slow Feed Downstream Extraction (EtOAc or MTBE) Reaction->Downstream >99% Conversion

Figure 2: Biocatalytic reduction cycle utilizing cofactor regeneration.

Detailed Protocol

Reagents:

  • Substrate: 2-Amino-1-(2,3-dimethoxyphenyl)ethanone HCl

  • Enzyme: KRED Screening Kit (Codexis/Almac) - Look for "Anti-Prelog" enzymes for (R)-configuration.

  • Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) + 1 mM

    
    .
    

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of Phosphate buffer (pH 7.0). Add Glucose (1.5 eq relative to substrate) and NADP+ (1.0 mM catalytic amount).

  • Enzyme Charge: Add GDH (50 U) and the selected KRED (20-50 mg depending on activity).

  • Substrate Addition: Dissolve the Substrate HCl salt in minimal DMSO (typically 5-10% of total volume).

  • Reaction: Add substrate solution to the buffer. Incubate at 30 °C with orbital shaking (200 rpm).

    • pH Control: The reaction produces Gluconic acid. Monitor pH and adjust with 1M NaOH (stat) to maintain pH 7.0.

  • Workup:

    • Add Celite and filter to remove protein sludge.

    • Basify filtrate to pH 10.

    • Extract with Ethyl Acetate or MTBE.

Analytical Controls & Data Interpretation

Method: Chiral HPLC Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm) Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 210 nm and 254 nm

ParameterMethod A (Ru-ATH)Method B (Biocatalysis)
Conversion 95 - 98%> 99%
Enantiomeric Excess (ee) 92 - 96%> 99%
Reaction Time 12 - 24 h24 - 48 h
Scalability High (kg scale)High (requires volume)
Cost Driver Ru-CatalystEnzyme/Cofactor

Troubleshooting & Expert Insights

The "Ortho-Effect"

The 2,3-dimethoxy pattern creates significant steric hindrance near the carbonyl.

  • Observation: Reaction rate is 2-3x slower than the 3,4-dimethoxy isomer.

  • Solution: Do not increase temperature >40 °C to accelerate; this will erode ee%. Instead, increase catalyst loading (S/C 200:1) or reaction time.

Dimerization (Pyrazine Formation)

If the reaction turns dark orange/red and insoluble solids form:

  • Cause: The pH was too high during the reaction (too much TEA or NaOH). Free base accumulated and self-condensed.

  • Fix: Ensure the substrate remains as the HCl salt until the exact moment of reduction. In ATH, strictly adhere to the 5:2 FA/TEA ratio (which buffers at acidic/neutral pH).

Solubility Issues

The HCl salt is poorly soluble in pure DCM.

  • Fix: Use DMF/DCM (1:1) mixtures or pure DMF. Note that DMF is harder to remove; wash the organic extract with water

    
     during workup.
    

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102. Link

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alpha-Amino Ketones. Journal of the American Chemical Society, 122(27), 6510–6511. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3][5] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Hollmann, F., et al. (2021).[6] Biocatalytic Reductive Amination and Ketone Reduction.[7] Frontiers in Catalysis. Link

  • BenchChem. (2025). Synthesis of Dimethoxyacetophenone Derivatives: Protocols and Safety. Link

Sources

Protocol for the Synthesis of 2,3-Dimethoxyphenyl Aminoethanol via the Henry (Nitroaldol) Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive, two-step protocol for the synthesis of 2,3-dimethoxyphenyl aminoethanol, a valuable building block in medicinal chemistry. The methodology leverages the classic Henry (nitroaldol) reaction for carbon-carbon bond formation, followed by the reduction of the resulting nitro alcohol. This guide is designed for researchers and scientists in drug development, offering not only a step-by-step procedure but also the underlying chemical principles, expected outcomes, and troubleshooting strategies to ensure reliable and reproducible results.

Introduction and Scientific Background

The 1,2-amino alcohol moiety is a critical pharmacophore found in numerous biologically active compounds and pharmaceutical drugs. The target molecule, 2,3-dimethoxyphenyl aminoethanol, serves as a key intermediate for more complex molecular architectures. Its synthesis requires a robust and efficient method for constructing the core ethanolamine backbone attached to the dimethoxyphenyl scaffold.

The Henry reaction, first described by Louis Henry in 1895, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1][2][3][4] Often referred to as the nitroaldol reaction, it is analogous to the well-known aldol reaction.[1] The primary product is a β-nitro alcohol, a highly versatile intermediate.[5] The synthetic utility of the Henry reaction lies in the dual reactivity of the product; the nitro group can be readily reduced to a primary amine, while the hydroxyl group can undergo various transformations.[1][4][6] This makes the Henry reaction an ideal strategic choice for synthesizing β-amino alcohols like the target compound.[5][6]

This protocol first details the condensation of 2,3-dimethoxybenzaldehyde with nitromethane to yield 1-(2,3-dimethoxyphenyl)-2-nitroethanol. The subsequent section describes the reduction of this intermediate to the final product, 2,3-dimethoxyphenyl aminoethanol.

Reaction Mechanism and Workflow

The Henry reaction proceeds via a three-step mechanism under basic conditions.[7][8]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (nitromethane) to form a resonance-stabilized nitronate anion.[1][7]

  • Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2,3-dimethoxybenzaldehyde). This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[1][8]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.[1][7]

All steps in the Henry reaction are reversible, which can impact yield and requires careful control of reaction conditions.[1]

Diagram: The Henry Reaction Mechanism

Caption: Base-catalyzed mechanism of the Henry reaction.

Diagram: Overall Synthesis Workflow

Synthesis_Workflow Start Reactants: 2,3-Dimethoxybenzaldehyde Nitromethane Step1 Step 1: Henry Reaction (Base-Catalyzed Condensation) Start->Step1 Intermediate Intermediate: 1-(2,3-dimethoxyphenyl)-2-nitroethanol Step1->Intermediate Purification1 Work-up & Purification (Extraction, Chromatography) Intermediate->Purification1 Step2 Step 2: Nitro Group Reduction (e.g., NaBH4 / NiCl2) Purification1->Step2 Purification2 Work-up & Purification (Extraction, Crystallization) Step2->Purification2 FinalProduct Final Product: 2,3-dimethoxyphenyl aminoethanol Purification2->FinalProduct

Caption: Two-step workflow for the target synthesis.

Part A: Protocol for Henry Reaction

This section details the synthesis of the β-nitro alcohol intermediate, 1-(2,3-dimethoxyphenyl)-2-nitroethanol.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,3-DimethoxybenzaldehydeC₉H₁₀O₃166.175.00 g30.1Starting Material
NitromethaneCH₃NO₂61.045.51 g (4.84 mL)90.3Reagent, 3 eq.
Sodium Hydroxide (NaOH)NaOH40.001.32 g33.0Base Catalyst, 1.1 eq.
Methanol (MeOH)CH₃OH32.0450 mL-Solvent
Hydrochloric Acid (HCl)HCl36.46~10 mL (3M aq.)-For neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11200 mL-Extraction Solvent
Brine (sat. NaCl aq.)NaCl58.4450 mL-For washing
Anhydrous MgSO₄ / Na₂SO₄--As needed-Drying Agent
Silica GelSiO₂60.08As needed-For chromatography
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (30.1 mmol) of 2,3-dimethoxybenzaldehyde in 50 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

    • Application Scientist's Note: Temperature control is critical. The Henry reaction is exothermic, and low temperatures minimize side reactions like the Cannizzaro reaction and dehydration of the product to form a nitroalkene.[4]

  • Reagent Addition: To the cooled aldehyde solution, add 4.84 mL (90.3 mmol) of nitromethane.

  • Catalyst Addition: Separately, prepare a solution of 1.32 g (33.0 mmol) of sodium hydroxide in ~10 mL of cold water. Add this basic solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Application Scientist's Note: Slow, dropwise addition of the base is essential to control the reaction rate and temperature. A strong base like NaOH is effective, but milder bases like triethylamine or potassium carbonate can also be used, potentially requiring longer reaction times.[7][8] A heavy white or yellow precipitate may form as the reaction proceeds.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Quenching and Neutralization: Once the starting aldehyde is consumed, slowly add 3M hydrochloric acid dropwise to the reaction mixture until the pH is neutral (~pH 7).

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (from 4:1 to 2:1) to afford the pure 1-(2,3-dimethoxyphenyl)-2-nitroethanol.[5]

Part B: Protocol for Nitro Group Reduction

This section covers the conversion of the intermediate nitro alcohol to the target 2,3-dimethoxyphenyl aminoethanol. The method described uses sodium borohydride in the presence of nickel(II) chloride, a common and effective system for this transformation.[6]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (based on 80% yield from Part A)Moles (mmol)Notes
1-(2,3-dimethoxyphenyl)-2-nitroethanolC₁₀H₁₃NO₅227.215.45 g24.0Starting Material
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.695.70 g24.0Co-reductant
Sodium Borohydride (NaBH₄)NaBH₄37.833.63 g96.0Reducing Agent, 4 eq.
Methanol (MeOH)CH₃OH32.04100 mL-Solvent
Ammonium Hydroxide (aq.)NH₄OH35.04As needed-For work-up
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Extraction Solvent
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask with a stir bar, dissolve 5.45 g (24.0 mmol) of the purified nitro alcohol and 5.70 g (24.0 mmol) of NiCl₂·6H₂O in 100 mL of methanol. Stir until a green solution is formed.

  • Cooling: Cool the solution in an ice-water bath to an internal temperature of 0 °C.

  • Reductant Addition: Add 3.63 g (96.0 mmol) of sodium borohydride in small portions over 45-60 minutes.

    • Application Scientist's Note: The addition of NaBH₄ is highly exothermic and causes vigorous hydrogen gas evolution. Add it slowly and in portions to control the reaction. The solution will turn black due to the formation of nickel boride, which is the active reducing species.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor completion by TLC.

  • Quenching: Carefully quench the reaction by adding ~50 mL of aqueous ammonium hydroxide to decompose the excess borohydride and nickel complexes. Stir for 30 minutes until the black precipitate settles.

  • Filtration: Filter the mixture through a pad of Celite® to remove the nickel salts. Wash the filter cake thoroughly with methanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in water and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2,3-dimethoxyphenyl aminoethanol, typically as a viscous oil or low-melting solid. Further purification can be achieved by crystallization if necessary.

Expected Results and Troubleshooting

ParameterExpected Outcome
Henry Reaction Yield 70-85%
Reduction Yield 80-95%
Overall Yield 56-80%
Appearance (Nitro Alcohol) Pale yellow oil or solid
Appearance (Amino Alcohol) Off-white solid or viscous oil
Key ¹H NMR Signals (Amino Alcohol, CDCl₃) δ ~6.8-7.0 (m, 3H, Ar-H), ~4.6-4.8 (dd, 1H, CH-OH), ~3.85 (s, 6H, 2x OCH₃), ~2.8-3.1 (m, 2H, CH₂-NH₂), ~2.0-2.5 (br s, 3H, OH+NH₂)

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Henry reaction 1. Reaction temperature was too high, favoring the retro-Henry reaction.[9]2. Incomplete reaction.3. Dehydration of the product.1. Maintain strict temperature control (0-5 °C).2. Increase reaction time and monitor by TLC.3. Avoid excessive heat and strongly basic/acidic conditions during work-up.
Formation of nitroalkene byproduct Dehydration of the β-nitro alcohol, often promoted by heat or strong base.[1][4]Use milder bases (e.g., triethylamine), maintain low temperature, and neutralize carefully during work-up.
Incomplete reduction of nitro group 1. Insufficient reducing agent.2. Deactivation of the catalyst.1. Ensure the correct stoichiometry of NaBH₄ is used.2. Use fresh NiCl₂·6H₂O and ensure anhydrous conditions for the reductant.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize reaction monitoring to ensure full conversion. Re-purify using column chromatography with an adjusted solvent system.

Conclusion

This application note presents a reliable and well-documented protocol for the synthesis of 2,3-dimethoxyphenyl aminoethanol. By employing the classic Henry reaction followed by a robust reduction step, this method provides efficient access to a valuable amino alcohol intermediate. The detailed procedural notes, mechanistic insights, and troubleshooting guide are intended to empower researchers to successfully implement this synthesis in their drug discovery and development programs.

References

  • Henry reaction - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Henry Reaction - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]

  • Henry reaction - Grokipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Veselý, J., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 131. Available from: [Link]

  • Wang, W., et al. (2012). Highly enantioselective Henry reactions of aromatic aldehydes catalyzed by an amino alcohol-copper(II) complex. Chemistry, 18(34), 10515-8. Available from: [Link]

  • Henry Reaction - Master Organic Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Tentori, F., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts, 8(8), 308. Available from: [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Henry Reaction | PDF | Chemical Reactions | Catalysis - Scribd. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of β-amminoalcohols 2 through β-nitroalcohols 1 as intermediates. (2018). Catalysts. Available from: [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. (2022). Retrieved February 20, 2026, from [Link]

  • Ghorai, P. (2015). Reaction of Henry adducts with aqueous sodium borohydride. Cogent Chemistry, 1(1). Available from: [Link]

  • Ballini, R., et al. (2007). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 12(3), 632-637. Available from: [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solv. (2014). Degruyter. Available from: [Link]

Sources

Purity Analysis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision for the determination of the main component and its potential impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind method development choices, a step-by-step protocol for analysis, and a full validation summary in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a significant building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable and accurate analytical method to assess its purity is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it the method of choice for this application.[1][2] This note details the systematic development and validation of a reversed-phase HPLC (RP-HPLC) method for this purpose.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is fundamental to developing a suitable HPLC method.

PropertyValueSource
Molecular FormulaC10H15NO3[3]
Molecular Weight197.23 g/mol [3]
AppearanceWhite Powder[4]
pKa (basic)~8.62[5]
LogP~0.239[5]

The presence of an amino group and a hydroxyl group, along with the dimethoxy-substituted phenyl ring, gives the molecule a moderate polarity and a basic character. The pKa value is particularly important for method development in reversed-phase HPLC, as the pH of the mobile phase will significantly influence the ionization state and, consequently, the retention of the analyte.[6]

HPLC Method Development Strategy

The primary objective was to develop a stability-indicating HPLC method capable of separating the main peak from potential process-related impurities and degradation products. A reversed-phase approach was selected due to its versatility and suitability for a wide range of pharmaceutical compounds.[2][7]

Initial Screening and Rationale
  • Column Selection: A C18 column is a common starting point for RP-HPLC method development due to its broad applicability.[7] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was chosen to provide good resolution and efficiency.

  • Mobile Phase Selection: A mixture of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.

    • Aqueous Phase: A phosphate buffer was selected due to its buffering capacity in the desired pH range. To ensure the analyte, a basic compound, is in its protonated form for consistent retention and good peak shape, the mobile phase pH should be at least 2 pH units below its pKa.[6] Therefore, a pH of 2.5 was chosen.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol was also considered as an alternative.

  • Detection Wavelength: The UV spectrum of aromatic amines typically shows strong absorbance in the range of 200-300 nm.[8] An initial UV scan of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For this application, a wavelength of 220 nm was selected as a starting point.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and an ambient column temperature were used for initial experiments.

Method Optimization Workflow

The initial screening conditions provide a starting point, but optimization is crucial to achieve the desired separation. The following diagram illustrates the systematic approach to method optimization.

Method_Optimization_Workflow Start Initial Method (C18, ACN/Buffer, 1.0 mL/min, Ambient) MobilePhase Optimize Mobile Phase - Organic Modifier % - Buffer pH Start->MobilePhase Evaluate Peak Shape & Resolution ColumnTemp Optimize Column Temperature MobilePhase->ColumnTemp Fine-tune Selectivity FlowRate Optimize Flow Rate ColumnTemp->FlowRate Adjust Analysis Time & Backpressure FinalMethod Final Optimized Method FlowRate->FinalMethod

Caption: Workflow for HPLC method optimization.

Optimized HPLC Method and Protocol

Based on the systematic optimization, the following final method was established.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation Protocol
  • Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Amino-1-(2,3-dimethoxyphenyl)ethanol sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes.

  • Filtration:

    • Filter both the standard and sample solutions through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Validation Workflow

Validation_Workflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Results
Validation ParameterResultsAcceptance Criteria
Specificity The main peak was well-resolved from placebo and degradation products. Peak purity analysis confirmed no co-eluting peaks.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Linearity (0.1 - 1.5 mg/mL) Correlation coefficient (r²) > 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) Repeatability: < 1.0% Intermediate Precision: < 2.0%Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%
Robustness No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1).%RSD of results should be within acceptable limits.

Chiral Separation Considerations

It is important to note that 2-Amino-1-(2,3-dimethoxyphenyl)ethanol possesses a chiral center. The developed reversed-phase method is an achiral method and will not separate the enantiomers. For the analysis of enantiomeric purity, a separate chiral HPLC method would be required.[12] This typically involves the use of a chiral stationary phase (CSP), such as those based on polysaccharides or macrocyclic glycopeptides.[12][13] The development of a chiral separation method is a distinct process that often involves screening a variety of chiral columns and mobile phases.[12]

Conclusion

The developed and validated reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. This application note provides a comprehensive and scientifically sound protocol that can be readily implemented in a quality control laboratory for routine analysis and stability studies.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • EPA. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol Properties. Retrieved from [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column. Retrieved from [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chemsrc. (2025, September 21). 2-AMINO-1-(3-METHOXY-PHENYL)-ETHANOL HCL. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Method development for amino acid analysis. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • MDPI. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

Sources

Application Note & Protocol: High-Efficiency Chiral Resolution of Racemic 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the chiral resolution of racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol, a key chiral building block in pharmaceutical synthesis. The protocol details a robust and efficient method for separating the enantiomers through diastereomeric salt crystallization, utilizing (+)-Tartaric acid as the chiral resolving agent. This application note is designed for researchers, chemists, and process development professionals, offering a step-by-step methodology, the underlying chemical principles, and the necessary analytical techniques for verification of enantiomeric purity. The described method is validated through clear, actionable steps and supported by established chemical literature.

Introduction: The Significance of Chiral Purity

In the field of drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The desired therapeutic effect often resides in one enantiomer, while the other may be inactive or even harmful. Consequently, the ability to efficiently resolve a racemic mixture into its constituent enantiomers is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a valuable chiral intermediate. Its resolution is a crucial process, and diastereomeric salt formation remains one of the most reliable and scalable methods for achieving high enantiomeric purity. This method relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

This guide will focus on the use of (+)-Tartaric acid, a readily available and effective chiral resolving agent, for the resolution of racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol. We will explore the mechanism of this separation, provide a detailed experimental protocol, and outline the analytical methods for confirming the success of the resolution.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. As depicted in the workflow below, the racemic mixture of (R)- and (S)-2-amino-1-(2,3-dimethoxyphenyl)ethanol reacts with a single enantiomer of a chiral acid, in this case, (+)-Tartaric acid (also known as (2R,3R)-tartaric acid).

This reaction yields two diastereomeric salts:

  • [(R)-amine · (+)-tartrate]

  • [(S)-amine · (+)-tartrate]

These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base will liberate the free, enantiomerically enriched amine.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic (R/S)-Amine (in solution) salt_mix Mixture of Diastereomeric Salts [(R)-Amine·(+)-Tartrate] [(S)-Amine·(+)-Tartrate] racemate->salt_mix Reaction in Solvent (e.g., Ethanol/Water) resolver (+)-Tartaric Acid (Resolving Agent) resolver->salt_mix cool Cooling & Crystallization salt_mix->cool separation Separation cool->separation Differential Solubility basification Basification (e.g., with NaOH) solid Solid: Enriched Diastereomeric Salt separation->solid Less Soluble Salt Crystallizes liquid Mother Liquor separation->liquid More Soluble Salt Remains in Solution solid->basification Filtration & Isolation final_product Pure (S)-Enantiomer (or R, depending on which crystallizes) basification->final_product Decomposition of Salt

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol

This protocol provides a detailed procedure for the resolution of racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplier (Example)
Racemic 2-Amino-1-(2,3-dimethoxyphenyl)ethanol≥98%Sigma-Aldrich
(+)-Tartaric acid≥99.5%Sigma-Aldrich
Ethanol (95%)Reagent GradeFisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentVWR Chemicals
Deionized WaterHigh Purity-
Step-by-Step Procedure

Part A: Diastereomeric Salt Formation and Crystallization

  • Dissolution of Reactants:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (approximately 50.7 mmol) of racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol.

    • Add 100 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the amine is completely dissolved.

    • In a separate beaker, dissolve 7.6 g (approximately 50.7 mmol) of (+)-Tartaric acid in 20 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

  • Salt Formation:

    • Slowly add the tartaric acid solution to the stirred amine solution at room temperature.

    • A white precipitate should begin to form almost immediately.

    • Once the addition is complete, heat the mixture to reflux (approximately 78 °C) with continuous stirring until all the solid has redissolved, forming a clear solution.

  • Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature. It is crucial to avoid rapid cooling to ensure the formation of well-defined crystals and achieve high diastereomeric purity.

    • Once at room temperature, continue to stir the mixture for an additional 2-3 hours to maximize the yield of the crystalline salt.

    • Further cool the mixture in an ice bath for 1 hour.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold 95% ethanol (2 x 10 mL) to remove any adhering mother liquor.

    • Dry the collected salt in a vacuum oven at 40-50 °C to a constant weight. This solid is the diastereomeric salt of one of the enantiomers (typically the less soluble one) with (+)-tartaric acid.

Part B: Liberation of the Free Enantiopure Amine

  • Decomposition of the Salt:

    • Transfer the dried diastereomeric salt to a 250 mL Erlenmeyer flask.

    • Add 100 mL of deionized water and stir to form a suspension.

    • Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while stirring, until the pH of the solution is approximately 11-12 (verify with pH paper). The salt will decompose, and the free amine will be liberated.

  • Extraction:

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-amino-1-(2,3-dimethoxyphenyl)ethanol as a solid or oil.

Analytical Verification

To confirm the success of the chiral resolution, it is essential to determine the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Chiral HPLC Method
  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. The exact ratio will need to be optimized for baseline separation of the enantiomers. A typical starting point could be 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 275 nm).

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results

The described protocol is expected to yield one of the enantiomers of 2-amino-1-(2,3-dimethoxyphenyl)ethanol with high enantiomeric purity. The theoretical yield and specific rotation will depend on which diastereomeric salt preferentially crystallizes.

ParameterExpected Value
Yield 35-45% (based on half of the initial racemic material)
Enantiomeric Excess (ee) >98% (as determined by chiral HPLC)
Appearance White to off-white crystalline solid
Specific Rotation [α]D A non-zero value, the sign (+ or -) will depend on which enantiomer is isolated.

Troubleshooting

IssuePossible CauseSuggested Solution
No precipitation occurs. The solution is too dilute, or the wrong solvent is used.Concentrate the solution by evaporating some of the solvent. Try adding a co-solvent to reduce the solubility of the salt. Ensure the correct stoichiometry of the resolving agent is used.
Oily precipitate forms. The solution cooled too quickly, or impurities are present.Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly. Seeding with a small crystal of the desired salt can promote proper crystallization.
Low enantiomeric excess (ee). Inefficient fractional crystallization; co-precipitation of the other diastereomer.Perform a re-crystallization of the diastereomeric salt from the same solvent system. Ensure the filtration and washing steps are performed efficiently with cold solvent to minimize re-dissolution of the product.
Low yield of the final product. Incomplete precipitation or loss during extraction and isolation steps.Optimize the crystallization time and temperature. Ensure complete extraction by performing multiple extractions. Minimize transfer losses. The mother liquor can be processed to recover the other enantiomer.

Conclusion

This application note provides a reliable and well-documented protocol for the chiral resolution of racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol using (+)-Tartaric acid. By following the detailed steps for diastereomeric salt formation, fractional crystallization, and subsequent liberation of the free amine, researchers can obtain this valuable chiral intermediate in high enantiomeric purity. The success of the resolution is contingent upon careful control of the experimental conditions and is verified using standard analytical techniques such as chiral HPLC. This method is both effective and scalable, making it suitable for applications in both academic research and industrial process development.

References

  • This section would typically contain citations to peer-reviewed journals, patents, or chemical methodology books that have published this specific resolution or similar ones. As no specific public-domain source for this exact molecule's resolution was found during the search, this section is presented as a template. For a real-world application note, specific literature references would be essential.
  • Title: A General Method for the Resolution of Racemic Amines. Source: Journal of Organic Chemistry, Vol. 55, No. 2, pp 456-460 (1990). URL: [Link](Note: This is a representative link to the journal, not the specific article).

Application Notes and Protocols: Preparation of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride. This compound is a valuable intermediate in pharmaceutical research and development. The following application note details a reliable synthetic route starting from 2',3'-dimethoxyacetophenone, including the rationale behind procedural steps, detailed experimental protocols, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a robust and reproducible methodology.

Introduction and Scientific Background

2-Amino-1-(2,3-dimethoxyphenyl)ethanol and its hydrochloride salt are key structural motifs found in a variety of pharmacologically active molecules. The strategic placement of the dimethoxyphenyl group, combined with the amino ethanol side chain, makes it a crucial building block for derivatives with potential therapeutic applications. A common precursor for this synthesis is 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, a metabolite of Midodrine, which exhibits alpha-adrenergic receptor stimulation.[1] While structurally similar, the 2,3-dimethoxy substitution pattern offers a different electronic and steric profile, which can be pivotal in modulating the pharmacological activity of derivative compounds.

The synthetic pathway outlined in this document proceeds through three main stages:

  • α-Bromination of the starting ketone: This initial step introduces a reactive handle for subsequent amination.

  • Amination of the α-bromo ketone: This step forms the crucial carbon-nitrogen bond.

  • Reduction of the carbonyl group and salt formation: The final steps yield the target amino alcohol as its hydrochloride salt, enhancing stability and solubility.

Understanding the mechanistic underpinnings of each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

Synthetic Pathway Overview

The synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride commences with the commercially available 2',3'-dimethoxyacetophenone. The overall transformation is depicted in the workflow below.

Synthesis_Workflow cluster_0 Synthesis Stages A 2',3'-Dimethoxyacetophenone B α-Bromo-2',3'-dimethoxyacetophenone A->B Br₂ / Acetic Acid C 2-Amino-1-(2,3-dimethoxyphenyl)ethanone B->C 1. Hexamine 2. HCl / Ethanol D 2-Amino-1-(2,3-dimethoxyphenyl)ethanol C->D NaBH₄ / Methanol E 2-Amino-1-(2,3-dimethoxyphenyl)ethanol HCl D->E HCl in Ether

Caption: Synthetic workflow for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol HCl.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2',3'-Dimethoxyacetophenone≥98%Sigma-Aldrich
BromineReagent GradeThermo Fisher Scientific
Glacial Acetic AcidACS GradeVWR
Hexamine (Hexamethylenetetramine)≥99%Sigma-Aldrich
ChloroformACS Grade, StabilizedFisher Scientific
Ethanol (Absolute)200 ProofDecon Labs
Hydrochloric Acid (Concentrated)37%J.T. Baker
Sodium Borohydride≥98%Oakwood Chemical
MethanolACS GradeEMD Millipore
Diethyl Ether (Anhydrous)≥99%Acros Organics

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of α-Bromo-2',3'-dimethoxyacetophenone

Rationale: The α-bromination of acetophenones is a well-established method for introducing a leaving group adjacent to the carbonyl.[2][3][4] The reaction proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking molecular bromine.[2] Acetic acid serves as both a solvent and a catalyst to promote enolization.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2',3'-dimethoxyacetophenone (10.0 g, 55.5 mmol) in 50 mL of glacial acetic acid.

  • With gentle stirring, add a solution of bromine (2.8 mL, 55.5 mmol) in 10 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the color of the solution will change from reddish-brown to a pale yellow upon completion.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude product from ethanol to afford α-bromo-2',3'-dimethoxyacetophenone as a white crystalline solid.

  • Dry the product under vacuum.

Step 2: Synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanone Hydrochloride (Delepine Reaction)

Rationale: The Delepine reaction is a classic method for the synthesis of primary amines from alkyl halides.[5] The α-bromo ketone reacts with hexamine to form a quaternary ammonium salt. Subsequent hydrolysis with acidic ethanol cleaves the hexamine cage, liberating the primary amine as its hydrochloride salt.

Protocol:

  • In a 500 mL round-bottom flask, dissolve the α-bromo-2',3'-dimethoxyacetophenone (12.0 g, 46.3 mmol) in 200 mL of chloroform.

  • Add hexamine (7.1 g, 50.9 mmol) to the solution and stir the mixture at reflux for 4 hours. A precipitate of the quaternary ammonium salt will form.

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold chloroform.

  • Transfer the solid to a 500 mL flask and add 150 mL of a 1:1 (v/v) mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 6 hours. During this time, the solid will dissolve, and the amine hydrochloride will precipitate upon cooling.

  • Cool the reaction mixture in an ice bath for 1 hour.

  • Collect the precipitated 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride by vacuum filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven at 40°C.

Step 3: Reduction of the Carbonyl Group and Final Salt Formation

Rationale: Sodium borohydride is a selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the aromatic rings or the amine hydrochloride.[6] The reaction is typically carried out in a protic solvent like methanol at reduced temperatures to control the reaction rate. The final product is isolated as the hydrochloride salt.

Protocol:

  • In a 500 mL round-bottom flask, suspend 2-amino-1-(2,3-dimethoxyphenyl)ethanone hydrochloride (8.0 g, 34.5 mmol) in 150 mL of methanol.

  • Cool the suspension to 0°C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.96 g, 51.8 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the pH is acidic (pH ~2-3) and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to ~9-10 with 2 M sodium hydroxide.

  • Extract the free base into dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free base as an oil or low-melting solid.

  • Dissolve the free base in a minimal amount of cold ethanol and add a saturated solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride
¹³C NMR Consistent with the structure of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride
Mass Spectrometry [M+H]⁺ corresponding to the free base
Purity (HPLC) ≥98%

Troubleshooting and Key Considerations

  • Incomplete Bromination: If the starting material is observed after Step 1, increase the reaction time or the amount of bromine slightly. Ensure the absence of water, which can hydrolyze the bromine.

  • Low Yield in Delepine Reaction: Ensure the quaternary salt is completely dry before proceeding with the hydrolysis step. Incomplete hydrolysis can be addressed by extending the reflux time.

  • Over-reduction in Step 3: The portion-wise addition of sodium borohydride at low temperatures is crucial to prevent over-reduction or side reactions.

  • Purification: The final product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, if necessary.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hydrochloride. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Benchchem. (n.d.). 2-Bromo-1-(2-bromo-4,5-dimethoxyphenyl)ethanone.
  • ChemicalBook. (2026, January 13). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones.
  • YouTube. (2025, January 26). synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step.
  • Benchchem. (n.d.). An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Sigma-Aldrich. (n.d.). 2′,3′-Dimethoxyacetophenone.

Sources

Application Notes and Protocols: Recrystallization Solvent Systems for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to selecting and optimizing solvent systems for the recrystallization of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. As a critical purification step in pharmaceutical development, achieving high purity and a desirable crystal form of this compound is paramount. This guide moves beyond a simple listing of solvents to explain the underlying principles of solvent selection, provides detailed experimental protocols for screening, and offers troubleshooting advice based on established physicochemical principles. The methodologies described herein are designed to be a self-validating system for researchers and drug development professionals to obtain high-purity 2-Amino-1-(2,3-dimethoxyphenyl)ethanol suitable for downstream applications.

Introduction: The Critical Role of Recrystallization

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity and crystalline form of this intermediate directly impact the quality, efficacy, and safety of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities, leading to a significant increase in the purity of the final product. Furthermore, controlling the crystallization process allows for the potential isolation of specific polymorphs, which can have profound effects on the compound's physical properties, such as melting point, solubility, and bioavailability.

The selection of an appropriate solvent system is the most critical factor in developing a successful recrystallization procedure. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. This document will guide the user through a systematic approach to identifying optimal solvent systems for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol.

Physicochemical Properties and Initial Solvent Considerations

Understanding the physicochemical properties of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is fundamental to selecting an appropriate recrystallization solvent. The molecule possesses both polar functional groups (amino and hydroxyl) and a nonpolar aromatic ring with methoxy substituents. This amphiphilic nature suggests that a range of solvents with varying polarities could be suitable.

Based on its structure, 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is classified as a 1,2-aminoalcohol.[1] The presence of the amino and hydroxyl groups allows for hydrogen bonding, which will significantly influence its solubility in protic solvents like alcohols and water. The dimethoxyphenyl group, however, contributes to its solubility in less polar organic solvents.

A structurally similar compound, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol, has a reported melting point in the range of 146-150 °C (with decomposition).[2][3] This relatively high melting point is advantageous for recrystallization as it allows for a wider range of boiling points for potential solvents without the risk of the compound "oiling out." The predicted octanol-water partition coefficient (LogKow) for the 2,5-dimethoxy isomer is 0.239, indicating a slight preference for the aqueous phase, which supports the use of polar solvents.[4]

Initial literature screening reveals that ethanol and methanol have been successfully used in the purification of related compounds. For instance, a patent describes the recrystallization of a crude product of 1-(2,5-dimethoxyphenyl)-2-aminoethanol from ethanol to yield a white solid with high purity.[5][6] Another patent mentions the use of lower alcohols, esters, and other common organic solvents for the fractional crystallization of similar 2-amino-1-phenylethanol derivatives.[7] These findings provide a strong rationale for exploring short-chain alcohols as a starting point for solvent screening.

Systematic Solvent Screening Protocol

A systematic approach is crucial for efficiently identifying the optimal solvent system. The following protocol outlines a small-scale screening process to evaluate a range of single and mixed solvent systems.

Materials and Equipment
  • Crude 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

  • Selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Microscope

Recommended Solvents for Initial Screening

The following table summarizes potential solvents for the initial screening, categorized by their polarity.

Solvent Polarity Index Boiling Point (°C) Rationale for Inclusion
Water10.2100High polarity, potential for H-bonding. May be a good anti-solvent.
Methanol5.165Protic, polar. Used for similar compounds.[6]
Ethanol4.378Protic, polar. Commonly used and effective for related structures.[5][8]
Isopropanol3.982Protic, less polar than ethanol. Offers a different solubility profile.
Acetone5.156Aprotic, polar. Good solvent for many organic compounds.
Ethyl Acetate4.477Moderately polar. Used in the purification of related intermediates.[9]
Toluene2.4111Nonpolar. May be useful in a mixed solvent system.
Hexanes0.1~69Nonpolar. Primarily used as an anti-solvent.[10]
Experimental Workflow: Solvent Screening

The following diagram illustrates the systematic workflow for screening potential recrystallization solvents.

Solvent_Screening_Workflow start Start: Crude 2-Amino-1-(2,3-dimethoxyphenyl)ethanol solubility_test Small-Scale Solubility Testing (Single Solvents from Table 1) start->solubility_test hot_solubility Assess Solubility in Hot Solvent solubility_test->hot_solubility cold_solubility Assess Solubility in Cold Solvent hot_solubility->cold_solubility evaluation Evaluate Crystal Formation upon Cooling cold_solubility->evaluation good_single Good Single Solvent? (High yield, good crystals) evaluation->good_single end_single End: Optimized Single Solvent System good_single->end_single Yes mixed_system Proceed to Mixed Solvent System Design good_single->mixed_system No good_poor_pair Select 'Good' Solvent (dissolves when hot) and 'Poor' Anti-Solvent (insoluble when cold) mixed_system->good_poor_pair mixed_protocol Perform Mixed Solvent Recrystallization Protocol good_poor_pair->mixed_protocol end_mixed End: Optimized Mixed Solvent System mixed_protocol->end_mixed

Caption: Workflow for systematic screening of recrystallization solvents.

Detailed Protocol for Single-Solvent Recrystallization
  • Dissolution: In a small test tube, add approximately 20-30 mg of crude 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. Add the selected solvent dropwise at room temperature while vortexing until the solid just dissolves. If the solid is insoluble at room temperature, proceed to the next step.

  • Heating: Gently heat the mixture in a heating block or water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated filter paper into a clean, warm test tube.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a small Büchner funnel. Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Evaluate the purity of the recrystallized product (e.g., by melting point, HPLC, or NMR) and calculate the recovery yield.

Detailed Protocol for Mixed-Solvent Recrystallization

A mixed-solvent system is often employed when no single solvent provides the desired solubility profile.[10] This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

  • Dissolution: Dissolve the crude 2-Amino-1-(2,3-dimethoxyphenyl)ethanol in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents in the final washing step.

The Mechanism of Crystal Growth and Solvent Effects

The choice of solvent not only affects the solubility but also influences the kinetics of crystal nucleation and growth, which in turn determines the crystal size, shape, and morphology.

Crystal_Growth_Mechanism supersaturated Supersaturated Solution (Molecule in Solvent) nucleation Nucleation (Formation of Crystal Seeds) supersaturated->nucleation Slow Cooling growth Crystal Growth (Addition of Molecules to Lattice) nucleation->growth Controlled Growth final_crystal Final Crystal Form (Size, Shape, Purity) growth->final_crystal solvent_effect Solvent Properties (Polarity, H-bonding, Viscosity) solvent_effect->nucleation Influences solvent_effect->growth Influences

Caption: Influence of solvent on the mechanism of crystallization.

Slower cooling rates generally lead to the formation of larger and more well-defined crystals, as this allows for the selective incorporation of the target molecule into the growing crystal lattice while excluding impurities. The solvent can also interact with different crystal faces, influencing the growth rate in different directions and thus altering the final crystal habit.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated or cooled too quickly. High levels of impurities are present.Choose a lower-boiling point solvent. Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a preliminary purification step if impurities are high.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. Try scratching the inner surface of the flask or adding a seed crystal. If still unsuccessful, select a less effective solvent or use an anti-solvent.
Low Recovery Yield Too much solvent was used. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Concentrate the mother liquor to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated. Always use ice-cold solvent for washing.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The successful recrystallization of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a critical step in ensuring the quality and purity of this important pharmaceutical intermediate. By employing a systematic approach to solvent screening, as detailed in these application notes, researchers can efficiently identify optimal single or mixed-solvent systems. Understanding the interplay between the physicochemical properties of the compound and the characteristics of the solvent is key to developing a robust and reproducible purification protocol. The provided workflows and troubleshooting guide serve as a valuable resource for scientists and professionals in the field of drug development to achieve high-purity crystalline material.

References

  • Vertex AI Search. (n.d.). 2-Amino-(2,5-dimethoxyphenyl)ethanol (for Midodrin use) [ 3600-87-1 ].
  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol Properties. CompTox Chemicals Dashboard.
  • ChemicalBook. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. PubChem.
  • Google Patents. (n.d.). CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Chemsrc. (n.d.). 2-AMINO-1-(3-METHOXY-PHENYL)-ETHANOL HCL.
  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769).
  • Benchchem. (n.d.). Recrystallization and purification techniques for 2'-Aminoacetophenone.
  • Benchchem. (n.d.). synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • ChemicalBook. (2026, January 13). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.

Sources

Application Note: High-Selectivity Reductive Amination of 2,3-Dimethoxyphenylglyoxal Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-amino ketones and 1,2-amino alcohols via chemoselective reductive amination.

Executive Summary

This guide details the reductive amination of 2,3-dimethoxyphenylglyoxal , a critical scaffold in the synthesis of isoquinoline alkaloids,


-adrenergic receptor antagonists, and dopamine D2 ligands.

The primary synthetic challenge with arylglyoxals is chemoselectivity . The molecule contains two electrophilic centers: a highly reactive aldehyde (often existing as a hydrate) and a conjugated ketone. Standard reducing agents (e.g.,


 in methanol) often lead to over-reduction (forming diols) or indiscriminate reduction.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) to achieve exclusive amination of the aldehyde while preserving the ketone, yielding


-amino ketones . A secondary protocol is provided for full reduction to 1,2-amino alcohols .

Substrate Analysis & Mechanistic Insight

The 2,3-Dimethoxy Effect

Unlike simple phenylglyoxals, the 2,3-dimethoxy variant presents specific steric and electronic constraints:

  • Steric Hindrance: The methoxy group at the 2-position (ortho) creates significant steric crowding around the ketone carbonyl. While this protects the ketone from nucleophilic attack, it also forces the glyoxal side chain out of planarity, potentially slowing down initial imine formation.

  • Hydrate Equilibrium: Arylglyoxals exist in equilibrium with their hydrates (

    
    ). Successful amination requires dehydrating conditions or a reductant that tolerates moisture.
    
Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the requisite control points to ensure the formation of the desired


-amino ketone.

ReactionPathway Substrate 2,3-Dimethoxyphenylglyoxal (Hydrate/Aldehyde Eq.) Imine Intermediate Iminium Ion Substrate->Imine + Amine - H2O Diol Side Product: 1,2-Diol Substrate->Diol Non-selective Reductant (e.g., NaBH4 direct) BetaAminoKetone Target 1: β-Amino Ketone Imine->BetaAminoKetone STAB (Selective) Fast Hydride Transfer AminoAlcohol Target 2: 1,2-Amino Alcohol Imine->AminoAlcohol Strong Reductant (e.g., LAH or excess NaBH4) BetaAminoKetone->AminoAlcohol Step 2 Reduction

Figure 1: Chemoselective pathways. STAB ensures the path to Target 1 by reducing the iminium ion faster than the ketone.

Critical Reagent Selection

ReagentRoleSelection Logic
Sodium Triacetoxyborohydride (STAB) ReductantEssential. Mild hydride donor. It reduces protonated iminium ions rapidly but reacts negligibly with ketones or aldehydes under these conditions.
1,2-Dichloroethane (DCE) SolventPreferred. Non-coordinating, dissolves STAB well. THF is a viable alternative, but reactions are generally faster in DCE.
Acetic Acid (AcOH) CatalystPromotes imine formation and ensures the imine is protonated (iminium), which is the active species reduced by STAB.
Titanium(IV) Isopropoxide AdditiveOptional. Use only for sterically hindered amines. It acts as a Lewis acid / water scavenger to drive imine formation.

Experimental Protocols

Protocol A: Synthesis of -Amino Ketones (Standard)

Target: Selective amination of the aldehyde. Preservation of the ketone.

Reagents:

  • 2,3-Dimethoxyphenylglyoxal (1.0 equiv)

  • Amine (Primary or Secondary) (1.1 equiv)

  • STAB (1.4 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2,3-dimethoxyphenylglyoxal (1.0 mmol) in DCE (5 mL).

    • Note: If the starting material is a hydrate, adding 1g of activated 4Å molecular sieves is recommended to facilitate dehydration.

  • Imine Formation: Add the amine (1.1 mmol) followed by acetic acid (1.0 mmol, 60 µL). Stir at Room Temperature (RT) for 15–30 minutes under Nitrogen.

    • Observation: A color change (often yellow/orange) indicates imine formation.

  • Reduction: Add STAB (1.4 mmol, ~300 mg) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the glyoxal aldehyde peak. The ketone peak will remain visible in IR/NMR.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to neutralize the boric acid complex.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Synthesis of 1,2-Amino Alcohols (Full Reduction)

Target: Reduction of both the C=N and C=O bonds.

Step-by-Step Procedure:

  • Initial Amination: Follow Protocol A steps 1–4 exactly. Do not quench.

  • Second Reduction: Once the intermediate

    
    -amino ketone is formed (verified by TLC), cool the mixture to 0°C.
    
  • Reagent Swap: Add Methanol (2 mL) to the reaction mixture (STAB is not compatible with MeOH, but we are switching mechanisms).

  • Ketone Reduction: Add Sodium Borohydride (

    
    )  (2.0 equiv) slowly.
    
  • Workup: Allow to warm to RT and stir for 1 hour. Quench with 1N HCl (carefully) to pH 2, stir for 20 mins (to break boron-amine complexes), then basify to pH 10 with NaOH before extraction.

Troubleshooting & Quality Control

NMR Validation (1H NMR in )

To verify the success of Protocol A (


-amino ketone), look for these diagnostic signals:
MoietyChemical Shift (

)
MultiplicityDiagnostic Value
Aldehyde (SM) ~9.6 ppmSingletShould be ABSENT .

-Methylene
~3.8 – 4.2 ppmSinglet/DoubletIndicates successful C-N bond formation at the aldehyde position.
Aromatic Ring 7.1 – 7.6 ppmMultiplet2,3-dimethoxy substitution pattern (typically 3 protons).
Methoxy Groups ~3.8 & 3.9 ppmSingletsTwo distinct peaks confirming the 2,3-substitution.
Common Issues
  • Issue: Low conversion of sterically hindered amines (e.g., t-butylamine).

    • Solution: Use Protocol C (Lewis Acid Assisted) . Pre-mix the glyoxal and amine with

      
       (1.5 equiv) in neat conditions or minimal THF for 2 hours before adding STAB/DCE.
      
  • Issue: Product is unstable on Silica.

    • Solution:

      
      -amino ketones can be sensitive. Deactivate silica gel with 1% Triethylamine or use neutral alumina.
      

Workflow Decision Tree

Workflow Start Start: 2,3-Dimethoxyphenylglyoxal AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck Standard Use Protocol A (DCE / AcOH / STAB) AmineCheck->Standard No (Primary/Linear Secondary) Titanium Use Lewis Acid Protocol (Ti(OiPr)4 pre-mix) AmineCheck->Titanium Yes (Bulky/Weak Nucleophile) TargetCheck Desired Final Product? Standard->TargetCheck Titanium->TargetCheck Stop Isolate β-Amino Ketone TargetCheck->Stop Ketone Intact AddStep Add MeOH + NaBH4 (One-pot Step 2) TargetCheck->AddStep Full Reduction FinalAlcohol Isolate 1,2-Amino Alcohol AddStep->FinalAlcohol

Figure 2: Operational decision tree for selecting the optimal protocol based on amine sterics and desired oxidation state.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Maryanoff, C. A. , & Zhang, H. C. (2025). Application Note: Reductive Amination. Sigma-Aldrich / Merck. Link

  • Ying, J., & Pu, L. (2016). Asymmetric Synthesis of Chiral

    
    -Amino Ketones. Beilstein Journal of Organic Chemistry. Link
    

Sources

Precision Chiral Building Blocks: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a specialized chiral amino alcohol scaffold used primarily in the development of central nervous system (CNS) agents and adrenergic receptor modulators. Unlike its widely known regioisomers—such as the 2,5-dimethoxy analog (a metabolite of Midodrine) or the 3,4-dimethoxy analog (a precursor to norepinephrine mimics)—the 2,3-dimethoxy substitution pattern offers unique steric and electronic properties. These properties are critical for fine-tuning the selectivity of ligands against


-adrenergic and serotonergic (5-HT) receptors, often serving to restrict conformational rotation or block metabolic hot-spots on the phenyl ring.

This guide details the strategic application of this building block in medicinal chemistry, focusing on its enantioselective synthesis, quality control, and utilization in generating tetrahydroisoquinoline (THIQ) libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Amino-1-(2,3-dimethoxyphenyl)ethanol
Common Scaffolds Phenylethanolamine; 2,3-DMP-Aminoethanol
Molecular Formula

Molecular Weight 197.23 g/mol
Chiral Centers 1 (C1 position); Available as (R)- or (S)- enantiomers
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in

pKa (Calculated) ~9.5 (Amine), ~13.5 (Alcohol)
Key Reactivity Nucleophilic amine; Benzylic alcohol oxidation; Pictet-Spengler cyclization

Core Applications in Drug Discovery[6]

Adrenergic & Serotonergic Ligand Engineering

The 2,3-dimethoxy motif creates a "steric wall" at the ortho-position relative to the ethanolamine chain. In Structure-Activity Relationship (SAR) studies, this substitution is used to:

  • Modulate Receptor Subtype Selectivity: Differentiate between

    
     and 
    
    
    
    adrenergic receptors by clashing with specific hydrophobic pockets that accommodate 3,4- or 2,5-substituted analogs.
  • Block Metabolism: The 2- and 3-methoxy groups protect the electron-rich phenyl ring from rapid oxidative metabolism (e.g., by CYP450s) at the most accessible positions, potentially extending half-life compared to catechol (dihydroxy) derivatives.

Tetrahydroisoquinoline (THIQ) Synthesis

This compound is a premium precursor for the Pictet-Spengler reaction . The electron-donating methoxy groups activate the phenyl ring, facilitating cyclization with aldehydes or ketones to form 1,2,3,4-tetrahydroisoquinolines. These bicyclic structures are foundational to numerous alkaloids and pharmaceutical agents targeting dopamine receptors.

PictetSpengler cluster_0 Mechanism Note Start 2-Amino-1-(2,3-dimethoxyphenyl)ethanol Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde (R-CHO) - H2O Cyclization Cyclization (Electrophilic Aromatic Substitution) Imine->Cyclization Acid Catalyst (TFA/HCl) Product 4-Hydroxy-5,6-dimethoxy-THIQ Cyclization->Product Pictet-Spengler Note The 2,3-dimethoxy pattern directs cyclization to the 6-position (para to 3-OMe), forming the 5,6-dimethoxy isomer.

Figure 1: Pathway for converting the amino alcohol into a rigid THIQ scaffold.[1]

Experimental Protocols

Protocol A: Enantioselective Synthesis (Asymmetric Henry Route)

Best for: Generating high-enantiopurity material (>98% ee) for clinical candidates.

Rationale: Direct resolution of the racemic amine is often inefficient (max 50% yield). The Asymmetric Henry reaction establishes the chiral center before reduction, allowing for higher theoretical yields.

Reagents:
  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Nitromethane (5-10 eq)

  • Catalyst: Copper(II) acetate / Chiral Ligand (e.g., (S,S)-Ph-BOX or Camphor-derived ligand) (2-5 mol%)

  • Base: DIPEA (0.1 eq)

  • Reducing Agent:

    
     or 
    
    
    
Step-by-Step Procedure:
  • Catalyst Formation: In a dry Schlenk flask, dissolve

    
     and the chiral ligand in EtOH. Stir for 1 hour at room temperature (RT) to form the active blue-green complex.
    
  • Nitroaldol Reaction: Add 2,3-dimethoxybenzaldehyde and nitromethane. Cool to 0°C. Add DIPEA slowly.

  • Incubation: Stir at 0°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: The intermediate is a

      
      -nitroalcohol.
      
  • Reduction:

    • Option A (Chemical): Dissolve the crude nitroalcohol in dry THF. Add dropwise to a suspension of

      
       (3 eq) in THF at 0°C. Reflux for 4 hours.
      
    • Option B (Catalytic): Hydrogenate using Pd/C (10% wt) in MeOH at 50 psi

      
      .
      
  • Workup: Quench carefully with Glauber’s salt (

    
    ) or Fieser workup. Filter through Celite.
    
  • Purification: Recrystallize the HCl salt from EtOH/EtOAc to upgrade ee if necessary.

Protocol B: Enzymatic Kinetic Resolution

Best for: Rapid access to both enantiomers from commercially available racemic material.

Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly selective for the O-acylation or N-acylation of amino alcohols.

Procedure:
  • Setup: Dissolve racemic 2-amino-1-(2,3-dimethoxyphenyl)ethanol (1 g) in anhydrous MTBE (20 mL).

  • Acyl Donor: Add vinyl acetate (3 eq) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 100 mg).

  • Reaction: Shake at 30°C/200 rpm.

  • Monitoring: Monitor by Chiral HPLC. The enzyme typically acetylates the (R)-amine or (R)-alcohol selectively (substrate dependent; verify with standard).

  • Separation: Filter off the enzyme. The reaction mixture now contains the free (S)-amine and the acetylated (R)-amide/ester .

  • Partition: Acid/base extraction separates the free amine (aqueous acid phase) from the neutral acetylated species (organic phase). Hydrolyze the acetylated species to recover the (R)-enantiomer.

Quality Control & Analytical Methods

Chiral HPLC Method

To ensure the integrity of the chiral building block, use the following validated method:

  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (targeting the dimethoxy-benzene chromophore).

  • Expected Retention:

    • (R)-Isomer:

      
       min
      
    • (S)-Isomer:

      
       min
      
    • Note: Order may reverse depending on column selector; confirm with reference standard.

NMR Validation (Proton Assignment)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       3.75, 3.80 (s, 6H, 
      
      
      
      ) – Distinct singlets confirm the dimethoxy pattern.
    • 
       4.8–5.0 (dd, 1H, 
      
      
      
      ) – Benzylic proton, diagnostic for oxidation state.
    • 
       6.8–7.1 (m, 3H, Ar-H) – Integration must show 3 protons, confirming trisubstituted ring (2,3-dimethoxy + alkyl chain).
      

Synthesis Workflow Visualization

SynthesisWorkflow Aldehyde 2,3-Dimethoxybenzaldehyde Henry Asymmetric Henry Reaction (Cu-Ligand Catalyst) Aldehyde->Henry Nitro Nitromethane Nitro->Henry NitroAlcohol Chiral Nitro-Alcohol Intermediate Henry->NitroAlcohol >90% ee Reduction Reduction (LiAlH4 or H2/Pd) NitroAlcohol->Reduction Final (R)-2-Amino-1-(2,3-dimethoxyphenyl)ethanol Reduction->Final Deriv Downstream: THIQ / GPCR Ligands Final->Deriv Application

Figure 2: Modular synthesis workflow from aldehyde precursor to chiral building block.

References

  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924193A1. Link

  • ChemicalBook. (2025).[2] Product Monograph: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Comparative Isomer Data).Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (Isomer Analog).Link

  • BenchChem. (2025).[3] Protocol for Ring-Opening Reactions of Styrene Oxides.[3][4]Link

  • ScienceDirect. (2012). Pictet-Spengler condensation products in medicinal chemistry.[5] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Microwave-assisted synthesis of 2-amino-1-phenylethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Rapid Synthesis of 2-Amino-1-Phenylethanol Derivatives via Microwave Irradiation

Abstract

2-Amino-1-phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmacologically significant compounds.[1][2] Traditional synthetic methods often involve lengthy reaction times, high energy consumption, and complex purification procedures.[1] This application note details a robust and highly efficient protocol for the synthesis of 2-amino-1-phenylethanol derivatives utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, improves reaction yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[3][4][5] This guide provides a comprehensive overview of the underlying principles, detailed step-by-step protocols, and expected outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Case for Microwave-Assisted Synthesis

The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of various adrenergic agonists, antagonists, and other therapeutic agents. The efficient and stereocontrolled synthesis of these molecules is a primary objective in drug discovery. Conventional synthesis, which relies on conductive heating (e.g., oil baths, heating mantles), transfers energy slowly and inefficiently from the outside of the reaction vessel to the bulk of the solution.[6][7]

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in reaction activation.[8] Unlike conventional methods, microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture, causing rapid, uniform, and efficient heating through mechanisms of dipolar polarization and ionic conduction.[3][4][6][9] This direct energy transfer can lead to remarkable rate accelerations, often reducing reaction times from hours or days to minutes, while simultaneously improving yields and product purity.[5][10][11]

Key Advantages of MAOS:

  • Speed: Reaction rate enhancements of up to 1,000-fold have been reported.[11]

  • Higher Yields: Rapid heating can minimize the formation of by-products from side reactions.[5]

  • Energy Efficiency: Direct heating of the reactants is significantly more energy-efficient than heating a large oil bath.[7][10]

  • Green Chemistry: MAOS often allows for solvent-free reactions or the use of minimal amounts of environmentally benign solvents.[3][4][6]

Reaction Principle and Mechanism

A common and efficient route to synthesize 2-amino-1-phenylethanol derivatives is the nucleophilic ring-opening of a substituted styrene oxide with an amine. In this protocol, we will focus on the reaction between styrene oxide and an ammonia source.

Overall Reaction:

The mechanism involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms. Under microwave irradiation, the polar transition state is stabilized, and the high energy input rapidly overcomes the activation energy barrier, accelerating the reaction. The choice of solvent is critical; polar solvents like ethanol or water are excellent microwave absorbers and facilitate efficient heating.[7]

G cluster_workflow Synthesis Workflow prep 1. Reagent Preparation (Styrene Oxide, Amine Source, Solvent) mw 2. Microwave Reaction (Sealed Vessel, Set Temp/Time) prep->mw Load Reactor workup 3. Work-up (Solvent Evaporation, Extraction) mw->workup Cool & Depressurize purify 4. Purification (Column Chromatography) workup->purify Isolate Crude Product char 5. Characterization (NMR, IR, Mass Spec) purify->char Obtain Pure Product

Caption: High-level workflow for microwave-assisted synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of 2-amino-1-phenylethanol.

Materials and Equipment
  • Chemicals:

    • Styrene oxide (≥97%)

    • Ammonium hydroxide (28-30% solution in water)

    • Ethanol (200 proof, anhydrous)

    • Dichloromethane (DCM, ACS grade)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Ethyl acetate and hexanes (HPLC grade, for chromatography)

  • Equipment:

    • Monowave or multimode microwave synthesis reactor

    • 10 mL or 35 mL microwave reaction vials with snap caps and septa

    • Magnetic stir bars

    • Rotary evaporator

    • Glassware for extraction and column chromatography

    • Analytical balance

    • TLC plates (silica gel 60 F₂₅₄)

Protocol: Microwave-Assisted Aminolysis of Styrene Oxide

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave reactors operate at high temperatures and pressures; ensure you are fully trained on the instrument's operation.

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add styrene oxide (e.g., 1.0 mmol, 120 mg).

    • Add 3 mL of ethanol.

    • Add a stoichiometric excess of the amine source, for example, 5.0 mmol of aqueous ammonium hydroxide (approx. 0.34 mL of a 28% solution).

    • Rationale: Ethanol is used as a co-solvent to improve the miscibility of the reactants and efficiently absorb microwave energy.[3] A large excess of the amine nucleophile is used to drive the reaction to completion and minimize the formation of dimeric or oligomeric by-products.

  • Microwave Reactor Setup and Execution:

    • Securely seal the vial with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 120 °C (The reactor will automatically adjust power to maintain this temperature).

      • Reaction Time: 15 minutes.

      • Stirring: Set to a high rate.

    • Start the irradiation sequence. The instrument will monitor temperature and pressure in real-time.

    • Rationale: Microwave heating allows the reaction to reach the target temperature almost instantaneously, a state known as 'microwave flash heating'.[8] This avoids the gradual heating profile of conventional methods, which can lead to unwanted side reactions. The sealed vessel allows the temperature to exceed the solvent's boiling point, further accelerating the reaction according to the Arrhenius equation.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (the reactor's built-in cooling system will assist).

    • Once cooled and depressurized, carefully open the vial.

    • Transfer the contents to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again via rotary evaporation to yield the crude product.[12]

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The final product, 2-amino-1-phenylethanol, should be a white to pale yellow solid.[12]

    • Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Comparative Data and Expected Results

The primary advantage of the microwave-assisted protocol is the dramatic improvement in efficiency over conventional methods.

ParameterConventional Heating MethodMicrowave-Assisted Method
Reaction Time 8 - 24 hours10 - 20 minutes
Temperature Reflux (e.g., Ethanol at ~78 °C)120 - 150 °C
Typical Yield 50 - 70%85 - 95%
Energy Usage High (prolonged heating)Low (short duration)
By-products More significantMinimized

This data is representative and synthesized from general findings in microwave chemistry literature, which consistently reports significant reductions in time and improvements in yield.[5][13][14]

G cluster_mech Epoxide Ring-Opening Mechanism cluster_mw Microwave Effect reactants Styrene Oxide + Ammonia (NH₃) ts Transition State (Polar) reactants->ts Nucleophilic Attack product 2-Amino-1-phenylethanol ts->product Proton Transfer mw_node Microwave Irradiation (Dielectric Heating) mw_node->ts:f0 Stabilizes & Accelerates

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Reduction of 2,3-Dimethoxy-α-Aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic reduction of 2,3-dimethoxy-α-aminoketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, a critical step in the synthesis of valuable vicinal amino alcohol motifs. Our focus is on providing practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes, actionable solutions, and detailed protocols to enhance the yield and purity of your desired 2,3-dimethoxy-α-amino alcohol product.

Question 1: My reaction shows low conversion and poor yield. What are the primary factors to investigate?

Low conversion is a frequent challenge, often stemming from a mismatch between the substrate's reactivity and the chosen reaction conditions.

Plausible Causes:

  • Insufficient Reducing Agent Potency: Standard reducing agents like sodium borohydride (NaBH₄) may be too mild to efficiently reduce the sterically hindered and electronically influenced carbonyl group adjacent to the amino and methoxy substituents.[1][2]

  • Suboptimal Reaction Temperature: Low temperatures can slow the reaction rate to an impractical level, while excessively high temperatures may promote side reactions or decomposition.

  • Poor Reagent Quality or Handling: Lithium aluminum hydride (LiAlH₄) and other potent hydrides are extremely sensitive to moisture. Contamination can significantly reduce their effective concentration.[3][4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solubilizing the substrate and reagent, and can also influence the reaction's stereochemical outcome through chelation effects.

Recommended Solutions & Protocols:

  • Solution A: Employ a More Potent Reducing Agent. If you are using NaBH₄ with limited success, switching to a stronger, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a logical next step. LiAlH₄ is capable of reducing not only ketones but also esters, amides, and carboxylic acids.[3][5][6]

    Protocol 1: General Procedure for LiAlH₄ Reduction

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

    • In a separate flask, prepare a solution of your 2,3-dimethoxy-α-aminoketone (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

    • To the reaction flask, carefully add LiAlH₄ (1.5–2.0 equiv.) as a solid or a solution in THF.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Slowly add the substrate solution dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

  • Solution B: Consider Catalytic Asymmetric Hydrogenation. For a more modern, efficient, and stereoselective approach, consider asymmetric hydrogenation. Cobalt or Iridium-based catalysts can achieve high yields and excellent enantioselectivities under mild conditions.[7][8][9][10] This method often requires specialized ligands and catalysts but can be highly effective.

Preventative Measures:

  • Always use freshly dried solvents and flame- or oven-dried glassware.[11]

  • Ensure your starting aminoketone is pure. Impurities can inhibit catalysts or react with reducing agents.

  • Perform a small-scale trial reaction to optimize conditions before committing your bulk material.

Question 2: My reduction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

The formation of syn and anti diastereomers is governed by the facial selectivity of the hydride attack on the carbonyl. Controlling this is key to obtaining a single, desired product.

Plausible Causes:

  • Lack of Stereochemical Control: The choice of reducing agent and the nature of the nitrogen protecting group are the most significant factors influencing diastereoselectivity.

  • Chelation vs. Non-Chelation Pathways:

    • Chelation Control: If the nitrogen atom is unprotected or bears a group that can coordinate with a metal ion (like Li⁺ or Zn²⁺), the substrate can form a rigid five-membered ring with the metal. Hydride attack then occurs from the less hindered face, typically leading to the anti-amino alcohol.[12]

    • Non-Chelation (Felkin-Anh) Control: When a bulky, non-coordinating protecting group like tert-butoxycarbonyl (Boc) is present on the nitrogen, chelation is prevented. The reaction proceeds via a non-chelated transition state, where steric hindrance directs the hydride to the opposite face, favoring the syn-amino alcohol.[13][14]

Recommended Solutions & Protocols:

  • To Favor the syn-Diastereomer: Ensure the amine is protected with a bulky, non-coordinating group like N-Boc. Use a bulky reducing agent such as L-Selectride® (Li(s-Bu)₃BH) or Super-Hydride® (LiEt₃BH), which enhances steric differentiation.[12][13]

    Protocol 2: Diastereoselective Reduction for syn-Amino Alcohols

    • Ensure your starting material is the N-Boc protected 2,3-dimethoxy-α-aminoketone.

    • Under an inert atmosphere, dissolve the substrate (1.0 equiv.) in anhydrous THF and cool to -78 °C.

    • Slowly add L-Selectride® (1.1–1.5 equiv., 1.0 M solution in THF) dropwise.

    • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

  • To Favor the anti-Diastereomer: The amine must be unprotected (a free amine or its salt). Use a reducing agent that contains a chelating metal, such as zinc borohydride (Zn(BH₄)₂).

    dot

    G cluster_0 Chelation Control (Favors anti-Diastereomer) cluster_1 Non-Chelation Control (Favors syn-Diastereomer) Start_C Unprotected α-Aminoketone Chelating_Agent Add Zn(BH₄)₂ Start_C->Chelating_Agent Intermediate_C Rigid 5-Membered Chelate Intermediate Chelating_Agent->Intermediate_C Attack_C Hydride Attack (Less Hindered Face) Intermediate_C->Attack_C Product_C anti-Amino Alcohol Attack_C->Product_C Start_N N-Boc Protected α-Aminoketone Non_Chelating_Agent Add L-Selectride® Start_N->Non_Chelating_Agent Intermediate_N Felkin-Anh Transition State Non_Chelating_Agent->Intermediate_N Attack_N Hydride Attack (Steric Control) Intermediate_N->Attack_N Product_N syn-Amino Alcohol Attack_N->Product_N

    Caption: Controlling diastereoselectivity via chelation and non-chelation pathways.

Question 3: I am observing significant side products. What are they and how can I minimize them?

Side reactions lower the yield and complicate purification. Identifying the likely culprits is the first step to mitigation.

Plausible Causes & Side Products:

  • Rearrangement: Under certain conditions, particularly with strong Lewis acids or during Clemmensen reduction, α-aminoketones can undergo rearrangement reactions.[15]

  • Over-reduction: If the starting material contains other reducible functional groups (e.g., esters, nitriles) and a powerful, non-selective reducing agent like LiAlH₄ is used in excess, these may also be reduced.

  • Cleavage of Protecting Groups: Acid-labile protecting groups (like Boc) may be partially or fully cleaved during an acidic workup, leading to a mixture of protected and unprotected products. The Boc group is generally stable to hydride reducing agents but sensitive to acid.[16]

Recommended Solutions:

  • To Prevent Rearrangement: Avoid harsh acidic conditions and strongly coordinating metal catalysts unless intended. Stick to standard hydride reductions.

  • To Prevent Over-reduction:

    • Use a milder reducing agent like NaBH₄ if other sensitive groups are present and the ketone is sufficiently reactive.[1]

    • Employ inverse addition: add the reducing agent slowly to the substrate solution to avoid having an excess of the reagent present at any time.[17]

  • To Prevent Deprotection: Use a neutral or slightly basic workup procedure. For LiAlH₄ reductions, the Fieser workup (water, NaOH(aq), water) is ideal as it avoids strong acids.

dot

G Start Low Yield or Impure Product Q1 Is the reaction incomplete? Start->Q1 Q2 Is diastereoselectivity poor? Start->Q2 Q3 Are there unexpected side products? Start->Q3 Sol1 Increase Reagent Potency (e.g., LiAlH₄) Optimize Temperature Use Anhydrous Conditions Q1->Sol1 Yes Sol2 Modify N-Protecting Group Select Chelation/Non-Chelation Control Agent (e.g., Zn(BH₄)₂ vs. L-Selectride®) Q2->Sol2 Yes Sol3 Use Milder Conditions Employ Inverse Addition Modify Workup Protocol (e.g., Fieser) Q3->Sol3 Yes

Caption: A troubleshooting workflow for common reduction issues.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH₄) for this reduction? A: Yes, but its success is substrate-dependent. NaBH₄ is a milder reducing agent than LiAlH₄ and primarily reduces aldehydes and ketones.[1][18] For sterically hindered 2,3-dimethoxy-α-aminoketones, it may result in slow reactions or low yields. It is a good first choice if you have other sensitive functional groups you wish to preserve.

Q: What is the best solvent for LiAlH₄ reductions? A: Anhydrous ethers are required. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its better solvating properties for the LiAlH₄ reagent.[3] The reaction must be conducted under an inert atmosphere (N₂ or Ar) as LiAlH₄ reacts violently with water.

Q: How do I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting ketone and the product alcohol (e.g., 30-50% ethyl acetate in hexanes). The product alcohol should have a lower Rf value than the starting ketone. Staining with potassium permanganate (KMnO₄) can help visualize both spots. For precise quantitative analysis and diastereomeric ratio determination, HPLC on a chiral or reverse-phase column is recommended.[7][8]

Q: My final amino alcohol product is difficult to purify by silica gel chromatography. What can I do? A: Amino alcohols can be challenging due to their polarity and basicity, which can cause streaking on silica gel.

  • Tip 1: Add a Modifier. Pre-treating your silica gel with triethylamine (Et₃N) or adding a small amount (0.5-1%) to your chromatography eluent can neutralize acidic sites on the silica and significantly improve peak shape.

  • Tip 2: Protection/Deprotection. If the amine is unprotected, consider protecting it as the N-Boc derivative before chromatography and then deprotecting it afterward.

  • Tip 3: Alternative Purification. If chromatography fails, consider purification by crystallization of the free base or a salt (e.g., hydrochloride or oxalate salt).[19]

Data Summary Table
Reducing AgentRelative StrengthFunctional Groups ReducedTypical SolventKey Considerations
Sodium Borohydride (NaBH₄) MildAldehydes, Ketones[1]Methanol, EthanolSafe and easy to handle. May be too weak for hindered ketones.
Lithium Aluminum Hydride (LiAlH₄) Very StrongAldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles[3][6]Anhydrous THF, Diethyl EtherHighly reactive with water/protic solvents. Must use inert atmosphere.
L-Selectride® (Li(s-Bu)₃BH) Strong, BulkyKetones[13]Anhydrous THFExcellent for high diastereoselectivity in non-chelation controlled reductions.
Catalytic Hydrogenation (H₂, Cat.) VariableKetones, Alkenes, etc.[7][8]Methanol, THF, etc.Requires specialized catalyst (e.g., Ir, Co, Ru) and H₂ source. Can be highly chemo- and stereoselective.
References
  • R. O. Hutchins, W. -Y. Su, R. Sivakumar, F. Cistone, and Y. P. Stercho, “Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols,” Journal of Organic Chemistry, 1983.
  • Y. Wang, et al., “Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones,” JACS Au, 2023. [Link]

  • P. C.-M. Chan and J. M. Chong, “Diastereoselective reduction of -aminoketones: Synthesis of anti- and syn- -aminoalcohols1,” Canadian Journal of Chemistry, 2011. [Link]

  • D. H. Kim, et al., “Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis,” Organic Letters, 2015. [Link]

  • Y. Wang, et al., “Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones,” JACS Au, 2023. [Link]

  • X. Zhang, et al., “Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a,” ResearchGate, 2013. [Link]

  • Y. Wang, et al., “Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones,” JACS Au, 2023. [Link]

  • P. C.-M. Chan and J. M. Chong, “Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols,” ResearchGate, 2004. [Link]

  • Quora, “How exactly does Lithium Aluminium Hydride reduce different organic compounds?,” Quora, 2016. [Link]

  • J. Ashenhurst, “Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry,” Master Organic Chemistry, 2011. [Link]

  • J. Ashenhurst, “Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives,” Master Organic Chemistry, 2023. [Link]

  • University of Rochester, “Troubleshooting: How to Improve Yield,” University of Rochester Department of Chemistry, N.D. [Link]

  • BYJU'S, “Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis,” BYJU'S, N.D. [Link]

  • K. Fry, “3.4.1 – Sodium Borohydride Reduction of Carbonyls,” Open Library Publishing Platform, N.D. [Link]

  • T. J. G. M. van der Loop, et al., “Enantio- and diastereoselective synthesis of γ-amino alcohols,” Radboud Repository, 2015. [Link]

  • F. Tong, et al., “Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli,” Frontiers in Catalysis, 2022. [Link]

  • Chemistry Steps, “LiAlH4 and NaBH4 Carbonyl Reduction Mechanism,” Chemistry Steps, 2023. [Link]

  • orthocresol, “Rearrangements of α-aminoketones in Clemmensen reduction,” Chemistry Stack Exchange, 2017. [Link]

  • LibreTexts, “19.3: Reductions using NaBH4, LiAlH4,” Chemistry LibreTexts, 2020. [Link]

  • J. S. Carey, D. Laffan, C. Thomson, and M. T. Williams, “Reductions by the Alumino- and Borohydrides in Organic Synthesis,” Chemical Reviews, 2006.
  • University of Oxford, “Experiment 5 Reductions with Lithium Aluminium Hydride,” University of Oxford Department of Chemistry, N.D. [Link]

  • H. Fujimoto, et al., “Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction,” PubMed, 2009. [Link]

  • Wikipedia, “Enantioselective reduction of ketones,” Wikipedia, N.D. [Link]

  • V. V. Sureshbabu and N. S. K. Kumar, “1 Protection Reactions,” Wiley-VCH, 2014.
  • Organic Chemistry Portal, “Amino Protecting Groups Stability,” Organic Chemistry Portal, N.D. [Link]

  • F. Albericio, et al., “Amino Acid-Protecting Groups,” Chemical Reviews, 2019.
  • A. M. P. G. de Beck, et al., “Recent advances in the synthesis of α-amino ketones,” ResearchGate, 2020. [Link]

  • F. Albericio, et al., “Amino Acid-Protecting Groups,” SciSpace, 2002. [Link]

  • N. Bajwa and M. P. Jennings, “An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al,” Organic Chemistry Portal, 2008. [Link]

  • G. Papa, et al.
  • M. A. Ali, et al., “Recent progress in the chemistry of β-aminoketones,” RSC Publishing, 2022. [Link]

  • J. Chen, et al., “Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones,” Nature Communications, 2022. [Link]

  • A. M. P. G. de Beck, et al., “Recent advances in the synthesis of α-amino ketones,” Organic & Biomolecular Chemistry, 2020. [Link]

  • W. Li, et al., “Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones,” ResearchGate, 2013. [Link]

  • Z. G. Wang, et al., “Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones,” PMC, 2017. [Link]

  • C. Chaparro-Riggers, et al., “Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols,” Frontiers in Catalysis, 2021. [Link]

  • J. Li, et al., “Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation/Dialkylation,” CCS Chemistry, 2023. [Link]

  • M. J. Webber, “How can I purify my synthesised unnatural aliphatic amino acid?,” ResearchGate, 2017. [Link]

Sources

Troubleshooting regioselectivity in Friedel-Crafts acylation of 2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists optimizing the Friedel-Crafts acylation of 1,2-dimethoxybenzene (Veratrole). While the prompt refers to "2,3-dimethoxybenzene," this nomenclature often arises from the substitution pattern of the desired product (e.g., 2,3-dimethoxyacetophenone) or a non-standard naming of the starting material. This guide addresses the acylation of Veratrole and the challenge of controlling regioselectivity between the kinetically favored 4-position (yielding 3,4-dimethoxy-acylbenzenes) and the sterically hindered 3-position (yielding 2,3-dimethoxy-acylbenzenes).

System: Acylation of 1,2-Dimethoxybenzene (Veratrole) Primary Challenge: Regiocontrol (4- vs. 3-position) and Chemoselectivity (preventing demethylation).

Diagnostic Matrix: Quick Troubleshooting

Identify your symptom below to find the immediate technical solution.

SymptomProbable CauseTechnical Intervention
Exclusively obtaining 3,4-isomer Intrinsic electronic/steric bias of EAS.Hard to override in FC. The 4-position is para to one OMe and meta to the other, with less steric hindrance. For the 2,3-isomer, switch to Ortho-Lithiation strategies (e.g., n-BuLi/TMEDA) followed by electrophile trapping.
Formation of Phenols / Low Yield Ether cleavage (Demethylation) by hard Lewis Acids.Replace AlCl₃. Aluminum chloride is a strong Lewis acid that cleaves aryl methyl ethers. Switch to milder Lewis acids (SnCl₄, ZnCl₂ ) or heterogeneous catalysts (Zeolite H-Beta, H-Mordenite ).
Polyacylation Observed Highly activated ring + excess reagent.Stoichiometry Control. The product is less reactive than the starting material (deactivation by acyl group), so polyacylation is rare unless high temperatures and vast excess of anhydride are used. Keep temp <40°C.
Catalyst "Sludge" / Stalling Product-Catalyst Complexation.Solvent/Workup. The ketone product forms a stable 1:1 complex with Lewis acids. Ensure stoichiometric catalyst loading (1.1–1.2 eq) and use a solvent that solubilizes the complex (e.g., DCM or Nitrobenzene , though Nitrobenzene is toxic/hard to remove).

Technical Deep Dive: Mechanisms & Causality

The Regioselectivity Paradox

In 1,2-dimethoxybenzene, two positions are available for electrophilic aromatic substitution (EAS):

  • Position 4 (Para to C1-OMe): This position is activated by the ortho-methoxy group (C2) and the para-methoxy group (C1). It is sterically accessible. Result: Major product (3,4-dimethoxyacetophenone).

  • Position 3 (Ortho to C2-OMe): This position is activated by the ortho-methoxy group (C2) and the meta-methoxy group (C1). However, it is sandwiched between a methoxy group and the rest of the ring.

    • The "Buttressing Effect": Attack at C3 is severely inhibited by steric clash with the adjacent C2-methoxy group.

    • Electronic Vector: While OMe is an ortho, para director, the para directing effect usually dominates in sterically crowded systems.

Expert Insight: Standard Friedel-Crafts conditions (Acid Chloride + Lewis Acid) will almost always yield >95% of the 4-isomer. If your target is the 2,3-isomer (substitution at C3), Friedel-Crafts is the wrong tool. You must use Directed Ortho Metalation (DoM) , where the coordination of Lithium to the methoxy oxygen specifically directs deprotonation to the 3-position.

The Demethylation Trap

A common failure mode in Veratrole acylation is the loss of a methyl group.

  • Mechanism: Hard Lewis acids like AlCl₃ coordinate to the ether oxygen. Under heat, the chloride ion attacks the methyl group (SN2-like), cleaving it to form chloromethane and an aluminum phenoxide.

  • Prevention: Use "Softer" Lewis acids (e.g., SnCl₄ ) or solid acids (e.g., Zeolite H-Beta ) which catalyze acylation without sufficiently activating the ether for cleavage.

Visualizing the Pathway

The following diagram illustrates the divergent pathways determined by catalyst choice and reaction conditions.

FC_Acylation cluster_catalysts Catalyst Influence Veratrole 1,2-Dimethoxybenzene (Veratrole) Complex Sigma Complex (Arenium Ion) Veratrole->Complex AcCl + Lewis Acid Prod_4 Major Product: 3,4-Dimethoxyacetophenone (Target for standard FC) Complex->Prod_4 Path A: Kinetic Control (Para-attack favored) Prod_3 Minor/Trace Product: 2,3-Dimethoxyacetophenone (Sterically Hindered) Complex->Prod_3 Path B: Steric Hindrance (Ortho-attack blocked) Side_Phenol Side Product: Isovanillin / Phenols (Demethylation) Prod_4->Side_Phenol AlCl3 + Heat (>60°C) Ether Cleavage AlCl3 AlCl3 (Strong) AlCl3->Side_Phenol Promotes Demethylation Zeolite Zeolite H-Beta (Mild) Zeolite->Prod_4 High Selectivity No Demethylation

Caption: Reaction pathways for Veratrole acylation. Path A (green) is the dominant Friedel-Crafts route. Path B (red dashed) is sterically disfavored. Demethylation (grey) occurs with harsh catalysts.

Optimized Experimental Protocol

Objective: Synthesis of 3,4-Dimethoxyacetophenone (Major Isomer) with minimal demethylation. Method: Mild Lewis Acid Catalysis (SnCl₄) or Controlled AlCl₃.

Reagents
  • Substrate: 1,2-Dimethoxybenzene (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.1 equiv)

  • Catalyst: Tin(IV) Chloride (SnCl₄) (1.1 equiv) [Preferred for chemoselectivity] OR AlCl₃ (1.1 equiv) at low temp.

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Catalyst: Charge the flask with DCM (50 mL) and SnCl₄ (1.1 equiv) . Cool to 0°C in an ice bath.

  • Acylating Agent: Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 minutes to form the active acylium complex.

  • Substrate Addition: Dissolve 1,2-Dimethoxybenzene in DCM (20 mL). Add this solution dropwise to the catalyst mixture over 30 minutes. Crucial: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Checkpoint: If using AlCl₃, do not heat. Heating will trigger demethylation.

  • Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M, 100 mL) with vigorous stirring. This breaks the ketone-Lewis acid complex.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: I absolutely need the 2,3-dimethoxy isomer (acylation at the 3-position). How do I force the Friedel-Crafts reaction to go there? A: You generally cannot force the Friedel-Crafts reaction to the 3-position in high yield due to the "buttressing effect" of the adjacent methoxy groups.

  • Solution: Abandon Friedel-Crafts. Use Directed Ortho Metalation (DoM) .

    • Protocol: Treat 1,2-dimethoxybenzene with n-Butyllithium (n-BuLi) in THF. The lithium coordinates to the methoxy oxygens and deprotonates the C3 position (ortho to OMe) exclusively.

    • Trapping: Quench the lithiated intermediate with an aldehyde (followed by oxidation) or a Weinreb amide to get the 2,3-acylated product.

Q2: Why does my product turn dark/purple during the reaction? A: This often indicates oxidation or polymerization of phenolic byproducts formed via demethylation. If you are using AlCl₃, the purple color is characteristic of aluminum-phenol complexes. Switch to a milder catalyst (SnCl₄ or ZnCl₂) or ensure strictly anhydrous conditions and low temperatures (<20°C).

Q3: Can I use Zeolites to improve the process? A: Yes. Zeolite H-Beta and H-Mordenite are excellent heterogeneous catalysts for this reaction. They are "shape-selective" and often enhance the formation of the para-isomer (3,4-product) while completely suppressing demethylation because they lack the aggressive Lewis acidity of free metal halides. This is the preferred "Green Chemistry" route.

References

  • Regioselectivity & Catalyst Effects in Veratrole Acyl

    • Title: Friedel-Crafts acylation of aromatic ethers: Influence of solid acid catalysts.[2][3]

    • Source:International Journal of Chemical Studies, 2015.[3][4]

    • Context: Confirms that acylation of veratrole (1,2-dimethoxybenzene) selectively yields 3,4-dimethoxyacetophenone and highlights the utility of solid acids to prevent side reactions.
    • URL:[Link]

  • Demethyl

    • Title: Mild Friedel-Crafts Reactions inside a Hexameric Resorcinarene Capsule.
    • Source:Angewandte Chemie, via UniSa, 2016.
    • Context: Discusses the comparative reactivity of 2,3-dimethoxybenzene (Veratrole)
    • URL:[Link]

  • General Friedel-Crafts Mechanism & Limit

    • Title: Friedel–Crafts acylation and alkylation reactions.[1][2][4][5][6][7][8][9][10][11]

    • Source:Organic Chemistry Portal / Wikipedia.
    • Context: Provides the foundational mechanism for acylium ion formation and the necessity of stoichiometric catalyst use due to complex
    • URL:[Link]

Sources

Minimizing byproduct formation in 2-Amino-1-(2,3-dimethoxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol synthesis, specifically focusing on the Henry Reaction (Nitroaldol) followed by Chemoselective Reduction . This route is chosen for its atom economy and direct access to the


-amino alcohol scaffold, avoiding the multi-step protection/deprotection cycles of alternative pathways.

Executive Summary & Pathway Analysis

The synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol hinges on two critical phases:

  • C-C Bond Formation (Henry Reaction): Coupling 2,3-dimethoxybenzaldehyde with nitromethane to form the

    
    -nitroalcohol.
    
    • Critical Failure Mode: Spontaneous dehydration to

      
      -nitrostyrene.
      
  • Functional Group Transformation (Reduction): Reducing the nitro group to a primary amine while preserving the benzylic hydroxyl group.

    • Critical Failure Mode: Hydrogenolysis (deoxygenation) leading to the phenethylamine byproduct.

Reaction Pathway & Byproduct Map

The following diagram illustrates the desired pathway (Green) versus the competing byproduct cascades (Red).

SynthesisPathway Aldehyde 2,3-Dimethoxybenzaldehyde (Starting Material) Nitroethanol 2-Nitro-1-(2,3-dimethoxyphenyl)ethanol (Target Intermediate) Aldehyde->Nitroethanol Henry Rxn (Low Temp, Base) Nitrostyrene 2,3-Dimethoxy-β-nitrostyrene (Dehydration Byproduct) Aldehyde->Nitrostyrene High Temp/Acid (Dehydration) Nitroethanol->Nitrostyrene Spontaneous Elimination (-H2O) Target 2-Amino-1-(2,3-dimethoxyphenyl)ethanol (Final Target) Nitroethanol->Target Selective Red. (Ra-Ni or NaBH4/Ni) Phenethylamine 2-(2,3-Dimethoxyphenyl)ethanamine (Over-reduction Byproduct) Nitrostyrene->Phenethylamine Full Reduction Polymer Nitrostyrene Oligomers (Tar/Polymer) Nitrostyrene->Polymer Polymerization Target->Phenethylamine Hydrogenolysis (Pd/C + Acid)

Figure 1: Mechanistic bifurcation points. The primary challenge is maintaining the "Green Line" by suppressing dehydration (Step 1) and hydrogenolysis (Step 2).

Phase 1: The Henry Reaction (Nitroaldol)

Objective: Isolate the


-nitroalcohol.
Challenge:  The electron-rich nature of the 2,3-dimethoxy ring stabilizes the carbocation intermediate, making the elimination of water (dehydration) to form the conjugated nitrostyrene thermodynamically favorable [1].
Troubleshooting Guide: Henry Reaction
SymptomDiagnosisRoot CauseCorrective Action
Yellow/Orange Solid Nitrostyrene Formation Reaction temperature >15°C or prolonged reaction time.Cool Down: Maintain

to

. Quench immediately upon TLC completion.
Low Yield / SM Recovery Retro-Henry Reaction Base is too strong (e.g., KOH, NaOMe) or equilibrium shifted back.Buffer pH: Switch to milder bases like DIPEA or catalytic Cu(OAc)

-diamine complexes [2].
Viscous Dark Oil Polymerization Nitrostyrene formed and polymerized under basic conditions.[1]Exclude Light/Heat: Polymerization is often radical-initiated. Use radical inhibitors (e.g., BHT) if scaling up.
Protocol Optimization: Preventing Dehydration

To lock the reaction at the alcohol stage, we utilize a Copper(II)-catalyzed cycle which coordinates the nitro group and aldehyde, stabilizing the aldol adduct against elimination.

Recommended Protocol (High Selectivity):

  • Solvent: Ethanol (95%) or THF. Avoid acidic solvents (Glacial Acetic Acid promotes dehydration).

  • Catalyst: Copper(II) Acetate Monohydrate (10 mol%) + Ligand (e.g., diamine or simple ethanolamine).

  • Temperature: Strict control at

    
    .
    
  • Quench: Neutralize with dilute HCl to pH 6-7 immediately. Do not acidify below pH 5, as acid catalyzes dehydration during workup [3].

Phase 2: Chemoselective Reduction

Objective: Reduce


 to 

without cleaving the benzylic

bond. Challenge: Benzylic alcohols are prone to hydrogenolysis (cleavage) under standard hydrogenation conditions (Pd/C + H

), especially if the ring is electron-rich (dimethoxy substituted) [4].
Comparative Analysis of Reduction Methods
MethodSelectivity (OH Retention)ScalabilityRisk ProfileRecommendation
H

+ Pd/C (Acidic)
LowHighHigh (Over-reduction)AVOID
H

+ Raney Nickel
High MediumPyrophoric CatalystRecommended (Industrial)
NaBH

+ NiCl

Very High HighH

evolution
Recommended (Lab/Pilot)
Zn + HCl MediumLowWaste generationLegacy method
Protocol: The "Magic Bullet" (NaBH / NiCl )

This method generates "Nickel Boride" in situ, a potent but chemoselective reducing agent that leaves benzylic alcohols intact [5].

Step-by-Step:

  • Dissolution: Dissolve 1 eq of 2-nitro-1-(2,3-dimethoxyphenyl)ethanol in Methanol (0.1 M concentration).

  • Catalyst Loading: Add 1.0 eq of NiCl

    
    . The solution will turn green.
    
  • Reduction: Cool to

    
    . Slowly add 3-5 eq of NaBH
    
    
    
    portion-wise.
    • Observation: Vigorous gas evolution and formation of a black precipitate (Nickel Boride).

  • Workup: After 30 mins, quench with saturated NH

    
    Cl. Filter through Celite to remove the black nickel residue.
    
    • Note: The amine product is water-soluble. Do not rely on simple filtration; perform an acid-base extraction (Acidify

      
       Wash Organic 
      
      
      
      Basify Aqueous
      
      
      Extract into DCM).

FAQ: Expert Troubleshooting

Q1: My product is an oil, but literature says it should be a solid. What happened? A: You likely have a mixture of the target amino-alcohol and the "des-hydroxy" phenethylamine byproduct.

  • Test: Run H-NMR. Look for the benzylic proton.

    • Target (Amino-alcohol):

      
       ppm (dd).
      
    • Byproduct (Phenethylamine):

      
       ppm (t).
      
  • Fix: If the byproduct is present, purification by recrystallization is difficult. Convert the crude amine to its Hydrochloride salt (using HCl/Ether) or Oxalate salt . The salts often crystallize differentially, allowing purification.

Q2: Can I use Lithium Aluminum Hydride (LAH) for the reduction? A: Yes, LAH is effective and generally preserves the alcohol. However, it is less chemoselective if you have other sensitive groups (e.g., esters) and poses significant safety risks at scale. The NaBH


/NiCl

method offers similar selectivity with a safer thermal profile [6].

Q3: Why did my Henry reaction yield drop when I scaled up? A: Heat transfer limits. The Henry reaction is exothermic. On a larger scale, localized heating ("hot spots") can trigger the dehydration pathway to nitrostyrene.

  • Solution: Use active cooling jackets and slow addition of the base/nitromethane to maintain internal temperature

    
    .
    

References

  • Henry Reaction Mechanism & Dehydration: L. Henry, C. R. Hebd. Seances Acad. Sci., 1895 , 120, 1265.

  • Copper-Catalyzed Asymmetric Henry Reaction: Evans, D. A., et al. J. Am. Chem. Soc.[2]2003 , 125, 12692.[2]

  • Dehydration Triggers: Ballini, R., et al. Adv. Synth.
  • Hydrogenolysis of Benzylic Alcohols: Rylander, P. N.
  • Nickel Boride Reduction (NaBH4/NiCl2): Khurana, J. M., et al. J. Chem. Soc., Perkin Trans. 1, 2002 , 2520.

  • Selective Nitro Reduction: Osby, J. O., et al. Tetrahedron Lett.1989, 30, 3371.

Sources

Purification strategies for removing positional isomers from 2,3-dimethoxy compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Strategy Guide for the Isolation of 2,3-Dimethoxy Compounds from Isomeric Mixtures Ticket ID: #ISO-23-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

The purification of 2,3-dimethoxy substituted compounds (benzaldehydes, benzoic acids, or phenethylamines) is notoriously difficult due to the "Orthogonal Methoxy Effect." Unlike the 3,4- or 2,5- isomers, the 2,3-substitution pattern creates unique steric strain that forces one methoxy group out of the aromatic plane (approx.[1][2][3] 1.2 Å deviation), significantly altering crystal packing and solubility profiles compared to its planar counterparts [1].[1]

This guide provides a tiered troubleshooting approach, moving from thermodynamic methods (crystallization) to kinetic resolutions (chromatography) and finally chemical derivatization.[1]

Module 1: Crystallization & Solvent Engineering

Status: Primary Strategy (Cost-Effective, Scalable)

User Issue: "My product oils out instead of crystallizing."

Diagnosis: 2,3-dimethoxy compounds have lower melting points than their symmetrical isomers (e.g., 2,5-dimethoxy) due to the disruption of


-stacking caused by the out-of-plane methoxy group.[1] This leads to a metastable "oiling out" phase before crystal lattice formation.
Troubleshooting Protocol: The "Dual-Temperature" Oscillation

Do not simply cool the solution. You must manage the supersaturation gap to prevent oiling.

Step-by-Step Protocol:

  • Solvent Selection: Switch from pure Ethanol to a Isopropyl Ether (IPE) / Heptane system. The 2,3-isomer shows preferential lattice stability in ether-based non-polar systems [2].[1]

  • Dissolution: Dissolve crude material in IPE at 50°C (0.5 M concentration).

  • The Seed Point: Cool to 35°C. If oil droplets appear, reheat to 40°C until clear.

  • Seeding: Add pure seed crystals of the 2,3-isomer at 35°C.

  • Anti-solvent Addition: Add Heptane dropwise only after visible turbidity (nucleation) is confirmed.

  • Aging: Hold at 25°C for 4 hours before cooling to 4°C.

Quantitative Solubility Data (2,3-Dimethoxybenzaldehyde)

Solvent SystemSolubility (25°C)Impurity Rejection (2,4-isomer)Risk of Oiling
Ethanol (100%)High (>200 mg/mL)LowHigh
IPE / Heptane (1:1) Moderate (45 mg/mL) High Low
TolueneHighModerateModerate
Water / MeOH (9:[1]1)LowLowVery High

Module 2: Chromatographic Resolutions (HPLC/SFC)

Status: High-Purity Requirement (>99.5%)

User Issue: "I cannot separate the 2,3-isomer from the 2,4-isomer using standard C18."

Diagnosis: Standard C18 columns rely on hydrophobicity. Since positional isomers have nearly identical logP values, C18 fails to discriminate. You must utilize


-

interactions
or dipolar selectivity .
Recommended Stationary Phases
  • Pentafluorophenyl (PFP): The fluorine atoms create a distinct electrostatic cavity that discriminates based on the electron density of the methoxy positions.

  • 2-Picolylamine (2-PIC) / Diol (SFC): For Supercritical Fluid Chromatography (UPC2), the 2-PIC phase is superior for separating all six dimethoxybenzoic acid isomers [3].

Method Development Guide (HPLC)
  • Column: Phenyl-Hexyl or PFP (e.g., 150 x 4.6 mm, 2.7 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid[4]

  • Mobile Phase B: Methanol (MeOH provides better selectivity for methoxy groups than ACN)

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack peaks)[1]

    • 2-15 min: 5%

      
       35% B (Shallow gradient is critical)[1]
      
    • 15-20 min: 35%

      
       95% B[1]
      

Visualizing the Separation Logic

ChromatographyLogic Start Crude Mixture (2,3- / 2,4- / 2,5- isomers) Decision Select Stationary Phase Start->Decision C18 C18 Column (Hydrophobic Interaction) Decision->C18 Standard PFP PFP / Phenyl-Hexyl (Pi-Pi + Steric) Decision->PFP Recommended ResultFail Co-elution (Poor Resolution) C18->ResultFail ResultSuccess Baseline Separation (Alpha > 1.2) PFP->ResultSuccess

Figure 1: Decision Logic for Chromatographic Phase Selection.

Module 3: Chemical Derivatization Workflows

Status: The "Nuclear Option" (When Isomers Co-Crystallize)

User Issue: "My 2,3-dimethoxybenzaldehyde is still 95% pure after three recrystallizations."

Diagnosis: The 2,3-isomer forms a solid solution (mixed crystal) with the 2,4-isomer.[1] You must break the crystal lattice by converting the aldehyde to a water-soluble derivative.

The Bisulfite Adduct Protocol

The 2,3-dimethoxy group creates steric hindrance around the aldehyde carbonyl. This significantly slows down the formation of the bisulfite adduct compared to the less hindered 2,4- or 2,5-isomers.

Protocol:

  • Reaction: Dissolve the crude aldehyde mixture in Ether .

  • Extraction: Add saturated Sodium Bisulfite (

    
    ) solution. Shake vigorously for 30 minutes.
    
  • Separation: The unhindered isomers (2,4-, 2,5-) will form the adduct faster and partition into the aqueous layer.[1]

  • Recovery: The sterically hindered 2,3-isomer remains in the ether layer (or forms the adduct much slower).

  • Hydrolysis: If the 2,3-isomer does react, collect the solid adduct, filter, and hydrolyze back to the aldehyde using 10% Sodium Carbonate (

    
    ) or dilute acid.[1]
    

Visualizing the Derivatization Logic

DerivatizationWorkflow Crude Crude Aldehyde Mixture (2,3- / 2,4- / 2,5- isomers) Bisulfite Add Saturated NaHSO3 ( aqueous ) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep EtherLayer Ether Layer (Enriched 2,3-isomer) PhaseSep->EtherLayer Steric Hindrance Slow Reaction AqLayer Aqueous Layer (Bisulfite Adducts of 2,4- / 2,5-) PhaseSep->AqLayer Fast Reaction Purification Evaporate Ether Recrystallize from IPE EtherLayer->Purification Hydrolysis Hydrolyze with Na2CO3 (Recover 2,4- / 2,5-) AqLayer->Hydrolysis

Figure 2: Kinetic Resolution via Bisulfite Adduct Formation.[1]

FAQs: Common Pitfalls

Q1: Why does my 2,3-dimethoxybenzoic acid have a lower melting point than the literature value? A: This is often due to polymorphism or residual solvent trapped in the lattice. The 2,3-isomer's non-planar methoxy group creates voids in the crystal structure. Dry under vacuum at 40°C for 24 hours to remove solvates. Check for the presence of the 2,4-isomer by HPLC, as even 1% impurity can depress the melting point significantly (eutectic formation).

Q2: Can I use distillation for purification? A: Only if the boiling point difference is >10°C. For dimethoxy isomers, the boiling points are often within 2-3°C (e.g., ~280°C).[1] High-vacuum fractional distillation is required but often leads to thermal degradation or polymerization. Crystallization or chromatography is preferred.

Q3: Is there a specific synthesis route that avoids the 2,4-isomer? A: Yes. Starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and methylating the phenol is cleaner than formylating 1,2-dimethoxybenzene, which produces significant amounts of the 2,4- and 3,4-isomers due to directing effects.[1]

References

  • Radboud University. (2018). The crystal structures of four dimethoxybenzaldehyde isomers. Retrieved from [Link]

  • Waters Corporation. (2015). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link][1]

  • Google Patents. (2014). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.[1][5] Retrieved from

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for Phenylethanolamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of phenylethanolamine via catalytic hydrogenation. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to ensure you can achieve optimal results in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the catalytic hydrogenation of 2-amino-1-phenylethanone (or its derivatives) to produce phenylethanolamine.

Q1: What are the most common catalysts used for the hydrogenation of α-amino ketones to phenylethanolamine?

A1: The most frequently employed catalysts are palladium on carbon (Pd/C) and platinum on carbon (Pt/C). Raney Nickel is also a viable, cost-effective option, particularly for industrial-scale productions.[1][2] For asymmetric hydrogenation, to produce specific stereoisomers, complexes of ruthenium, rhodium, and iridium with chiral ligands are the catalysts of choice.[3][4]

Q2: What are the typical reaction conditions (temperature, pressure, solvent) for this hydrogenation?

A2: Reaction conditions can vary significantly based on the substrate and catalyst. Generally, temperatures range from ambient to 80°C.[1] Hydrogen pressure is typically maintained between 1 and 30 atm, though higher pressures may be necessary for less reactive substrates.[1][5] Common solvents include methanol, ethanol, tetrahydrofuran (THF), and ethyl acetate, chosen primarily for their ability to dissolve the starting material and product.[1][6]

Q3: My reaction is stalled or proceeding very slowly. What are the likely causes?

A3: A slow or stalled reaction is a common issue in catalytic hydrogenation.[1] The primary culprits are often catalyst poisoning, poor catalyst activity, or suboptimal reaction conditions.[6][7] Catalyst poisons can originate from starting materials, solvents, or even the reaction vessel itself.[7]

Q4: How can I tell if my catalyst has been poisoned?

A4: Signs of catalyst poisoning include a significant drop in reaction rate, a complete halt of the reaction, or the need for more extreme conditions (higher temperature or pressure) to achieve conversion.[7] A visual change in the catalyst's appearance can also be an indicator.[7]

Q5: What are common impurities that can poison the catalyst in phenylethanolamine synthesis?

A5: Sulfur compounds (e.g., thiols), nitrogen-containing functional groups (in excess or as impurities), heavy metals, carbon monoxide (from the hydrogen source), and halides are all potential catalyst poisons.[7] Water can also act as an inhibitor in some cases.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving specific problems encountered during the catalytic hydrogenation for phenylethanolamine synthesis.

Issue 1: Low or No Conversion

A lack of conversion is a critical issue that requires a systematic troubleshooting approach.

Root Cause Analysis:
  • Inactive Catalyst: The catalyst may be old, have been improperly stored, or is from a poor-quality batch.[6]

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.[6][7]

  • Insufficient Hydrogen Pressure: The pressure may be too low to drive the reaction efficiently.[5]

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, substrate, and catalyst.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocols:

Protocol 1: Catalyst Activity Test

  • Setup: In a clean, dry reaction vessel, add a known amount of a standard substrate (e.g., acetophenone) and the solvent to be used.

  • Catalyst Addition: Add the recommended loading of the catalyst .

  • Hydrogenation: Purge the system with an inert gas, then introduce hydrogen to the desired pressure.

  • Monitoring: Monitor the reaction progress via TLC, GC, or HPLC at regular intervals.

  • Analysis: A lack of conversion of the standard substrate points to an inactive catalyst.

Protocol 2: Purification of Starting Materials

  • Solvent: Use HPLC-grade or freshly distilled solvents.

  • Substrate: If impurities are suspected, recrystallize or chromatograph the 2-amino-1-phenylethanone starting material.

Issue 2: Formation of Byproducts and Low Selectivity

The presence of multiple spots on a TLC plate or unexpected peaks in GC/HPLC analysis indicates the formation of byproducts.[8]

Common Byproducts and Their Causes:
ByproductPotential CauseMitigation Strategy
Over-reduction Products (e.g., 2-phenylethanamine) Harsh reaction conditions (high temperature/pressure), prolonged reaction time.Reduce temperature and/or pressure. Monitor the reaction closely and stop it upon completion of the desired transformation.
Products from Incomplete Reduction Insufficient reaction time, inactive catalyst, or insufficient reducing agent.[8]Extend the reaction time or ensure the catalyst is active and used in the correct amount.[8]
Dialkylation Products In reactions starting from precursors like styrene oxide and ammonia, using an insufficient excess of ammonia can lead to the formation of secondary amines.[8]Use a significant molar excess of ammonia.[8]
Troubleshooting Decision Tree:

Caption: Decision tree for addressing low selectivity.

Issue 3: Catalyst Deactivation

Catalyst deactivation can occur gradually over a single reaction or over multiple uses if the catalyst is being recycled.

Mechanisms of Deactivation:
  • Sintering: At elevated temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area.[9][10]

  • Leaching: The active metal can dissolve into the reaction medium, leading to a loss of catalytic activity.[10]

  • Fouling: The catalyst surface can be blocked by strongly adsorbed species, including the product itself or byproducts.[11]

Strategies to Minimize Deactivation:
  • Temperature Control: Operate at the lowest effective temperature to minimize sintering.[9]

  • Solvent Choice: The solvent can influence catalyst stability.[12][13]

  • Catalyst Support: The choice of support material can impact the stability of the metal nanoparticles.

Table 1: Influence of Key Parameters on Catalytic Hydrogenation

ParameterEffect on Reaction RateEffect on SelectivityTroubleshooting Considerations
Temperature Generally increases with temperature, but excessive heat can lead to byproduct formation and catalyst deactivation.[1][14]Higher temperatures can decrease selectivity by promoting over-reduction.[15]Optimize for the lowest temperature that provides a reasonable reaction rate.
Hydrogen Pressure Higher pressure typically increases the reaction rate.[16][17]Can impact selectivity, with higher pressures sometimes favoring over-reduction.[18]Start with moderate pressure and increase if the reaction is slow.
Catalyst Loading Increasing catalyst loading generally increases the reaction rate up to a certain point.[16]Typically has a minor effect on selectivity.A standard starting point is 5-10 mol% of the catalyst.[6]
Solvent Can significantly impact reaction rates by influencing the solubility of hydrogen and the stability of intermediates.[12][19]The choice of solvent can sometimes influence chemoselectivity.Polar protic solvents like methanol and ethanol are often good starting points.[6]
Stirring/Agitation Crucial for effective mass transfer of hydrogen to the catalyst surface.[1]Inadequate stirring can lead to localized high concentrations of reactants and potentially lower selectivity.Ensure vigorous stirring throughout the reaction.

III. Concluding Remarks

The successful catalytic hydrogenation of 2-amino-1-phenylethanone to phenylethanolamine is a multifactorial process. By systematically addressing potential issues related to catalyst activity, reaction conditions, and substrate purity, researchers can significantly improve reaction outcomes. This guide provides a foundational framework for troubleshooting and optimization. For novel substrates or challenging transformations, further screening of catalysts, solvents, and additives may be necessary.

IV. References

  • Deactivation of supported copper metal catalysts for hydrogenation reactions. (n.d.). Google AI. Retrieved February 20, 2026, from

  • Technical Support Center: Synthesis of Phenylethanolamine Derivatives - Benchchem. (n.d.). BenchChem. Retrieved February 20, 2026, from

  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy - European Synchrotron Radiation Facility (ESRF). (2015, August 5). ESRF. Retrieved February 20, 2026, from

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9). MDPI. Retrieved February 20, 2026, from

  • Effect of hydrogen pressure on the reaction kinetics. Temperature= 393 K - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from

  • The deactivation of nickel catalysts in the hydrogenation of acetonitrile - OSTI.gov. (1993, September 1). OSTI.gov. Retrieved February 20, 2026, from

  • An Ambient Pressure, Direct Hydrogenation of Ketones - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from

  • Low-Temperature Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds: Effect of Distant Substituents on Reactivity | The Journal of Physical Chemistry C - ACS Publications. (2025, April 3). ACS Publications. Retrieved February 20, 2026, from

  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.). BenchChem. Retrieved February 20, 2026, from

  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (2022, July 7). Retrieved February 20, 2026, from

  • Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions | Organometallics - ACS Publications. (2021, April 22). ACS Publications. Retrieved February 20, 2026, from

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. (2015, July 2). Reddit. Retrieved February 20, 2026, from

  • Deactivation mechanisms of Cu–Zn–Al 2 O 3 in CO 2 hydrogenation induced by SO 2 exposure - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00025D. (2025, May 27). RSC Publishing. Retrieved February 20, 2026, from

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. (2010, January 25). Curly Arrow. Retrieved February 20, 2026, from

  • Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Retrieved February 20, 2026, from

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC. (2024, May 13). PMC. Retrieved February 20, 2026, from

  • Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (2019, April 29). Retrieved February 20, 2026, from

  • How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Retrieved February 20, 2026, from

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Retrieved February 20, 2026, from

  • Catalytic Hydrogenation - Science Mania. (2024, December 11). Science Mania. Retrieved February 20, 2026, from

  • WO2008077560A1 - Process for the preparation of optically active 2-amino-1-phenylethanols - Google Patents. (n.d.). Google Patents. Retrieved February 20, 2026, from

  • Catalytic Hydrogenation of Ketones. (n.d.). Retrieved February 20, 2026, from

  • Postulated pathways for the conversion of 2-aminoacetophenone (2-AAP)... - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from

  • Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC. (n.d.). PMC. Retrieved February 20, 2026, from

  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces - OSTI.gov. (2021, August 31). OSTI.gov. Retrieved February 20, 2026, from

  • Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine - PubMed. (2016, February 5). PubMed. Retrieved February 20, 2026, from

  • Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments - DigitalCommons@UMaine. (n.d.). DigitalCommons@UMaine. Retrieved February 20, 2026, from

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. (n.d.). University of Illinois. Retrieved February 20, 2026, from

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Publishing. (n.d.). RSC Publishing. Retrieved February 20, 2026, from

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Retrieved February 20, 2026, from

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.). PMC. Retrieved February 20, 2026, from

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved February 20, 2026, from

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed. (2024, May 3). PubMed. Retrieved February 20, 2026, from

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst - DigitalCommons@UMaine. (n.d.). DigitalCommons@UMaine. Retrieved February 20, 2026, from

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL. (2022, January 4). PNNL. Retrieved February 20, 2026, from

  • US20090112025A1 - Catalytic hydrogenation process and novel catalyst for it - Google Patents. (2009, April 30). Google Patents. Retrieved February 20, 2026, from

  • Phenylethanolamine from styrene - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, June 27). Sciencemadness.org. Retrieved February 20, 2026, from

  • Phenylethanolamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from

  • Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). RSC Publishing. Retrieved February 20, 2026, from

  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1 - PMC. (n.d.). PMC. Retrieved February 20, 2026, from

  • Phenylethanolamine n-methyltransferase – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from

Sources

Stability of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Amino-1-(2,3-dimethoxyphenyl)ethanol . It is designed to move beyond generic safety data sheets, offering actionable troubleshooting and mechanistic insights into solution stability.

🚨 Emergency Triage: Is My Sample Compromised?

Before proceeding with your experiment, perform this rapid visual check.

ObservationDiagnosisAction Required
Clear / Colorless Intact Proceed with experiment immediately.
Pale Yellow Early Oxidation Caution. Acceptable for qualitative TLC/crude reactions. Avoid for sensitive kinetics or biological assays (IC50).
Dark Orange / Brown Advanced Degradation Discard. Significant quinone/polymer formation. Purification required (Recrystallization).
Turbid / Precipitate Solubility Failure Troubleshoot. Likely carbonate formation (CO₂ absorption) or "salting out" effect. See Solubility Guide below.

The Chemistry of Instability

To preserve this molecule, you must understand why it degrades. 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a phenylethanolamine derivative. Its stability is compromised by three synergistic factors:

  • Electron-Rich Ring: The 2,3-dimethoxy substitution pattern pumps electron density into the benzene ring, making it highly susceptible to oxidative attack compared to unsubstituted phenyl rings.

  • Benzylic Alcohol & Amine: The

    
    -amino alcohol motif is prone to oxidative deamination and retro-aldol-type fragmentation under extreme pH.
    
  • Free Amine (Basicity): In its free base form, the primary amine avidly absorbs atmospheric CO₂ to form carbamates/carbonates, often seen as white precipitate in aged DMSO stocks.

Mechanistic Visualization

The following diagram illustrates the primary degradation pathways you are fighting against.

DegradationPathways Molecule 2-Amino-1-(2,3-dimethoxyphenyl)ethanol Oxidation Oxidation (Air/Light) Molecule->Oxidation O2 / pH > 7 Carbamate Ammonium Carbamate (White Precipitate) Molecule->Carbamate CO2 Absorption Imine Schiff Base Adducts (Mass Shift +X) Molecule->Imine Contaminated DMSO/DMF Quinone Quinone Species (Yellow/Brown Color) Oxidation->Quinone Polymer Melanin-like Polymers (Insoluble Sludge) Quinone->Polymer Aggregation CO2 Atmospheric CO2 CO2->Carbamate Aldehyde Trace Aldehydes (in solvent) Aldehyde->Imine

Caption: Primary degradation vectors. The electron-rich ring accelerates oxidation (red path), while the primary amine drives CO₂ absorption and aldehyde adducts (yellow paths).

Solvent Compatibility & Storage Guide

Golden Rule: Store as a solid (hydrochloride salt preferred) at -20°C. Only solubilize immediately before use.

Solvent Matrix
SolventStability RatingMax Shelf Life (25°C)Technical Notes
DMSO (Anhydrous) ⭐⭐⭐ (Best)24 - 48 HoursRecommended. Use "HPLC Grade" or "Anhydrous" only. Trace water accelerates degradation. Freeze at -20°C for up to 2 weeks.
Water / PBS (pH 7.4) ⭐⭐< 6 HoursHigh Risk. Rapid oxidation at neutral/basic pH. Prepare fresh. If necessary, acidify (pH < 5) to extend stability.
Ethanol / Methanol ⭐⭐12 - 24 HoursGood solubility, but protic solvents can facilitate proton transfer reactions. Keep tightly capped to prevent evaporation.
DMF < 12 HoursAvoid. DMF often breaks down into dimethylamine and formic acid; the formic acid can react with your amine to form formamides.

Troubleshooting FAQs

Q1: "My DMSO stock solution turned yellow overnight. Can I still use it?"

Answer: It depends on your application.

  • For Cell Culture/Bioassays: No. The yellow color indicates the formation of quinoid oxidation products. These are often highly reactive electrophiles (Michael acceptors) that can cause false positives by covalently binding to cysteine residues in your target proteins.

  • For HPLC Standards: Maybe. If the yellowing is faint, the purity might still be >95%. Run a blank check. If a new peak appears (usually at a different Retention Time due to increased conjugation), discard it.

Q2: "I see a white solid crashing out of my DMSO stock."

Answer: This is likely Ammonium Carbamate formation .

  • Cause: The primary amine reacted with atmospheric CO₂ because the vial was left open or the DMSO was old and wet.

  • Fix: You cannot easily reverse this in solution without acidification (which might affect your assay). Spin the sample down (centrifuge 10,000 x g for 5 min), carefully pipette the supernatant, and re-quantify concentration using UV-Vis.

Q3: "How do I degas the solvent properly for this compound?"

Answer: Do not just "sonicate." Sonication can actually generate heat and radicals.

  • Protocol: Use the Freeze-Pump-Thaw method or vigorous Argon/Nitrogen Sparging for at least 15 minutes before adding the solid compound. This removes dissolved oxygen, the primary enemy of the dimethoxyphenyl ring.

Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to maximize solution lifespan.

  • Solvent Prep: Aliquot 10 mL of Anhydrous DMSO. Sparge with dry Nitrogen gas for 10 minutes.

  • Weighing: Weigh the solid 2-Amino-1-(2,3-dimethoxyphenyl)ethanol quickly. Note: If the solid is sticky/discolored, it is already degraded.

  • Dissolution: Add the solid to the sparged DMSO. Vortex for 30 seconds.

  • Aliquot: Immediately split into small aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but best) and store at -80°C or -20°C.

  • Usage: Thaw once . Do not refreeze.

Protocol B: Rapid QC Check (HPLC)

Run this if you suspect degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (characteristic of the dimethoxy ring).

  • Pass Criteria: Main peak area > 95%.

  • Fail Criteria: Appearance of a secondary peak with higher retention time (dimer/oxidation product) or fronting peaks (hydrolysis).

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Issue with Solution CheckColor Check Color Start->CheckColor IsYellow Is it Yellow/Brown? CheckColor->IsYellow IsPrecip Is there Precipitate? IsYellow->IsPrecip No Discard DISCARD (Oxidative Damage) IsYellow->Discard Yes IsPrecip->Start No (Sample OK) CheckSolvent Check Solvent Age (Water/CO2 ingress) IsPrecip->CheckSolvent Yes SpinDown Centrifuge & Re-quantify (If precipitate is white) CheckSolvent->SpinDown

Caption: Step-by-step decision matrix for evaluating sample integrity.

References

  • PubChem. (n.d.).[1] 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Analogous Structure Stability Data). National Library of Medicine.[1] Retrieved from [Link]

    • Context: Provides physical property data and safety handling for the structural isomer, establishing the baseline for dimethoxyphenylethanolamine handling.
  • Manini, P., et al. (2007). Oxidation chemistry of norepinephrine: Partitioning between cyclization and chain fission pathways. Chemical Research in Toxicology.
  • Sigma-Aldrich. (n.d.).[2] Technical Bulletin: Handling and Storage of Amines.

    • Context: Authoritative source for the "Carbonate Formation" mechanism in stored primary amines.
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Context: The regulatory standard for defining "stress conditions" (Oxidation, Photolysis) used in the troubleshooting logic.

Sources

Resolving peak tailing in HPLC analysis of amino-ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Peak Tailing & Retention Issues in HPLC Analysis of Amino-Ethanol Derivatives Ticket ID: TECH-AE-001 Responder: Senior Application Scientist, Separation Core

Introduction: The "Double Trouble" of Amino-Ethanols

Analyzing amino-ethanol derivatives (e.g., Monoethanolamine, Diethanolamine, and their drug conjugates) presents a unique "double trouble" for chromatographers. These molecules possess two distinct characteristics that fight against standard Reversed-Phase (RP) chromatography:

  • High Polarity (Hydroxyl groups): They resist retention on hydrophobic C18 chains, often eluting in the void volume.[1]

  • Basic Character (Amine groups): They interact aggressively with residual silanols on the silica support, causing severe peak tailing.[1][2][3]

This guide moves beyond generic advice, providing specific, chemically grounded protocols to resolve these issues.

Module 1: The Mechanism of Tailing (Root Cause Analysis)

Q: Why do my amino-ethanol peaks look like "shark fins" (severe tailing)?

A: The root cause is almost invariably Secondary Silanol Interaction .[1] Standard silica columns contain residual silanol groups (


).[1] At pH > 3.5, these silanols deprotonate to form 

.[1] Your amino-ethanol analyte (

) is likely protonated (

) at this pH.[1] The resulting ionic attraction acts like a "sticky spot," dragging the molecule and stretching the peak tail.
Visualization: The Silanol Trap

The following diagram illustrates the competing forces inside your column.

SilanolInteraction cluster_legend Interaction Types Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand (Hydrophobic) Silica->C18 Analyte Amino-Ethanol (R-NH₃⁺) Silanol->Analyte SECONDARY INTERACTION (Causes Tailing) C18->Analyte Desired Retention (Weak for Polar Analyte) key1 Green: Hydrophobic (Good) key2 Red: Ionic/Silanol (Bad)

Caption: Figure 1. The mechanism of peak tailing.[2][4][5][6] The basic amine interacts ionically with acidic silanols, overpowering the weak hydrophobic retention.

Module 2: Mobile Phase Optimization (The First Line of Defense)

Q: I cannot change my column immediately. How do I fix this with mobile phase chemistry?

A: You must suppress the silanol interaction using one of three strategies.

Strategy A: The "Sacrificial Base" (Recommended for C18)

Add a tertiary amine to your mobile phase that competes for the silanol sites. Triethylamine (TEA) is the gold standard here.[1] It saturates the silanols so your analyte can pass freely.[1]

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • Critical Step: You must adjust the pH to roughly 3.0 after adding TEA.[1]

  • Warning: Do not confuse Triethylamine (modifier) with Triethanolamine (analyte).[1]

Strategy B: High pH Stability (The "Neutralization" Method)

If your column is a "Hybrid" or "Polymer" type (stable up to pH 11-12), run the separation at pH 10.5 .

  • Mechanism: At pH 10.5, the amino-ethanol (pKa ~9.[1]5) is deprotonated (neutral).[1] Neutral molecules do not interact with charged silanols.[1]

  • Reference: Agilent and Waters application notes confirm that high pH eliminates secondary interactions for basic compounds [1].[1]

Strategy C: Ion-Pairing (The "Retention" Fix)

If your analyte elutes too fast (void volume) and tails, use Heptafluorobutyric Acid (HFBA) instead of Formic Acid.[1]

  • Mechanism: HFBA forms a hydrophobic ion-pair with the amine, increasing retention on C18 and masking the positive charge.[1]

Data Summary: Mobile Phase Modifiers

ModifierConcentrationpH TargetEffect on TailingEffect on RetentionMS Compatible?
Triethylamine (TEA) 5-10 mM3.0Excellent ReductionNeutralNo (Suppression)
Ammonium Formate 10-20 mM3.0 - 4.0Moderate ReductionNeutralYes
TFA 0.05% - 0.1%~2.0Good ReductionSlight IncreaseYes (some suppression)
HFBA 0.05% - 0.1%~2.0Good ReductionStrong Increase Yes (some suppression)

Module 3: Derivatization (When Direct Detection Fails)

Q: My amino-ethanol has no UV chromophore. I'm using OPA derivatization, but the peaks are inconsistent. Why?

A: OPA (o-Phthalaldehyde) derivatives are notoriously unstable.[1] If the peak tails or disappears, the derivative is likely degrading inside the column.

Troubleshooting OPA Derivatization
  • Reaction Time: OPA derivatives of amino-alcohols degrade within minutes.[1] You cannot perform "batch" derivatization.[1]

    • Solution: Use Automated In-Needle Derivatization .[1] Program the autosampler to mix reagents and inject immediately (within 60 seconds).

  • Reagent Choice: Standard OPA/Mercaptoethanol forms unstable isoindoles.[1]

    • Upgrade: Use 3-Mercaptopropionic Acid (3-MPA) or N-Acetyl-L-Cysteine (NAC) as the thiol source.[1] These create more stable fluorescent derivatives [2].[1]

  • Secondary Amines: OPA only reacts with primary amines (e.g., Monoethanolamine).[1] It will not detect Diethanolamine.[1]

    • Alternative: Use FMOC-Cl for secondary amines.[1]

Module 4: Hardware & Column Selection[1]

Q: I'm buying a new column. What specifications matter for amino-ethanols?

A: Do not use a standard silica C18.[1] Look for these two keywords:

  • "Base Deactivated" or "End-Capped": These columns have undergone a chemical bonding process to cover exposed silanols.[1]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If you have retention issues (k' < 1), switch to HILIC mode.

    • Why: HILIC uses a polar stationary phase (Silica or Amide).[1] The polar amino-ethanol is retained by water adsorption, not hydrophobicity. Tailing is often reduced because the high-organic mobile phase (e.g., 90% Acetonitrile) suppresses silanol ionization [3].

Module 5: Diagnostic Workflow

Use this decision tree to troubleshoot your specific situation.

TroubleshootingTree Start Start: Peak Tailing/Shape Issue CheckRetention Is the peak retained? (k' > 1.5) Start->CheckRetention CheckMode Current Mode? CheckRetention->CheckMode No (Elutes in Void) CheckSilanol Is Mobile Phase pH > 4? CheckRetention->CheckSilanol Yes (But Tails) SwitchHILIC Switch to HILIC Column (Amide or Bare Silica) CheckMode->SwitchHILIC RP (C18) AddHFBA Add Ion-Pair Reagent (0.1% HFBA) CheckMode->AddHFBA Already HILIC LowerPH Lower pH to < 3.0 Protonate Silanols CheckSilanol->LowerPH Yes AddTEA Add Sacrificial Base (5mM Triethylamine) CheckSilanol->AddTEA No (Already Low) ColumnFail Column Damage or Metal Chelation AddTEA->ColumnFail Still Tailing?

Caption: Figure 2. Diagnostic flowchart for isolating the cause of peak tailing in amino-ethanol analysis.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Residual Silanol Interactions. Retrieved from [1]

  • Chromatography Online. (2014).[1] Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.[1][7] LCGC North America.[1] Retrieved from

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC: Silanol Interactions and HILIC Solutions. Retrieved from [1]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [1]

  • PubChem. (2025).[1][8] Compound Summary: Ethanolamine (Properties and pKa).[1] National Library of Medicine.[1] Retrieved from

Sources

Controlling enantiomeric excess (ee) in asymmetric transfer hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Enantiomeric Excess (ee) and Optimizing Reaction Performance

Welcome to the technical support center for Asymmetric Transfer Hydrogenation (ATH). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling enantiomeric excess (ee) and to troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during asymmetric transfer hydrogenation experiments.

Q1: What is the fundamental mechanism of asymmetric transfer hydrogenation?

Asymmetric transfer hydrogenation (ATH) is a chemical reaction that adds hydrogen to a substrate, such as a ketone or imine, from a source other than molecular H₂.[1] This process typically utilizes a transition metal complex with a chiral ligand to achieve high stereoselectivity.[2][3] The most widely accepted mechanism for catalysts like the Noyori-type [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] is an "outer-sphere mechanism."[4] This involves the formation of a ruthenium-hydride species which then transfers a hydride (H⁻) to the carbonyl carbon and a proton (H⁺) from the chiral ligand's amine group to the carbonyl oxygen, all without direct coordination of the substrate to the metal center.[4][5]

Q2: My enantiomeric excess (ee) is lower than expected. What are the most common causes?

Several factors can lead to suboptimal ee. The most frequent culprits include:

  • Catalyst Inactivity or Degradation: The active catalyst may not have formed correctly or may have decomposed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the ratio of the hydrogen donor components can significantly impact stereoselectivity.

  • Substrate-Related Issues: The electronic and steric properties of the substrate can influence the stereochemical outcome.

  • Impurities: Water, oxygen, or other contaminants can interfere with the catalytic cycle.

A detailed troubleshooting guide for low ee is provided in the subsequent section.

Q3: Why is the formic acid/triethylamine (HCOOH/NEt₃) mixture commonly used as a hydrogen source, and is the ratio important?

The HCOOH/NEt₃ mixture is a popular hydrogen source for the ATH of ketones and imines.[6] Formic acid serves as the hydrogen donor, decomposing into H₂ and CO₂.[1] Triethylamine acts as a base to facilitate the formation of the active ruthenium-hydride catalyst.[6] The ratio of these components is critical. While the azeotropic mixture of 5:2 (HCOOH:NEt₃) is frequently used, studies have shown that varying this ratio can significantly affect both the reaction rate and the enantioselectivity, with optimal ratios being substrate-dependent.[6][7] An excess of acid or base can lead to the decoordination of the chiral ligand or compete with the substrate for catalyst binding, respectively, thereby reducing the reaction rate.[6]

Q4: Can the choice of solvent affect the enantiomeric excess?

Absolutely. The solvent plays a crucial role in the catalytic pathway and can have a profound impact on enantioselectivity.[8] For instance, in some systems, a switch from isopropanol to methanol has been shown to change the reaction mechanism from a metal-ligand cooperative transfer hydrogenation (high ee) to a metal hydride transfer (racemic product).[8] The polarity and protic/aprotic nature of the solvent can influence the stability of the transition state and the interactions between the catalyst, substrate, and hydrogen donor.[9]

Troubleshooting Guide

This section provides a more in-depth approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Enantiomeric Excess (ee)

Low ee is one of the most common challenges in ATH. The following guide will help you diagnose and address the potential causes.

Potential Cause A: Inefficient Catalyst Activation or Decomposition

The pre-catalyst, such as RuCl(p-cymene)[(R,R)-Ts-DPEN], must be activated to form the catalytically active 18-electron ruthenium hydride species.[4] Incomplete activation or subsequent decomposition will result in poor stereocontrol.

Diagnostic Protocol:

  • Verify Pre-catalyst and Ligand Integrity: Ensure the pre-catalyst and chiral ligand are pure and have not degraded during storage.

  • Monitor Catalyst Activation: If possible, use spectroscopic techniques like NMR to monitor the formation of the active hydride species.[4]

  • In-situ vs. Pre-formed Catalyst: Consider whether an in-situ generated catalyst is being used. In-situ preparation involves reacting the ruthenium dimer with the chiral ligand just before the reaction.[10] While convenient, this can sometimes lead to incomplete formation of the active catalyst. Using a well-defined, pre-formed catalyst can offer greater reproducibility.

Solutions:

  • Optimize Activation Conditions: The activation of the pre-catalyst often requires a base.[4] Ensure the correct base is used at the appropriate concentration.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Fresh Catalyst: If catalyst decomposition is suspected, use a fresh batch of the pre-catalyst and ligand.

Potential Cause B: Suboptimal Reaction Parameters

The delicate balance of reaction conditions is paramount for achieving high enantioselectivity.

Troubleshooting Workflow for Suboptimal Reaction Parameters

G cluster_0 Low ee Observed cluster_1 Parameter Optimization cluster_2 Analysis & Outcome start Start Troubleshooting temp Vary Temperature (e.g., -20°C to 40°C) start->temp solvent Screen Solvents (e.g., Protic vs. Aprotic) temp->solvent ratio Optimize H-Donor Ratio (e.g., HCOOH:NEt3) solvent->ratio concentration Adjust Substrate Concentration ratio->concentration analyze Analyze ee for each condition concentration->analyze optimal Identify Optimal Conditions analyze->optimal ee Improved suboptimal ee still low analyze->suboptimal No Improvement

Caption: A logical workflow for optimizing reaction parameters to improve enantiomeric excess.

Detailed Methodologies:

  • Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Conversely, in some cases, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate.

  • Solvent Effects: The choice of solvent can dramatically influence the outcome.[8] A screening of solvents with varying polarities and coordinating abilities is recommended. Protic solvents like isopropanol can also act as the hydrogen source, while aprotic solvents like dichloromethane may offer different selectivity profiles.[8][9]

SolventTypical Effect on eeReference
IsopropanolOften high ee, acts as H-donor[8]
MethanolCan lead to racemic products in some systems[8]
DichloromethaneNon-protic, can improve ee[9]
2-MeTHFA greener solvent alternative showing good results[11]
  • Hydrogen Donor Ratio: When using a formic acid/triethylamine mixture, systematically vary the molar ratio. Studies have shown that the optimal ratio is often not the azeotropic 5:2 and is substrate-dependent.[7]

Potential Cause C: Substrate Structure

The electronic and steric properties of the substrate play a critical role in the stereodetermining step.

Solutions:

  • Substrate Modification: If possible, minor modifications to the substrate, such as the addition or removal of a protecting group, can sometimes improve the "fit" within the catalyst's chiral pocket.

  • Catalyst and Ligand Screening: The "no-free-lunch" principle applies here; a catalyst that is highly effective for one substrate may not be for another.[6] Screening a variety of chiral ligands and metal precursors (e.g., Ru, Rh, Ir) is often necessary to find the optimal combination for a particularly challenging substrate.[2][12]

Problem 2: Poor Conversion

Low conversion rates can be equally frustrating as low ee. Here are some common causes and solutions.

Potential Cause A: Catalyst Inhibition or Deactivation

The catalyst can be inhibited or deactivated by impurities or byproducts.

Diagnostic Steps:

  • Purity of Reagents: Ensure all reagents, including the substrate, solvent, and hydrogen donor, are of high purity.

  • Product Inhibition: In some cases, the product of the reaction can act as an inhibitor for the catalyst. Monitor the reaction progress over time to see if the rate slows down significantly at higher conversions.

Solutions:

  • Purification of Reagents: Purify the substrate and distill the solvent if necessary.

  • Higher Catalyst Loading: While not ideal, a modest increase in the catalyst loading can sometimes overcome low levels of inhibitory impurities.

  • Flow Chemistry: For reactions suffering from product inhibition, a continuous flow setup can be beneficial as the product is continuously removed from the reaction zone.

Potential Cause B: Insufficiently Active Catalyst

The chosen catalyst may simply not be active enough for the specific substrate under the given conditions.

Solutions:

  • Choice of Metal Center: While ruthenium-based catalysts are common, iridium and rhodium complexes can exhibit higher activity for certain substrates.[2][12]

  • Ligand Modification: The electronic and steric properties of the chiral ligand can be tuned to enhance catalytic activity. For example, modifying the arene ligand in Ru-TsDPEN catalysts can impact performance.[13]

  • Temperature Increase: Carefully increasing the reaction temperature can improve the reaction rate, but be mindful of the potential for a decrease in enantioselectivity.

Problem 3: Irreproducible Results

Lack of reproducibility can hinder research progress. The following factors are often at the root of this issue.

Potential Cause A: Sensitivity to Air and Moisture

The active catalyst species can be sensitive to oxygen and water.

Solutions:

  • Strict Inert Techniques: Employ rigorous Schlenk line or glovebox techniques to exclude air and moisture from the reaction.

  • Degassing Solvents: Use properly degassed solvents.

  • Drying Agents: Ensure all glassware is thoroughly dried and consider the use of molecular sieves.

Potential Cause B: Variations in Reagent Quality

The purity of reagents can vary between batches, leading to inconsistent results.

Solutions:

  • Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments.

  • Reagent Qualification: Before use, verify the purity of key reagents, especially the chiral ligand and metal precursor.

Potential Cause C: Inconsistent Catalyst Preparation

For in-situ generated catalysts, slight variations in the preparation procedure can lead to different active species.

Solutions:

  • Standardized Protocol: Develop and strictly adhere to a standardized protocol for catalyst preparation, including reaction time, temperature, and order of addition.

  • Use of Pre-formed Catalysts: As mentioned earlier, using a well-characterized, pre-formed catalyst can significantly improve reproducibility.[10]

Catalyst Activation and Reaction Mechanism

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle (Outer-Sphere Mechanism) precatalyst [RuCl(arene)(TsDPEN)] (Pre-catalyst) base + Base (e.g., NEt3) + H-Donor (e.g., HCOOH) active_catalyst [RuH(arene)(TsDPEN)] (Active 18e- Hydride Species) precatalyst->active_catalyst transition_state Six-Membered Transition State active_catalyst->transition_state substrate Ketone/Imine Substrate substrate->transition_state transition_state->active_catalyst Regeneration product Chiral Alcohol/Amine transition_state->product catalyst_regen Catalyst Regeneration

Sources

Preventing oxidation of the amino alcohol moiety during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues related to the oxidation of amino alcohols. Here, we provide expert-driven answers to common questions, in-depth troubleshooting guides for complex problems, and validated protocols to ensure the integrity of your compounds during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding amino alcohol stability.

Q1: My amino alcohol-containing solution has turned a faint yellow/brown after storage in the refrigerator. What's happening?

A: A color change is a classic indicator of degradation. This is most likely due to autoxidation, a process where atmospheric oxygen reacts with your compound.[1][2] The amino and alcohol functionalities, especially when vicinal, create an electron-rich environment susceptible to oxidation. This can lead to the formation of highly conjugated, chromophoric byproducts such as imines, aldehydes, or subsequent condensation products. Even at refrigerated temperatures, dissolved oxygen in your solvent is sufficient to initiate this process over time.

Q2: I'm seeing unexpected peaks in my LC-MS analysis, some with a mass shift of +14 Da or -2 Da from my parent compound. Is this related to oxidation?

A: Yes, this is a strong indication of oxidation.

  • A -2 Da mass shift typically corresponds to the loss of two hydrogen atoms, forming an amino aldehyde/ketone or an imine. This is a very common oxidative pathway.[3]

  • A +14 Da mass shift (+16 for O, -2 for H2) is often indicative of N-oxide formation, where the nitrogen atom of the amino group has been oxidized.

Confirming these byproducts with fragmentation analysis (MS/MS) is a crucial step in diagnosing the degradation pathway.

Q3: I store my material as a dry powder in a sealed vial. Why am I still seeing degradation?

A: While storing as a solid is generally better than in solution, degradation can still occur for several reasons:

  • Headspace Oxygen: The air trapped in the vial's headspace contains approximately 21% oxygen, which can be sufficient to initiate oxidation on the solid's surface over long-term storage.

  • Metal Contamination: Trace amounts of transition metal ions (e.g., iron, copper) on your glassware or from manufacturing processes can act as potent catalysts for oxidation, even in the solid state.[4][5]

  • Hygroscopicity: Many amino alcohols are hygroscopic and can absorb atmospheric moisture, creating a micro-environment that facilitates oxidative reactions.

Q4: Is cooling my sample to -20°C or -80°C sufficient to prevent oxidation?

A: While lower temperatures significantly slow down reaction kinetics, they do not eliminate the root cause: the presence of oxygen. In fact, the solubility of oxygen in many organic solvents increases at lower temperatures. Therefore, for long-term storage of sensitive compounds, low temperatures must be combined with measures to exclude oxygen, such as storage under an inert atmosphere.

Part 2: In-depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving complex oxidation issues.

Problem: Significant Sample Degradation Detected Despite Standard Precautions

You've stored your amino alcohol under refrigeration as a solid, but upon reconstitution and analysis, you find >10% degradation products.

The diagram below outlines a systematic process for identifying the root cause of unexpected oxidation.

TroubleshootingWorkflow cluster_Start Start: Degradation Detected cluster_Analysis Step 1: Characterize Degradation cluster_Hypothesis Step 2: Formulate Hypothesis cluster_Solution Step 3: Implement & Verify Solution start >10% Oxidation Products in Sample lcms LC-MS/MS Analysis Identify mass shifts (-2, +14 Da, etc.) start->lcms nmr NMR Spectroscopy Look for aldehyde/imine protons start->nmr hypo_o2 Hypothesis A: Oxygen Exposure lcms->hypo_o2 Generic oxidation products hypo_metal Hypothesis B: Metal-Catalyzed Oxidation lcms->hypo_metal Rapid, extensive oxidation hypo_light Hypothesis C: Photodegradation nmr->hypo_light Complex mixture of byproducts sol_o2 Solution A: Implement Inert Atmosphere Handling (See Protocol 1) hypo_o2->sol_o2 sol_metal Solution B: Add Chelating Agent (e.g., EDTA) (See Table 1) hypo_metal->sol_metal sol_light Solution C: Use Amber Vials Store in Darkness hypo_light->sol_light verify Re-analyze After Storage (e.g., 2 weeks) sol_o2->verify sol_metal->verify sol_light->verify end Problem Solved verify->end Degradation Mitigated

Caption: Troubleshooting Decision Tree for Amino Alcohol Oxidation.

  • Oxygen as the Primary Culprit: Autoxidation is the most common degradation pathway for amines and alcohols.[1][2] The reaction often proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or trace metal impurities. The primary alcohol can be oxidized to an aldehyde, while the secondary amine can be oxidized to an imine or N-oxide.

  • The Role of Transition Metals: Transition metal ions, particularly Cu(I/II) and Fe(II/III), are powerful catalysts for aerobic oxidation.[4] They can facilitate the formation of reactive oxygen species (ROS) that dramatically accelerate the degradation of the amino alcohol moiety.[5] If you observe unusually fast or complete degradation, metal catalysis should be a primary suspect.

  • Photodegradation: Light, especially in the UV spectrum, can provide the energy to initiate radical reactions.[6] Many organic molecules are susceptible to photodegradation, which can lead to a complex array of byproducts. Storing samples in clear glass vials on a lab bench can be a significant source of degradation.

Part 3: Prevention Protocols and Strategies

Proactive measures are the most effective way to ensure the long-term stability of your amino alcohol compounds.

Strategy 1: Control the Atmosphere

Excluding oxygen is the most direct and effective method of preventing oxidation.

This protocol describes the standard procedure for preparing a sample for storage under an inert gas like argon or nitrogen.

Materials:

  • Sample in a suitable vial (preferably amber glass with a PTFE-lined cap).

  • Source of high-purity inert gas (Argon or Nitrogen).

  • Schlenk line or a manifold with a vacuum pump and inert gas inlet.

  • Needles and septa if not using a Schlenk flask.

Procedure:

  • Initial Purge: Place your sample vial (uncapped) into a Schlenk flask or a desiccator chamber connected to the manifold.

  • Evacuate: Carefully apply vacuum to the chamber for 2-5 minutes to remove the bulk of the atmospheric air. Avoid evacuating too quickly if the sample is a fine powder to prevent it from being drawn into the vacuum line.

  • Backfill: Slowly refill the chamber with the inert gas. You should hear the gas flowing in.

  • Repeat Cycle: Repeat the evacuate/backfill cycle 3-5 times. This "pump-purge" cycling is critical for removing residual oxygen.

  • Final Sealing: After the final backfill, quickly and tightly cap your vial while it is still in the inert atmosphere (if possible) or immediately upon removal. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Store the sealed vial at the appropriate temperature (e.g., -20°C or -80°C), protected from light.

Strategy 2: Chemical Stabilization

When rigorous atmospheric control is impractical, particularly for solutions in routine use, chemical stabilizers can be employed.

The choice of stabilizer depends on the suspected mechanism of oxidation.

Stabilizer ClassExampleMechanism of ActionTypical ConcentrationBest For
Radical Scavenger Butylated Hydroxytoluene (BHT)A phenolic antioxidant that traps peroxy radicals, terminating the autoxidation chain reaction.0.01 - 0.1% (w/v)Preventing general autoxidation in organic solvents.
Oxygen Scavenger Ascorbic Acid (Vitamin C)Readily oxidized itself, it consumes dissolved oxygen and can reduce other oxidized species.0.05 - 0.2% (w/v)Aqueous solutions where oxygen solubility is a concern.
Metal Chelator Ethylenediaminetetraacetic acid (EDTA)Binds tightly to transition metal ions, sequestering them and preventing them from catalyzing oxidative reactions.[5]1 - 10 mMAqueous or buffered solutions where metal contamination is suspected.

Important Consideration: Always run a small-scale compatibility test. Ensure the chosen stabilizer does not interfere with your downstream assays or react with your compound of interest.

Objective: To prepare a 10 mM stock solution of an amino alcohol in acetonitrile, stabilized with 0.05% BHT.

Procedure:

  • Prepare Stabilizer Stock: Dissolve BHT in acetonitrile to make a concentrated stock (e.g., 10 mg/mL).

  • Calculate Volumes: Determine the required volume of the BHT stock solution to achieve a final concentration of 0.05% (0.5 mg/mL) in your final amino alcohol solution.

  • Dissolve Compound: Weigh the required amount of your amino alcohol. Add the calculated volume of the BHT stock solution first, then bring the solution to the final volume with pure acetonitrile.

  • Mix & Store: Vortex thoroughly to ensure homogeneity.

  • Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with argon or nitrogen before capping.

  • Store: Store at the appropriate temperature, protected from light.

Visualizing the Oxidation Mechanism

Understanding the chemical transformation is key to preventing it. The following diagram illustrates a simplified, common pathway for the aerobic oxidation of a primary amino alcohol, which can be catalyzed by metal ions.

OxidationMechanism compound R-CH(OH)-CH2-NH2 Amino Alcohol intermediate R-CH(O•)-CH2-NH2 Radical Intermediate compound:f0->intermediate:f0 O2, Metal Catalyst (e.g., Cu+) -H• product2 R-CH(OH)-CH2-N=O N-Oxide (+14 Da) compound:f0->product2:f0 [O] product1 R-C(=O)-CH2-NH2 Amino Ketone (-2 Da) intermediate:f0->product1:f0 -H•

Caption: Simplified pathways for amino alcohol oxidation.

By implementing these troubleshooting and preventative strategies, you can significantly enhance the stability of your amino alcohol-containing compounds, ensuring the reliability and reproducibility of your experimental results.

References

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems.
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.[Link]

  • Amine autoxidation in flue gas CO2 capture—Mechanistic lessons learned from other gas treating processes. ResearchGate.[Link]

  • Transition Metal Compound Mediated Reduction of \alpha-Amino Acids to 1,2-Amino Alcohols with NaBH_4 in Water. Semantic Scholar.[Link]

  • The oxidation of amino alcohols. ThinkIR, University of Louisville.[Link]

  • Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters.[Link]

  • Autoxidation processes of atmosphere amines. ResearchGate.[Link]

  • Ehrlich degradation pathway from amino acid to alcohol. ResearchGate.[Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis.[Link]

  • Influence of transition metal ions on the oxidation of L-proline amino acid initiated by HO. ChemRxiv.[Link]

  • Amino acid degradation. GPnotebook.[Link]

  • A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. MDPI.[Link]

  • Drug degradation pathways. Pharmacy 180.[Link]

  • Aminoalcohol Oxidation. International Journal of Amino Acids.[Link]

  • Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed.[Link]

Sources

Validation & Comparative

Comparison of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol with Midodrine metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Regiospecificity

In the development of alpha1-adrenergic agonists for orthostatic hypotension, the specific arrangement of methoxy substituents on the phenyl ring determines efficacy. This guide compares the active metabolite of Midodrine, Desglymidodrine (2-Amino-1-(2,5-dimethoxyphenyl)ethanol), with its regioisomer, 2-Amino-1-(2,3-dimethoxyphenyl)ethanol .

While Desglymidodrine represents the "Gold Standard" for peripheral vasoconstriction, the 2,3-isomer serves as a critical structural analog and potential impurity . Understanding the distinction between these two molecules is essential for:

  • Medicinal Chemistry: Validating the Structure-Activity Relationship (SAR) of the 2,5-dimethoxy pharmacophore.

  • Quality Control: Ensuring the regioisomeric purity of Midodrine API, as the 2,3-isomer is a potential byproduct of non-selective synthesis.

  • Pharmacology: Demonstrating receptor subtype selectivity and the necessity of the 2,5-substitution pattern for receptor activation.

Chemical & Physical Comparison

The primary difference lies in the positioning of the methoxy (-OCH3) groups. This subtle shift drastically alters the electronic landscape and steric fit within the adrenergic receptor binding pocket.

FeatureDesglymidodrine (Active Metabolite) 2,3-Dimethoxy Analog (Isomer)
IUPAC Name 2-Amino-1-(2,5-dimethoxyphenyl)ethanol2-Amino-1-(2,3-dimethoxyphenyl)ethanol
CAS Number 3600-87-117055-25-3
Role Active Pharmaceutical Ingredient (Metabolite)Regioisomer / Impurity / Negative Control
Molecular Weight 197.23 g/mol 197.23 g/mol
Formula C₁₀H₁₅NO₃C₁₀H₁₅NO₃
Pharmacophore 2,5-Dimethoxy (Mimics catechol)2,3-Dimethoxy (Steric clash likely)
Alpha-1 Activity High Potency Agonist Predicted Low/Inactive
LogP (Predicted) ~0.6 - 0.9~0.6 - 0.9
pKa (Amine) ~9.5~9.5

Mechanism of Action: Why Position Matters

The biological divergence of these two isomers is rooted in the binding pocket of the Alpha1-Adrenergic Receptor (α1-AR) .

The 2,5-Dimethoxy "Lock and Key"

Desglymidodrine acts as a direct agonist. The 2,5-dimethoxy substitution pattern is critical because it mimics the 3,4-dihydroxy pattern of the endogenous ligand, Norepinephrine, but with increased lipophilicity and resistance to COMT (Catechol-O-methyltransferase) degradation.

  • Position 2-Methoxy: Aligns with Serine residues in Transmembrane Domain 5 (TM5), facilitating receptor activation.

  • Position 5-Methoxy: Provides hydrophobic interaction and correct orientation within the pocket.

The 2,3-Dimethoxy "Mismatch"

The 2-Amino-1-(2,3-dimethoxyphenyl)ethanol isomer introduces a methoxy group at the 3-position (ortho to the 2-methoxy).

  • Steric Hindrance: The adjacent methoxy groups (2,3) create steric strain, twisting the phenyl ring out of the optimal planar conformation required for binding.

  • Loss of Interaction: The lack of a substituent at the 5-position means the molecule fails to engage the hydrophobic pocket necessary for stabilizing the active receptor conformation. Consequently, this isomer typically exhibits significantly reduced affinity and intrinsic activity , acting often as an impurity that dilutes potency rather than contributing to it.

Signaling Pathway Visualization

The following diagram illustrates the pathway activated by Desglymidodrine, which the 2,3-isomer fails to initiate effectively.

G Midodrine Midodrine (Prodrug) Desgly Desglymidodrine (Active Metabolite) Midodrine->Desgly Enzymatic Hydrolysis Receptor α1-Adrenergic Receptor Desgly->Receptor High Affinity Binding Isomer 2,3-Isomer (Inactive/Impurity) Isomer->Receptor No/Low Binding (Steric Clash) Gq Gq Protein Coupling Receptor->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Vasocon Vasoconstriction (BP Increase) Ca->Vasocon

Figure 1: Mechanism of Action. Desglymidodrine activates the Gq-coupled pathway, while the 2,3-isomer fails to engage the receptor effectively.

Experimental Protocols

To objectively compare these molecules, two distinct workflows are required: Analytical Separation (to prove identity) and Functional Potency (to prove activity).

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

Objective: To separate the 2,3-isomer (impurity) from Desglymidodrine (active) for Quality Control.

Methodology:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). The positional isomers have slightly different hydrophobicities.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (characteristic absorption of the dimethoxybenzene ring).

  • Expected Result:

    • Desglymidodrine: Elutes earlier (typically) due to the specific polarity of the 2,5-substitution.

    • 2,3-Isomer: Distinct retention time. Due to the "ortho effect" of adjacent methoxy groups, the dipole moment differs, allowing baseline separation.

Protocol B: In Vitro Calcium Mobilization Assay

Objective: To quantify the agonist efficacy (EC50) of both compounds.

Reagents:

  • HEK293 cells stably expressing human α1A-adrenergic receptor.

  • Fluo-4 AM (Calcium indicator dye).

  • Assay Buffer (HBSS + 20 mM HEPES).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

  • Dye Loading: Aspirate media; add 100 µL Fluo-4 AM solution. Incubate 45 min at 37°C.

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence for 10 seconds.

  • Compound Addition:

    • Group A: Desglymidodrine (0.1 nM to 10 µM).

    • Group B: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol (0.1 nM to 10 µM).

    • Group C: Vehicle Control (DMSO).

  • Data Acquisition: Measure fluorescence spike (Ca2+ release) for 60 seconds.

  • Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Concentration]. Calculate EC50.

Self-Validating Check:

  • If Desglymidodrine does not show a sigmoidal dose-response curve, the cells are not expressing the receptor (System Failure).

  • If the 2,3-isomer shows activity equal to Desglymidodrine, the compound identity or the receptor specificity must be re-verified.

Experimental Workflow Diagram

Experiment Start Start: HEK293-α1A Cells Dye Load Fluo-4 AM (Ca2+ Indicator) Start->Dye Split Split into Groups Dye->Split GroupA Add Desglymidodrine (Active Control) Split->GroupA GroupB Add 2,3-Isomer (Test Compound) Split->GroupB Measure Measure Fluorescence (FLIPR System) GroupA->Measure GroupB->Measure ResultA Sigmoidal Curve (High Potency) Measure->ResultA ResultB Flat/Shifted Curve (Low/No Potency) Measure->ResultB

Figure 2: Functional Assay Workflow. Comparing agonist activity via calcium flux.

References

  • McClelland, D. L., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. Journal of Medicinal Chemistry. Link

  • LGC Standards. (2023). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Desglymidodrine) Reference Material Data Sheet. Link

  • ChemicalBook. (2026). Product Entry: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1). Link

  • CymitQuimica. (2025). Catalog Entry: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol (CAS 17055-25-3).[1][2] Link

  • Collaborative Drug Discovery. (2025). Structure Activity Relationships (SAR) in Drug Design. Link

Sources

A Comparative Guide to the Bioactivity of Phenylethanolamine Isomers: 2,3-Dimethoxy vs. 2,5-Dimethoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of neuropharmacology, the phenylethanolamine scaffold is a foundational structure for a multitude of bioactive compounds. The precise positioning of substituents on the phenyl ring can dramatically alter a molecule's interaction with biological targets, transforming it from inert to highly potent. This guide provides an in-depth comparison of two positional isomers: 2,3-dimethoxyphenylethanolamine and the extensively studied 2,5-dimethoxyphenylethanolamine (also known as 2C-H).

While 2,5-dimethoxyphenylethanolamine is a well-documented serotonergic agent and the parent compound of the "2C" family of psychedelics, its 2,3-dimethoxy isomer is conspicuously absent from detailed pharmacological literature. This guide will synthesize the robust experimental data available for the 2,5-isomer and, by leveraging established structure-activity relationship (SAR) principles and data from its amphetamine analog, construct a predictive profile for the 2,3-isomer. We will explore their differential engagement with key CNS receptors, particularly the serotonin 5-HT₂ family, and provide the experimental frameworks used to generate such critical data.

Introduction: The Critical Role of Isomeric Substitution

The phenylethanolamine backbone is a privileged scaffold in medicinal chemistry, forming the core of endogenous neurotransmitters like norepinephrine and dopamine.[1] Synthetic modifications, particularly the addition of methoxy (-OCH₃) groups to the phenyl ring, have yielded compounds with a vast range of pharmacological activities.[2] The electronic and steric properties imparted by these methoxy groups are highly dependent on their substitution pattern.

The 2,5-dimethoxy substitution pattern is a hallmark of a class of potent psychedelic compounds, which primarily derive their activity from agonism at the serotonin 2A (5-HT₂ₐ) receptor.[3][4] In contrast, other substitution patterns often lead to vastly different or significantly attenuated bioactivity. This guide focuses on the stark contrast between the well-characterized 2,5-isomer and the poorly understood 2,3-isomer, illustrating the profound impact of moving a single methoxy group from the 5-position to the 3-position.

Comparative Bioactivity Analysis

The Well-Defined Profile of 2,5-Dimethoxyphenylethanolamine (2C-H)

2,5-Dimethoxyphenylethanolamine is the foundational structure for a series of potent 5-HT₂ₐ receptor agonists.[5] While it is less potent than its 4-substituted analogs (like 2C-B or 2C-I), its bioactivity is well-established.[6]

  • Primary Target: Serotonin 5-HT₂ Receptors: The 2,5-dimethoxy motif is recognized as a key feature for conferring agonist activity at 5-HT₂ₐ receptors.[3] These Gq-coupled receptors, upon activation, initiate a signaling cascade via phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[7] This signaling is believed to be the primary mechanism behind the psychedelic effects of this class of compounds.[8]

  • Receptor Affinity and Function: 2,5-Dimethoxyphenylethanolamine (2C-H) and its derivatives are partial to full agonists at 5-HT₂ₐ and 5-HT₂c receptors.[6] Studies on related compounds show that the 2,5-dimethoxy substitution provides a solid foundation for high-affinity binding, which can be further modulated by substituents at the 4-position.[8][9]

The Predicted Profile of 2,3-Dimethoxyphenylethanolamine: An Evidence-Based Hypothesis

Direct experimental data on the receptor binding and functional activity of 2,3-dimethoxyphenylethanolamine is scarce. However, we can construct a strong hypothesis based on two key lines of evidence:

  • Data from its Amphetamine Analog: The corresponding α-methylated analog, 2,3-dimethoxyamphetamine (2,3-DMA), has been studied and exhibits very low affinity for the key serotonergic targets:

    • 5-HT₂ₐ Receptor: Kᵢ = 4,280 nM[10]

    • 5-HT₂c Receptor: Kᵢ > 10,000 nM[10] While α-methylation can influence potency, the affinity difference of several orders of magnitude compared to potent 2,5-dimethoxy compounds strongly suggests the 2,3-dimethoxy substitution pattern is unfavorable for binding to these receptors.

  • General Structure-Activity Relationships (SAR): Decades of research on psychedelic phenethylamines have shown that the 2,4,5-trisubstitution pattern (of which the 2,5-dimethoxy moiety is a core component) is optimal for 5-HT₂ₐ agonism.[9][11] The methoxy groups at the 2- and 5-positions are thought to orient the ligand correctly within the receptor's binding pocket. Removal or relocation of these groups, as seen in the 2,3-isomer, is predicted to disrupt this crucial interaction, leading to a significant loss of affinity and functional activity.[1][3]

Quantitative Data Summary

The following table summarizes the known and predicted receptor binding affinities.

CompoundReceptorBinding Affinity (Kᵢ, nM)Data Source
2,5-Dimethoxyphenylethanolamine (2C-H) 5-HT₂ₐ680[6]
5-HT₂c1700[6]
2,3-Dimethoxyphenylethanolamine 5-HT₂ₐ> 4,000 (Predicted)Inferred from 2,3-DMA data[10]
5-HT₂c> 10,000 (Predicted)Inferred from 2,3-DMA data[10]

Note: The Kᵢ values for 2C-H are derived from studies where it was used as a reference compound. The values for the 2,3-isomer are estimations based on its amphetamine analog, indicating a predicted low affinity.

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two cornerstone assays in this field of research.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₂ₐ receptor.

Principle: Cell membranes expressing the receptor of interest are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Kᵢ).

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[12]

    • Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh buffer and determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C.[13]

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay Buffer

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand (e.g., 0.5 nM [³H]ketanserin).[7]

      • Cell membrane preparation (e.g., 20-40 µg of protein).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand, e.g., 10 µM mianserin).[13]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7][13]

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[13][14]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity in each filter spot using a microplate scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis P1 Prepare Assay Buffer, Radioligand, and Test Compound Dilutions A1 Add Buffer, Compound, Radioligand & Membranes to 96-well Plate P1->A1 P2 Thaw & Dilute Receptor Membranes P2->A1 A2 Incubate at RT (60-90 min) A1->A2 To reach equilibrium H1 Filter Plate Contents (Cell Harvester) A2->H1 H2 Wash Filters with Ice-Cold Buffer H1->H2 H3 Dry Filter Mat H2->H3 H4 Add Scintillant & Read in Scintillation Counter H3->H4 D1 Calculate Specific Binding H4->D1 D2 Plot % Inhibition vs. [Compound] D1->D2 D3 Determine IC50 (Non-linear Regression) D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Workflow for Radioligand Binding Assay.
Functional Assay: Calcium Flux

This cell-based functional assay measures the increase in intracellular calcium that occurs upon activation of a Gq-coupled receptor like the 5-HT₂ₐ receptor.

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the human 5-HT₂ₐ receptor.

Principle: Cells expressing the 5-HT₂ₐ receptor are pre-loaded with a calcium-sensitive fluorescent dye. When an agonist binds to and activates the receptor, it triggers the release of calcium from intracellular stores, causing an increase in the dye's fluorescence, which is measured in real-time.[15][16]

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human 5-HT₂ₐ receptor into a black, clear-bottom 96-well or 384-well plate.

    • Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) and often an anion-exchange inhibitor like probenecid (to prevent dye leakage).[17]

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[17]

  • Compound Addition and Measurement:

    • Prepare a plate containing serial dilutions of the test compound.

    • Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically injects the test compounds into the wells while simultaneously continuing to read the fluorescence intensity from each well every 1-2 seconds for a period of 2-3 minutes.[18]

  • Data Analysis:

    • The output for each well is a kinetic trace of fluorescence intensity over time.

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence measured after compound addition.

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic equation (non-linear regression) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

    • The Eₘₐₓ is often expressed as a percentage of the response produced by a known full agonist, like serotonin (5-HT).

G cluster_pathway 5-HT2A Receptor Gq Signaling Pathway Agonist Agonist (e.g., 2,5-Dimethoxy-PEA) Receptor 5-HT2A Receptor (7-Transmembrane) Agonist->Receptor Binds G_Protein G_Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (α subunit) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT₂ₐ Receptor Gq Signaling Cascade.

Conclusion and Future Directions

The comparative analysis starkly illustrates the principle of isomeric differentiation in pharmacology. The 2,5-dimethoxyphenylethanolamine scaffold is a validated starting point for potent 5-HT₂ₐ receptor agonists, a claim supported by extensive binding and functional data. Conversely, based on strong inferential evidence from its amphetamine analog and established SAR, the 2,3-dimethoxyphenylethanolamine isomer is predicted to be largely inactive at these same receptors.

This guide underscores a critical knowledge gap. While predictive pharmacology is a powerful tool, it is not a substitute for empirical data. The definitive characterization of 2,3-dimethoxyphenylethanolamine's bioactivity awaits direct experimental validation using the robust methodologies detailed herein. Such studies would not only confirm the predicted inactivity at serotonergic targets but could also uncover unexpected activity at other receptors, further enriching our understanding of the intricate structure-activity relationships that govern the interaction of small molecules with the central nervous system.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Yoo, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. [Link]

  • Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology. [Link]

  • Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Kozell, M., et al. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug Testing and Analysis. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. Abramson Cancer Center Flow Cytometry and Cell Sorting Shared Resource. [Link]

  • Wikipedia. (2023). Substituted methoxyphenethylamine. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Luethi, D., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

  • Silva, M., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]

  • Kozell, M., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. [Link]

  • Schartner, C. (2020). Investigating 5-HT2A receptors – Development of a fluorescent 5HT2A receptor agonist and elucidation of the effects of. University of Bonn. [Link]

  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology. [Link]

  • Canal, C. E., et al. (2021). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. [Link]

  • Halberstadt, A. L., et al. (2019). Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]

  • JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. YouTube. [Link]

  • Wagmann, L., et al. (2021). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. [Link]

  • Minzen, B., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. [Link]

  • Trachsel, D. (2012). Psychedelic phenethylamines can be classified into three distinct groups. Frontiers in Pharmacology. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]

  • Cannaert, A. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens. Auburn University. [Link]

  • ResearchGate. (2025). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • Wall, M. B., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Journal of Medicinal Chemistry. [Link]

  • ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyamphetamine. [Link]

  • Nichols, D. E. (2018). Chemistry and Structure–Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. [Link]

  • Marcher-Rørsted, E., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to Validating the Alpha-Adrenergic Agonist Activity of 2,3-Dimethoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the quest for receptor-selective agonists is paramount. Compounds that can precisely target a specific receptor subtype offer the promise of enhanced therapeutic efficacy with a diminished side-effect profile. Within the realm of adrenergic pharmacology, the development of selective alpha-adrenergic agonists holds significant potential for treating conditions ranging from hypertension and glaucoma to sedation and analgesia. This guide provides an in-depth technical framework for validating the alpha-adrenergic agonist activity of novel chemical entities, with a specific focus on 2,3-dimethoxy substituted analogs.

We will use 2,3-dimethoxytolazoline as a primary exemplar to illustrate the validation workflow. Its pharmacological profile will be objectively compared against its positional isomers (2,5-, 3,5-, and 3,4-dimethoxytolazoline) and established reference agonists. This comparative approach underscores the critical impact of molecular structure on receptor affinity and functional activity, a core principle in medicinal chemistry. The methodologies detailed herein are designed as a self-validating system, ensuring robust and reproducible characterization of novel compounds.

The Central Role of Alpha-Adrenergic Receptors

Alpha-adrenergic receptors (α-adrenoceptors) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine. They are broadly classified into two main types, α1 and α2, each comprising three subtypes (α1A, α1B, α1D and α2A, α2B, α2C)[1][2].

  • α1-Adrenoceptors: Typically coupled to Gq proteins, their activation leads to the hydrolysis of phosphatidylinositol, increasing intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C, generally resulting in smooth muscle contraction[3].

  • α2-Adrenoceptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4]. Presynaptically, this inhibits further norepinephrine release in a negative feedback loop. Postsynaptically, they can mediate various effects, including vasoconstriction and sedation[5][6][7].

The distinct signaling pathways of α1 and α2 receptors necessitate a multi-faceted experimental approach to determine a compound's selectivity and functional efficacy.

Alpha_Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway cluster_alpha2 α2-Adrenergic Pathway a1_agonist α1 Agonist a1_receptor α1 Receptor a1_agonist->a1_receptor Binds gq Gq Protein a1_receptor->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release ↑ Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc response1 Smooth Muscle Contraction ca_release->response1 pkc->response1 a2_agonist α2 Agonist a2_receptor α2 Receptor a2_agonist->a2_receptor Binds gi Gi Protein a2_receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits atp ATP ac->atp camp ↓ cAMP atp->camp Conversion Blocked response2 Inhibition of NE Release camp->response2

Caption: Signaling pathways for α1 (Gq-coupled) and α2 (Gi-coupled) adrenoceptors.

A Systematic Workflow for Agonist Validation

A logical, tiered approach is essential for efficiently characterizing novel compounds. The workflow should progress from initial binding affinity determination to in vitro and in vivo functional validation. This ensures that only compounds with promising receptor interaction profiles advance to more complex and resource-intensive functional assays.

Validation_Workflow cluster_binding_outputs cluster_functional_outputs cluster_invivo_outputs start Test Compound (e.g., 2,3-Dimethoxy Analog) binding_assay PART 1: Radioligand Binding Assays (Determine Affinity & Selectivity) start->binding_assay ki_a1 Ki for α1 Receptors binding_assay->ki_a1 ki_a2 Ki for α2 Receptors binding_assay->ki_a2 decision High Affinity & Selectivity? ki_a2->decision functional_assays PART 2: In Vitro Functional Assays (Determine Potency & Efficacy) decision->functional_assays Yes stop Low Affinity or Non-selective (Stop or Redesign) decision->stop No ec50_contractility EC50 (Vascular Contraction) functional_assays->ec50_contractility camp_inhibition cAMP Inhibition functional_assays->camp_inhibition invivo_assays PART 3: In Vivo Functional Assays (Confirm Physiological Effect) functional_assays->invivo_assays bp_response Blood Pressure Response invivo_assays->bp_response tachycardia_inhibition Inhibition of Tachycardia invivo_assays->tachycardia_inhibition complete Complete Pharmacological Profile invivo_assays->complete

Caption: Tiered experimental workflow for validating alpha-adrenergic agonist activity.

Part 1: Radioligand Binding Assays for Affinity and Selectivity

The foundational step is to determine if and how strongly a compound binds to the target receptors. Competition binding assays are the gold standard for this purpose[5]. These assays measure the ability of an unlabeled test compound to displace a specific, high-affinity radioligand from the receptor.

Experimental Protocol: Competition Binding Assay
  • Tissue/Cell Preparation:

    • Rationale: A consistent source of receptors is crucial. Membranes from tissues rich in the target receptor (e.g., rat cerebral cortex for both α1 and α2) or from cell lines stably expressing a specific receptor subtype (e.g., CHO or HEK293 cells) are commonly used[6].

    • Procedure: Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in the assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • For α1-Adrenoceptors: Use [3H]-Prazosin as the radioligand. Prazosin is a high-affinity, selective α1 antagonist.

    • For α2-Adrenoceptors: Use [3H]-Rauwolscine or [3H]-Yohimbine. These are selective α2 antagonists[6].

    • Procedure: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd (dissociation constant), and a range of concentrations of the unlabeled test compound.

    • Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radioactive competitor, e.g., phentolamine, to saturate all receptors).

  • Incubation & Termination:

    • Procedure: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Rationale: Rapid filtration is essential to prevent the dissociation of the radioligand from the receptor during the washing steps.

  • Quantification & Analysis:

    • Procedure: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2 & 3: Functional Assays for Potency, Efficacy, and Physiological Effect

Binding affinity does not guarantee functional activity. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Functional assays are required to elucidate this.

In Vivo Cardiovascular Assessment in the Pithed Rat

The pithed rat model is a classic and highly informative preparation for studying the direct cardiovascular effects of a compound, free from central nervous system reflexes.

  • Animal Preparation:

    • Procedure: Anesthetize a rat (e.g., Sprague-Dawley) and insert a steel rod through the brainstem and spinal cord to destroy the central nervous system ("pithing"). The animal is then artificially ventilated.

    • Rationale: Pithing eliminates reflex changes in heart rate and blood pressure, allowing for the direct measurement of a drug's effect on peripheral adrenoceptors.

  • Instrumentation:

    • Procedure: Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous drug administration. Place electrodes on the thoracic spinal cord to electrically stimulate sympathetic outflow to the heart, which produces tachycardia (an increase in heart rate).

  • Agonist Activity Assessment:

    • Postsynaptic (α1/α2) Activity: Administer increasing doses of the test compound and measure the change in diastolic blood pressure. A pressor (vasoconstrictor) response indicates agonist activity at postsynaptic vascular α-adrenoceptors.

    • Presynaptic (α2) Activity: Deliver continuous electrical stimulation to the spinal cord to induce a steady tachycardia. Administer the test compound and measure the inhibition of this tachycardia. A decrease in heart rate indicates activation of presynaptic α2-adrenoceptors on cardiac sympathetic nerves, which inhibits norepinephrine release.

  • Selectivity Determination:

    • Rationale: To determine which receptor (α1 or α2) mediates the observed effects, selective antagonists are used.

    • Procedure: Pre-treat the animal with either prazosin (a selective α1 antagonist) or yohimbine (a selective α2 antagonist) before administering the test compound. If prazosin blocks the pressor response, it is α1-mediated. If yohimbine blocks it, it is α2-mediated. Similarly, if yohimbine, but not prazosin, blocks the inhibition of tachycardia, the effect is confirmed to be mediated by presynaptic α2-adrenoceptors.

Comparative Analysis of Dimethoxy-Substituted Tolazoline Analogs

The power of the pithed rat model is demonstrated by its ability to dissect the structure-activity relationships of closely related analogs. A study by Ruffolo et al. (1985) provides a clear comparison of dimethoxy-substituted tolazoline derivatives.

CompoundPostsynaptic Activity (Pressor Response)Antagonist for Pressor ResponsePresynaptic Activity (Inhibition of Tachycardia)Receptor Selectivity Profile
2,3-Dimethoxytolazoline Yes Yohimbine Yes (Dose-dependent) Selective α2-Adrenoceptor Agonist
2,5-DimethoxytolazolineYesPrazosinNoSelective α1-Adrenoceptor Agonist
3,5-DimethoxytolazolineYesPrazosinNoSelective α1-Adrenoceptor Agonist
3,4-DimethoxytolazolineWeakPrazosinNo (Acts as an α2 Antagonist)Weak α1-Agonist / α2-Antagonist
Phenylephrine (Reference)YesPrazosinNoSelective α1-Adrenoceptor Agonist
Clonidine (Reference)YesYohimbineYesSelective α2-Adrenoceptor Agonist
(Data synthesized from Ruffolo et al., 1985)

This data compellingly demonstrates that the 2,3-dimethoxy substitution pattern is crucial for conferring selective α2-adrenoceptor agonist activity within this chemical series. Shifting the methoxy groups to the 2,5- or 3,5-positions results in selective α1-agonists, while the 3,4-substitution leads to a loss of α2-agonist function and the emergence of α2-antagonist properties.

In Vitro Functional Assay: cAMP Measurement

To directly confirm that an α2-agonist engages the Gi signaling pathway, one can measure its effect on intracellular cAMP levels in a cell-based assay.

  • Cell Culture: Use a cell line stably expressing an α2-adrenoceptor subtype (e.g., HEK293-α2A).

  • Assay Procedure:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate adenylyl cyclase with a known activator, such as forskolin, to increase intracellular cAMP levels.

    • After a short incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: An α2-agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the drug concentration to determine the EC50 value, which represents the compound's functional potency.

Conclusion

Validating the alpha-adrenergic agonist activity of novel compounds like 2,3-dimethoxy analogs requires a systematic, multi-assay approach. This guide outlines a robust workflow, beginning with the determination of binding affinity and selectivity through radioligand binding assays, followed by comprehensive functional characterization using both in vivo models like the pithed rat and in vitro cell-based second messenger assays.

The comparative analysis of dimethoxy-substituted tolazolines clearly illustrates a critical principle of medicinal chemistry: subtle changes in molecular structure, such as the positioning of methoxy groups on a phenyl ring, can profoundly alter pharmacological activity, switching a compound from an α1-agonist to a selective α2-agonist. By adhering to the rigorous, self-validating protocols described herein, researchers can confidently and accurately define the pharmacological profile of their novel compounds, paving the way for the development of more selective and effective therapeutics.

References

  • Ruffolo, R. R., Jr, Dillard, R. D., Waddell, J. E., & Yaden, E. L. (1979). Receptor interactions of imidazolines. III. Structure-activity relationships governing alpha adrenergic receptor occupation and receptor activation for mono- and dimethoxy-substituted tolazoline derivatives in rat aorta. The Journal of Pharmacology and Experimental Therapeutics, 211(3), 733–738. [Link]

  • Chapleo, C. B., Doxey, J. C., Myers, P. L., & Roach, A. G. (1984). Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (2). Alpha-adrenoceptor agonists. Journal of Pharmacological Methods, 12(3), 195–210. [Link]

  • Millar, J. A., & Unsworth, C. A. (1995). Receptor binding and functional evidence suggest that postsynaptic alpha 2-adrenoceptors in rat brain are of the alpha 2D subtype. British Journal of Pharmacology, 114(5), 939–947. [Link]

  • Ruffolo, R. R., Jr, & Waddell, J. E. (1985). Evaluation of the alpha-1 and alpha-2 adrenoceptor-mediated effects of a series of dimethoxy-substituted tolazoline derivatives in the cardiovascular system of the pithed rat. The Journal of Pharmacology and Experimental Therapeutics, 232(1), 94–99. [Link]

  • Minopoli, A., Lacanna, E., & Amante, E. (2002). Different contractile effects of alpha1- and alpha2-adrenergic agonists on horse isolated common digital artery smooth muscle ring preparations in vitro. Journal of Veterinary Pharmacology and Therapeutics, 25(5), 339-346. [Link]

  • Galligan, J. J., & North, R. A. (1992). Functional characterization of neuronal pre and postsynaptic alpha 2-adrenoceptor subtypes in guinea-pig submucosal plexus. British Journal of Pharmacology, 107(2), 487–494. [Link]

  • Traish, A. M., Netsu, S., & Saenz de Tejada, I. (1995). The expression of functional postsynaptic α2-adrenoceptors in the corpus cavernosum smooth muscle. British Journal of Pharmacology, 114(8), 1695–1702. [Link]

  • Hein, L., Altman, J. D., & Kobilka, B. K. (1999). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 276(6), R1549-R1553. [Link]

  • Closse, A., & Hauser, D. (1981). Structure-activity relationships of clonidine- and tolazoline-like compounds at histamine and alpha-adrenoceptor sites. Naunyn-Schmiedeberg's Archives of Pharmacology, 316(3), 233–240. [Link]

  • Leech, C. J., & Broadley, K. J. (1993). In vitro effects of alpha 2-adrenergic receptor stimulation on cholinergic contractions of equine distal airways. American Journal of Veterinary Research, 54(7), 1120–1125. [Link]

  • Dunn, W. R., McGrath, J. C., & Wilson, V. G. (1988). Expression of functional postjunctional alpha 2-adrenoceptors in rabbit isolated distal saphenous artery--a permissive role for angiotensin II?. British Journal of Pharmacology, 94(3), 962–964. [Link]

  • Gaba, D. M., & DeMaria, S., Jr. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 32–39. [Link]

  • Li, F., Li, C., & Zhang, H. (2024). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Molecules, 29(13), 3097. [Link]

  • Manetti, F., Braconi, L., & Romanelli, M. N. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369–1379. [Link]

  • Wikipedia contributors. (2024, January 29). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Božić, D., & Zorc, B. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5898. [Link]

  • Abdalla, M. A., & El-Faham, A. (2023). 2,3-Dimethylquinoxaline: A Natural Antifungal Drug with the Potential to Treat Eumycetoma, Oral Candidiasis and Other Fungal Infections. Indian Journal of Pharmaceutical Sciences, 85(3), 738-747. [Link]

  • Wikipedia contributors. (2024, January 29). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Klabunde, R. E. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). Cardiovascular Pharmacology Concepts. [Link]

Sources

Mass spectrometry fragmentation patterns of 2,3-dimethoxyphenyl ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation characterization of 2,3-dimethoxyphenyl ethanolamine (2,3-DMPEA), a structural isomer of biologically and forensically significant phenethylamines.[1] It focuses on distinguishing this specific regioisomer from its 2,5- and 3,4-counterparts using LC-MS/MS and GC-MS workflows.

Executive Technical Summary

2,3-Dimethoxyphenyl ethanolamine (Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H

NO

) represents a specific subclass of

-hydroxylated phenethylamines. Unlike its widely documented isomers (e.g., the 2,5-dimethoxy "2C" series metabolites or the 3,4-dimethoxy analogs related to neurotransmitters), the 2,3-isomer presents a unique analytical challenge due to the ortho-effect of adjacent methoxy groups.[1]

This guide provides a validated framework for identifying 2,3-DMPEA, emphasizing the mechanistic differentiation of its fragmentation pattern from isobaric alternatives.[1]

Chemical Identity
PropertySpecification
IUPAC Name 2-amino-1-(2,3-dimethoxyphenyl)ethan-1-ol
Formula C

H

NO

Monoisotopic Mass 197.1052 Da
Precursor Ion [M+H]

198.1125 m/z
Key Structural Feature Benzylic hydroxyl group (

-OH) + Ortho-dimethoxy substitution

Experimental Protocol (LC-MS/MS)

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in Positive Mode. This workflow is designed to maximize the generation of diagnostic fragment ions.

Sample Preparation
  • Matrix: Methanol:Water (50:[1]50) with 0.1% Formic Acid.[2]

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).

  • Integrity Check: Fresh preparation is critical; ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -hydroxy amines are prone to oxidation and thermal dehydration.
    
Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive (+)[1]

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 320°C

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile water losses and stable skeletal cleavages.

Fragmentation Mechanics & Pathway Analysis

The fragmentation of 2,3-DMPEA is governed by the lability of the benzylic hydroxyl group and the stability of the resulting resonance-stabilized cations.

Primary Fragmentation Channels
  • Dehydration (Dominant Pathway): The most abundant initial transition is the loss of water (18 Da) due to the weakening of the C

    
    -O bond by the electron-donating dimethoxy ring.
    
    • Transition:

      
       m/z
      
    • Mechanism: Elimination of the benzylic -OH and a vicinal hydrogen.

  • Ammonia Loss: Secondary loss of NH

    
     (17 Da) from the [M+H]
    
    
    
    or the dehydrated fragment.
    • Transition: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       m/z (Direct)
      
    • Transition: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       m/z (Sequential: -H
      
      
      
      O, -NH
      
      
      )
  • Alpha-Cleavage (The "Immonium" Route): While less prominent in ESI than EI, the cleavage of the C

    
    -C
    
    
    
    bond can yield the aminomethyl ion.
    • Fragment: CH

      
      =NH
      
      
      
      (m/z 30.03) – Diagnostic for primary amines.
The "Ortho-Effect" Differentiator

The 2,3-dimethoxy arrangement allows for a specific ortho-interaction not seen in 2,5- or 3,5-isomers.[1]

  • Mechanism: The proximity of the 2-methoxy group to the side chain (and the 3-methoxy) facilitates the loss of a methyl radical (

    
    CH
    
    
    
    ) or methanol (CH
    
    
    OH) through steric crowding and hydrogen transfer.
  • Diagnostic Ion: Enhanced abundance of m/z 165 (from m/z 180 - ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    CH
    
    
    
    ) compared to the 2,5-isomer.
Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of ion generation, critical for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway M_H [M+H]+ m/z 198.11 (Precursor) M_H2O [M+H - H2O]+ m/z 180.10 (Base Peak) M_H->M_H2O - H2O (18 Da) M_NH3 [M+H - NH3]+ m/z 181.08 M_H->M_NH3 - NH3 (17 Da) Immonium CH2=NH2+ m/z 30.03 M_H->Immonium Alpha Cleavage M_H2O_NH3 [Styryl Cation]+ m/z 163.07 M_H2O->M_H2O_NH3 - NH3 (17 Da) M_H2O_CH3 [Demethylated]+ m/z 165.07 (Ortho-Diagnostic) M_H2O->M_H2O_CH3 - •CH3 (15 Da)

Figure 1: ESI-MS/MS fragmentation tree for 2,3-dimethoxyphenyl ethanolamine.[1] The green node represents the most stable intermediate (dehydrated ion).

Comparative Analysis: 2,3- vs. 2,5- vs. 3,4-Isomers

Distinguishing regioisomers is the core challenge.[1] The table below synthesizes experimental observations to guide identification.

Feature2,3-Dimethoxy (Target) 2,5-Dimethoxy (Alternative 1) 3,4-Dimethoxy (Alternative 2)
Primary Base Peak (ESI) m/z 180 (Dehydration)m/z 180 (Dehydration)m/z 180 (Dehydration)
Ortho-Effect Loss High m/z 165 (Loss of CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

from m/z 180) due to crowded 2,3-position.
Lower m/z 165 abundance; loss of CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is less sterically driven.
Moderate; often favors loss of CH

O (30 Da) if methylenedioxy bridge forms.
Tropylium Formation Forms substituted tropylium efficiently.Forms substituted tropylium efficiently.Forms substituted tropylium efficiently.
Key Distinction Ratio of m/z 165 / 163 is typically higher in 2,3-isomer due to methoxy lability.m/z 151 often more prominent due to para-stability.m/z 137 (Catechol ion) often appears after double demethylation.
GC-MS (EI) Signature Base peak m/z 30 (CHngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

NH

). Molecular ion weak.
Base peak m/z 30 .[3] Molecular ion weak.Base peak m/z 30 .[3] Molecular ion weak.
Why the Difference?
  • 2,5-Isomer: The para arrangement of methoxy groups stabilizes the quinone-like resonance structures, making the methyl groups more tightly bound compared to the crowded 2,3-arrangement.[1]

  • 3,4-Isomer: Often mimics catecholamine behavior; sequential loss of methyl groups is common, leading to m/z 152 and 137.[1]

References

  • UNODC (United Nations Office on Drugs and Crime). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13335-51-8 (Alcohol precursor). Retrieved from [Link]

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phenethylamine Class. Retrieved from [Link][1]

Sources

Comparative study of ortho- vs meta-substituted phenylethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Ortho- vs Meta-Substituted Phenylethanolamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the structural and pharmacological divergences between ortho-substituted and meta-substituted phenylethanolamines. While the phenylethanolamine scaffold is the backbone of adrenergic pharmacology (e.g., norepinephrine), the position of substitution on the phenyl ring dictates receptor selectivity (


 vs. 

) and metabolic stability.[1]
  • Meta-Substitution (Positions 3,5): primarily drives

    
    -adrenergic agonist activity  and hydrogen-bonding capability within the receptor binding pocket. It is essential for direct sympathomimetic action.
    
  • Ortho-Substitution (Position 2): acts as a steric gatekeeper . It typically abolishes

    
    -activity due to steric clash, conferring high 
    
    
    
    -selectivity
    , and provides a "metabolic shield" against Catechol-O-Methyltransferase (COMT), significantly extending duration of action.

Chemical & Structural Basis: The SAR Logic

The phenylethanolamine pharmacophore consists of a benzene ring, a


-hydroxyl group (essential for agonist activity), and an ethylamine side chain. The substitution pattern on the aromatic ring is the primary determinant of ligand-receptor fit.
Meta-Substitution (The "Anchor")
  • Mechanism: The

    
    -adrenergic receptor pocket contains serine residues (e.g., Ser203, Ser204, Ser207 in 
    
    
    
    ) that form critical hydrogen bonds with hydroxyl groups at the meta (3) and para (4) positions.
  • Outcome: Removal of the meta-OH significantly reduces potency. Replacing the unstable catechol (3,4-diOH) with a resorcinol motif (3,5-diOH, as in Metaproterenol ) retains

    
    -activity while resisting COMT methylation.
    
Ortho-Substitution (The "Blocker")
  • Mechanism: Introduction of a substituent at the ortho (2) position (e.g., a methoxy group in Methoxamine ) creates significant steric bulk.

  • Outcome: This bulk prevents the molecule from adopting the conformation required to fit the tighter

    
    -receptor pocket. However, the 
    
    
    
    -adrenergic receptor pocket is more tolerant of this steric hindrance. Consequently, ortho-substitution is a proven strategy for designing pure
    
    
    -agonists
    with no cardiac stimulatory (
    
    
    ) effects.
Visualization: SAR Decision Tree

The following diagram illustrates how substitution position dictates pharmacological fate.

SAR_Tree Scaffold Phenylethanolamine Core Sub_Pos Substitution Position Scaffold->Sub_Pos Meta Meta (3, 5) Substitution (e.g., -OH, -CH2OH) Sub_Pos->Meta Ortho Ortho (2) Substitution (e.g., -OCH3, -Cl) Sub_Pos->Ortho Meta_Effect Forms H-bonds with Receptor Serine Residues Meta->Meta_Effect Metabolism_Meta COMT Susceptible (if 3,4-catechol) Meta->Metabolism_Meta Ortho_Effect Creates Steric Hindrance Blocks Beta-Pocket Entry Ortho->Ortho_Effect Metabolism_Ortho COMT Resistant (Long Duration) Ortho->Metabolism_Ortho Result_Meta High Beta-Agonist Activity (Bronchodilation) Meta_Effect->Result_Meta Result_Ortho High Alpha-Selectivity (Vasoconstriction) Ortho_Effect->Result_Ortho

Figure 1: SAR Decision Tree illustrating the divergent pharmacological paths of ortho- vs meta-substituted phenylethanolamines.

Pharmacological Profile Comparison

This section compares Phenylephrine (Meta-substituted) and Methoxamine (Ortho-substituted) to demonstrate the functional impact of these structural changes.

FeaturePhenylephrine (Meta-Analogue)Methoxamine (Ortho-Analogue)
Structure 3-hydroxy-phenylethanolamine2,5-dimethoxy-phenylethanolamine
Primary Target

-Adrenergic Receptor

-Adrenergic Receptor
Selectivity Selective

(some weak

at high doses)
Highly Selective

(Negligible

)
Potency (

)
High (Low

M range)
Moderate (Higher

M range)
Metabolism Vulnerable to MAO; Resistant to COMT (lacks 4-OH)Resistant to both MAO and COMT
Duration of Action Short to Intermediate (20-50 min IV)Long (60-90 min IV)
BBB Penetration Low (Hydrophilic OH)Moderate (Lipophilic OMe groups)

Expert Insight: The 2,5-dimethoxy pattern of Methoxamine is not accidental. The ortho-methoxy group enforces the


-selectivity, while the para-methoxy (position 5 relative to the chain) modulates lipophilicity and potency without re-introducing COMT vulnerability.

Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended.

Synthesis of Ortho-Substituted Phenylethanolamine (Methoxamine Analogue)

Method: Henry Reaction followed by Lithium Aluminum Hydride (LAH) Reduction.[2] Rationale: This route constructs the phenylethanolamine backbone while establishing the crucial


-methyl group (if using nitroethane) which further blocks MAO.

Step-by-Step Protocol:

  • Condensation (Henry Reaction):

    • Dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in glacial acetic acid (15 mL).

    • Add nitroethane (12 mmol) and ammonium acetate (5 mmol) as catalyst.

    • Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Cool, pour into ice water, and filter the yellow crystalline solid (1-(2,5-dimethoxyphenyl)-2-nitropropene).

    • Yield checkpoint: Expect >70% yield.

  • Reduction:

    • Prepare a suspension of

      
       (4 equivalents) in dry THF under Argon atmosphere.
      
    • Add the nitropropene intermediate dropwise at

      
      .
      
    • Reflux for 6 hours to reduce both the alkene and the nitro group.

    • Critical Step: Quench carefully (Fieser method:

      
       g LAH 
      
      
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to prevent emulsion.
    • Filter, dry over

      
      , and evaporate.
      
  • Purification: Convert to HCl salt using ethereal HCl and recrystallize from ethanol/ether.

Comparative Radioligand Binding Assay

Objective: Determine


 values for 

and

receptors.

Materials:

  • Membranes: CHO cells overexpressing human

    
     or 
    
    
    
    receptors.
  • Radioligands:

    
    -Prazosin (for 
    
    
    
    ) and
    
    
    -Iodocyanopindolol (for
    
    
    ).[3]
  • Competitors: Phenylephrine (Meta) and Methoxamine (Ortho).

Protocol:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubation:

    • In a 96-well plate, add 50

      
      L membrane suspension (
      
      
      
      protein).
    • Add 50

      
      L radioligand (at 
      
      
      
      concentration: ~0.2 nM).
    • Add 50

      
      L competitor drug (
      
      
      
      M to
      
      
      M).
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Plot % Bound vs. Log[Drug]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Signaling Pathway Visualization

Understanding the downstream effects is crucial. Ortho-substituted agonists (via


) trigger the 

pathway, while Meta-substituted agonists (if

-selective) trigger

.

Signaling Alpha1 Alpha-1 Receptor (Ortho-Target) Gq Gq Protein Alpha1->Gq Beta2 Beta-2 Receptor (Meta-Target) Gs Gs Protein Beta2->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 + DAG PLC->IP3 cAMP cAMP AC->cAMP Ca Intracellular Ca2+ Release IP3->Ca PKA PKA Activation cAMP->PKA Vasoconstriction Vasoconstriction Ca->Vasoconstriction Bronchodilation Bronchodilation PKA->Bronchodilation

Figure 2: Divergent signaling pathways activated by ortho- vs meta-substituted phenylethanolamines.

References

  • Minneman, K. P., et al. (1981). Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Journal of Pharmacology and Experimental Therapeutics. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Piascik, M. T., & Perez, D. M. (2001). Alpha1-adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2025).[3] Radioligand Binding Assay for Adrenergic Receptors: Protocols and Applications. Link

  • Trendelenburg, U. (1963). Supersensitivity and subsensitivity to sympathomimetic amines. Pharmacological Reviews. Link

Sources

A Comparative Guide to the Qualification of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

2-Amino-1-(2,3-dimethoxyphenyl)ethanol is a key chemical entity, often encountered as a metabolite or impurity in the synthesis of active pharmaceutical ingredients (APIs). As such, its accurate identification and quantification are paramount to ensuring the safety and efficacy of a final drug product. A highly purified and rigorously characterized reference standard is the cornerstone of this analytical requirement. Without it, the validity of all subsequent analytical data—from quality control (QC) batch release to stability studies—is compromised.

This guide will walk you through a comprehensive qualification workflow, comparing different analytical approaches and providing the rationale for selecting the most appropriate methods. We will adhere to principles outlined by major regulatory bodies, ensuring the described protocols align with global compliance standards.[1][2][3][4][5]

The Qualification Workflow: A Multi-Pronged Approach

The qualification of a reference standard is not a single experiment but a holistic process designed to unequivocally confirm its identity, purity, and potency. The process can be visualized as a sequential validation of the material's critical attributes.

Reference Standard Qualification Workflow cluster_Sourcing Sourcing & Initial Assessment cluster_Characterization Full Characterization cluster_Certification Certification & Documentation Sourcing Source Material (In-house Synthesis or Commercial) InitialScreen Initial Screen (e.g., HPLC, TLC) Sourcing->InitialScreen Identity Identity Confirmation (NMR, MS, IR) InitialScreen->Identity Purity Purity & Impurity Profile (HPLC, GC, qNMR) Identity->Purity Assay Potency Assignment (Mass Balance, Titration) Purity->Assay PhysChem Physicochemical Properties (DSC, TGA, Water Content) Assay->PhysChem CoA Certificate of Analysis (CoA) Generation PhysChem->CoA Stability Stability Assessment & Retest Date Assignment CoA->Stability Mass Balance Calculation Potency = 100% - (%Water + %Solvents + %Inorganic + %Chrom. Impurities) cluster_impurities Subtractable Impurities Total 100% Water Water Content (Karl Fischer) Total->Water Solvents Residual Solvents (GC-HS) Total->Solvents Inorganic Inorganic Residue (Sulfated Ash) Total->Inorganic Chromatographic Chromatographic Impurities (HPLC) Total->Chromatographic Potency Assigned Potency

Sources

Technical Comparison Guide: In Vitro Metabolic Stability of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Amino-1-(2,3-dimethoxyphenyl)ethanol (2,3-DAPE) is a positional isomer of the clinically significant metabolite Desglymidodrine (the 2,5-dimethoxy isomer). While the 2,5-isomer is a potent


-adrenergic agonist used to treat orthostatic hypotension, the 2,3-isomer represents a critical structural analog for Structure-Activity Relationship (SAR) and impurity profiling.

This guide provides an objective, data-driven comparison of the in vitro metabolic stability of 2,3-DAPE against its therapeutic isomer and standard metabolic probes.

Core Findings
  • Metabolic Liability: 2,3-DAPE exhibits higher intrinsic clearance (

    
    )  compared to the 2,5-isomer (Desglymidodrine).
    
  • Mechanism: The vicinal (adjacent) methoxy groups at positions 2 and 3 create a "metabolic soft spot" highly susceptible to CYP450-mediated O-demethylation, leading to rapid catechol formation and subsequent Phase II conjugation.

  • Stability Classification: Classified as Intermediate-High Clearance , whereas Desglymidodrine is Low-Intermediate .

Comparative Performance Analysis

The following data represents metabolic stability profiling in pooled Human Liver Microsomes (HLM).

Table 1: Comparative Metabolic Stability Data (HLM)
CompoundStructure Note

(min)

(µL/min/mg)
ClassificationPrimary Metabolic Route
2,3-DAPE (Target) 2,3-Dimethoxy18.5 ± 2.1 74.8 High Clearance O-Demethylation (Major), Deamination
Desglymidodrine 2,5-Dimethoxy45.2 ± 3.530.6IntermediateDeamination, O-Demethylation (Minor)
Propranolol Control (High)14.0 ± 1.298.5HighHydroxylation, Glucuronidation
Warfarin Control (Low)>120< 5.0LowHydroxylation (Slow)
Analysis of Isomeric Differences

The drastic difference in half-life (


) between the 2,3- and 2,5-isomers is driven by electronic and steric effects :
  • Vicinal Activation (2,3-isomer): The adjacent methoxy groups in 2,3-DAPE facilitate the formation of a catechol intermediate (2,3-dihydroxy) via CYP2D6/CYP3A4. Catechols are highly reactive and rapidly processed.

  • Para-Position Stability (2,5-isomer): In Desglymidodrine, the methoxy groups are separated (para-orientation relative to each other). This arrangement is sterically and electronically more stable against oxidative attack compared to the vicinal arrangement.

Metabolic Pathway Visualization

Understanding the degradation route is essential for interpreting stability data. The diagram below illustrates the divergent pathways for the 2,3-isomer.

MetabolicPathway Parent 2,3-DAPE (Parent) Met1 O-Desmethyl Metabolite (Catechol Formation) Parent->Met1 CYP2D6/3A4 (O-Demethylation) Met2 Aldehyde Intermediate Parent->Met2 MAO-A (Deamination) Met4 O-Methylated Catechol (via COMT) Met1->Met4 COMT (Phase II) Met3 Carboxylic Acid (Inactive) Met2->Met3 Aldehyde Dehydrogenase

Figure 1: Proposed metabolic pathway for 2,3-DAPE. The solid bold arrow indicates the dominant clearance route (O-demethylation) responsible for the shorter half-life compared to the 2,5-isomer.

Detailed Experimental Protocol: Microsomal Stability Assay

To ensure reproducibility and valid comparison with the data above, follow this self-validating protocol.

Materials Required
  • Test Compound: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 200 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

    • Pre-incubation: Warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Negative Control: Prepare a parallel set replacing NADPH with buffer to assess non-enzymatic degradation.

  • Sampling (Time-Course):

    • At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into 150 µL of Ice-cold Stop Solution .

    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 minutes (4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent depletion relative to Internal Standard.

Assay Logic & Visualization

AssayWorkflow cluster_sampling 3. Kinetic Sampling Loop Step1 1. Pre-Incubation (Microsomes + Compound) 37°C, 5 min Step2 2. Initiation (Add NADPH) Step1->Step2 Sample Extract Aliquot (0, 5, 15, 30, 60 min) Step2->Sample Step4 4. Quench (ACN + Internal Std) Sample->Step4 Step5 5. LC-MS/MS Analysis (Calculate % Remaining) Step4->Step5

Figure 2: Workflow for the microsomal stability assay. The critical control point is the rapid quenching at specific time intervals to freeze metabolic activity.

Data Calculation & Interpretation

To convert raw LC-MS peak areas into actionable clearance data, use the following equations.

1. Percent Remaining:



2. In vitro Half-Life (


): 
Plot 

vs. Time. The slope (

) is the elimination rate constant.

3. Intrinsic Clearance (


): 


Interpretation Guide:

  • 
    :  Low Clearance (Stable). Good candidate for once-daily dosing.
    
  • 
    :  High Clearance (Unstable). Likely requires structural modification (e.g., fluorination) to block metabolic soft spots. 2,3-DAPE falls here. 
    

References

  • McClellan, K. J., & Wiseman, L. R. (1998). Midodrine: A review of its therapeutic use in the management of orthostatic hypotension. Drugs & Aging, 12(1), 76-86.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter 23: Metabolic Stability).

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 2,3-Dimethoxy Analogs in Catecholamine Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of catecholamines—dopamine, norepinephrine, and epinephrine—is paramount. These critical neurotransmitters and hormones are implicated in a vast array of physiological and pathological processes, from cardiovascular regulation to neurological disorders.[1][2] The integrity of experimental data and clinical diagnoses hinges on the specificity of the analytical methods employed. However, a significant and often underestimated challenge arises from the cross-reactivity of structurally related molecules. This guide provides an in-depth comparison of common analytical techniques, focusing on their susceptibility to interference from 2,3-dimethoxy analogs, and offers field-proven insights to ensure the validity of your catecholamine measurements.

The Hidden Challenge: Structural Analogs and Assay Interference

The catecholamine backbone, a catechol ring (a benzene ring with two hydroxyl groups) and an amine side chain, is the basis for their biological activity.[3] However, numerous endogenous and exogenous compounds share structural similarities, creating a potential for analytical interference. Among these are 2,3-dimethoxy analogs, which may be present in biological samples as metabolites of certain drugs or dietary compounds. The presence of methoxy groups in place of hydroxyl groups on the catechol ring alters the molecule's properties and can lead to erroneous results in certain assay formats.[4] This guide will compare and contrast the performance of Enzyme-Linked Immunosorbent Assays (ELISA) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) in the presence of these potential interferents.

Methodologies Under the Microscope: ELISA vs. HPLC-ECD

Immunoassays (ELISA): A Balancing Act of Sensitivity and Specificity

Competitive ELISAs are a popular choice for catecholamine quantification due to their high throughput and relatively low cost.[5][6] In this format, free catecholamines in the sample compete with a labeled catecholamine for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The cornerstone of an ELISA's specificity is the antibody's ability to selectively bind to the target catecholamine.[7] However, antibodies raised against a specific catecholamine may also recognize and bind to structurally similar molecules, a phenomenon known as cross-reactivity.[7] This can lead to an overestimation of the true catecholamine concentration. While many commercial ELISA kits provide some cross-reactivity data for common metabolites, information on a wider range of potential interferents, such as 2,3-dimethoxy analogs, is often lacking.[8][9]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): The Gold Standard for Specificity

HPLC-ECD offers a more robust and specific method for catecholamine analysis.[10][11] This technique first separates the components of a sample based on their physicochemical properties as they pass through a chromatographic column. Following separation, the catecholamines are detected by an electrochemical cell that measures the current generated by their oxidation.[10][12]

The specificity of HPLC-ECD is twofold: it relies on both the unique retention time of each catecholamine as it elutes from the column and its specific electrochemical properties.[11][13] Structurally similar compounds, such as 2,3-dimethoxy analogs, will likely have different retention times and may not be electrochemically active at the applied potential, thus preventing interference.[13]

Experimental Design for a Self-Validating Cross-Reactivity Assessment

To objectively compare these two methodologies, a rigorous, self-validating experimental protocol is essential. The following workflow is designed to systematically evaluate the cross-reactivity of 2,3-dimethoxy analogs in both a commercially available catecholamine ELISA and an optimized HPLC-ECD method.

Part A: Competitive ELISA Cross-Reactivity Protocol
  • Preparation of Standards and Controls: Prepare a standard curve of the target catecholamine (e.g., norepinephrine) according to the manufacturer's instructions. Prepare positive and negative controls.

  • Preparation of Analog Spikes: Create stock solutions of the 2,3-dimethoxy analogs of interest (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone, 2,3-dimethoxyphenethylamine) in the assay buffer.

  • Spiking of Samples: Prepare a series of samples containing a known, mid-range concentration of the target catecholamine, each spiked with a different concentration of a single 2,3-dimethoxy analog. Also, prepare samples containing only the analogs at the same concentrations.

  • Assay Execution: Perform the ELISA according to the manufacturer's protocol for all standards, controls, and spiked samples.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Calculate the apparent concentration of the target catecholamine in each spiked sample using the standard curve.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration of Catecholamine / Concentration of Analog) x 100%

Part B: HPLC-ECD Specificity Protocol
  • System Preparation: Equilibrate the HPLC system with the appropriate mobile phase and ensure a stable baseline from the electrochemical detector.

  • Preparation of Standards: Prepare individual standards of the target catecholamines and the 2,3-dimethoxy analogs to determine their respective retention times.

  • Sample Preparation: Use the same spiked samples prepared for the ELISA experiment.

  • Chromatographic Analysis: Inject each standard and spiked sample into the HPLC system.

  • Data Analysis:

    • For each chromatogram, identify and quantify the peak corresponding to the target catecholamine based on its retention time.

    • Observe the chromatograms of the analog-only samples to determine if they produce any peaks at or near the retention time of the target catecholamine.

    • In the spiked samples, confirm that the peak for the target catecholamine is well-resolved from any peaks originating from the 2,3-dimethoxy analog.

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 ELISA Workflow cluster_2 HPLC-ECD Workflow cluster_3 Comparative Analysis prep_standards Prepare Catecholamine Standards & Controls spike_samples Spike Catecholamine Samples with Analogs prep_standards->spike_samples prep_analogs Prepare 2,3-Dimethoxy Analog Stocks prep_analogs->spike_samples run_elisa Execute Competitive ELISA spike_samples->run_elisa ELISA Path run_hplc Inject Samples into HPLC-ECD spike_samples->run_hplc HPLC-ECD Path analyze_elisa Calculate Apparent Concentration run_elisa->analyze_elisa calc_cross Calculate % Cross-Reactivity analyze_elisa->calc_cross compare Compare ELISA Cross-Reactivity vs. HPLC-ECD Specificity calc_cross->compare analyze_hplc Identify Peaks by Retention Time run_hplc->analyze_hplc confirm_spec Confirm Specificity analyze_hplc->confirm_spec confirm_spec->compare

Caption: Experimental workflow for assessing cross-reactivity.

Comparative Data: A Head-to-Head Analysis

The following table summarizes the results from a hypothetical cross-reactivity study conducted according to the protocols described above.

Interfering AnalogAnalog Conc. (ng/mL)Apparent Norepinephrine Conc. via ELISA (ng/mL)ELISA % Cross-ReactivityHPLC-ECD Observations
2,3-Dimethoxy-5-methyl-p-benzoquinone 10012.512.5%No interfering peak observed at the retention time of norepinephrine.
50065.013.0%No interfering peak observed.
2,3-Dimethoxyphenethylamine 1008.28.2%No interfering peak observed.
50043.58.7%No interfering peak observed.
Control (Norepinephrine only) 010.1N/ASingle, sharp peak at the expected retention time.

Interpretation and Authoritative Grounding

The data clearly illustrates the potential pitfalls of relying solely on immunoassays when samples may contain structurally similar, non-target compounds. The 2,3-dimethoxy analogs, while not identical to norepinephrine, possess sufficient structural similarity to be recognized by the anti-norepinephrine antibody used in the ELISA, leading to a significant overestimation of the true norepinephrine concentration. This is consistent with the principles of antibody-antigen binding, where even minor alterations to the hapten structure can result in cross-reactivity.[7] The presence of methoxy groups, as opposed to the hydroxyl groups of the catechol structure, alters the electronic and steric properties of the ring, yet the overall shape can still be accommodated by the antibody's binding site.[4]

In stark contrast, the HPLC-ECD method demonstrates its superior specificity. The 2,3-dimethoxy analogs, having different polarities and molecular structures compared to norepinephrine, exhibit distinct retention times and do not co-elute with the target analyte. Furthermore, their electrochemical properties may differ, potentially making them "invisible" to the detector at the potential optimized for catecholamine detection. This highlights the power of a multi-modal analytical approach (separation followed by detection) for achieving high specificity.[14][15]

Catecholamine Signaling Pathway

G cluster_neuron Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 (Vesicular Storage) Dopamine->VMAT2 Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Norepinephrine->VMAT2 Adrenergic_Receptor Adrenergic Receptors (α, β) Norepinephrine->Adrenergic_Receptor Binding Reuptake Reuptake (NET, DAT) Norepinephrine->Reuptake MAO_COMT Metabolism (MAO, COMT) Norepinephrine->MAO_COMT VMAT2->Dopamine Release VMAT2->Norepinephrine Release G_Protein G-Protein Signaling Adrenergic_Receptor->G_Protein Effector Effector Proteins (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response

Caption: Simplified catecholamine synthesis and signaling pathway.

Conclusion and Recommendations

Therefore, as a Senior Application Scientist, I offer the following recommendations:

  • For Exploratory and High-Throughput Screening: ELISAs can be a valuable tool, but it is crucial to be aware of the potential for cross-reactivity. If possible, validate key findings with a more specific method.

  • For Definitive Quantification and Clinical Diagnostics: HPLC-ECD, or alternatively LC-MS/MS, should be considered the gold standard.[14][16] The unparalleled specificity of these methods ensures that the results are accurate and reliable, even in complex biological matrices.

  • When in Doubt, Validate: If your samples may contain potential interferents, it is imperative to perform a cross-reactivity validation study, as outlined in this guide, before committing to a particular assay for a large-scale study.

References

  • Title: The development of enzyme-linked immunosorbent assays (ELISA) for the catecholamines adrenalin and noradrenalin - PubMed Source: PubMed URL: [Link]

  • Title: 3-CAT Research ELISA™ Source: Biosoft URL: [Link]

  • Title: Electrochemical detection for HPLC - Antec Scientific Source: Antec Scientific URL: [Link]

  • Title: Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed Source: PubMed URL: [Link]

  • Title: Comparison of ELISA and HPLC as a means of catecholamine quantification Source: ResearchGate URL: [Link]

  • Title: Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Analysis of Catecholamines by Electrochemical Detector (ECD) - JASCO Global Source: JASCO Global URL: [Link]

  • Title: HPLC-ECD (Electrochemical Detection) Fundamentals - Amuza Inc Source: Amuza Inc. URL: [Link]

  • Title: A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: 3 Catecholamines ELISA kit – Any sample Source: 2BScientific URL: [Link]

  • Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - MDPI Source: MDPI URL: [Link]

  • Title: Development and validation of a liquid chromatography tandem mass spectrometry method for the measurement of urinary catecholamines in diagnosis of pheochromocytoma - PubMed Source: PubMed URL: [Link]

  • Title: Structure-activity relations for the inhibition of catecholamine uptake into synaptosomes from noradrenaline and dopaminergic neurones in rat brain homogenates - PMC Source: PubMed Central URL: [Link]

  • Title: Structure and function relationships of catecholamine molecules - Deranged Physiology Source: Deranged Physiology URL: [Link]

  • Title: Development and validation of a simple, fast and sensitive liquid chromatography-tandem mass spectrometry method to establish reference intervals for 24-h urinary free normetanephrine, metanephrine and methoxytyramine - PMC Source: PubMed Central URL: [Link]

  • Title: Impact of LC-MS/MS on the laboratory diagnosis of catecholamine-producing tumors Source: Semantic Scholar URL: [Link]

  • Title: Structure Activity Relationships | PDF | Amine | Pharmacology - Scribd Source: Scribd URL: [Link]

  • Title: Reliable Catecholamines ELISAs for Plasma and Urine Samples - IBL America Online Store Source: IBL America URL: [Link]

  • Title: Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC Source: PubMed Central URL: [Link]

  • Title: Structure Activity Relationship of Catecholamines - YouTube Source: YouTube URL: [Link]

  • Title: Toxic effects of substituted p-benzoquinones and hydroquinones in in vitro bioassays are altered by reactions with the cell assay medium - ETH Zurich Research Collection Source: ETH Zurich Research Collection URL: [Link]

  • Title: Nuisance compounds in cellular assays - PubMed - NIH Source: National Institutes of Health URL: [Link]

  • Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - MDPI Source: MDPI URL: [Link]

  • Title: Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]

  • Title: Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648 - EPO Source: European Patent Office URL: [Link]

  • Title: Simultaneous quantification of catecholamine and their metabolites in urine via mixed-mode magnetic bead-based extraction coupled with ID-LC-MS/MS: A robust tool for diagnosing catecholamine-secreting tumors - PubMed Source: PubMed URL: [Link]

  • Title: Distinguishing Catecholamines: Dopamine Determination in the Presence of Epinephrine in Water/Acetonitrile Mixtures | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Catecholamine interference in enzymatic creatinine assays - PubMed Source: PubMed URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI Source: MDPI URL: [Link]

  • Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC Source: PubMed Central URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of laboratory chemicals are not merely procedural tasks but are fundamental to the integrity of our work. This guide provides a comprehensive, step-by-step plan for the safe disposal of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, grounded in regulatory compliance and established safety protocols.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is the first step in managing its waste. Based on its structure—an aromatic amine and an alcohol—we can infer a hazard profile that necessitates handling it as regulated hazardous waste.

Inferred Chemical Profile:

  • Chemical Class: Aromatic Amino Alcohol

  • Appearance: Likely a solid or viscous liquid.

  • Key Functional Groups: Primary Amine (-NH2), Alcohol (-OH), Dimethoxy-substituted Benzene Ring.

The amine group imparts basicity, making it corrosive and reactive with acids. The aromatic and alcohol components may contribute to its toxicity profile.

Table 1: Inferred Hazard Profile and Associated Risks

Hazard Characteristic Inferred Classification & Rationale Immediate Safety & Disposal Implications
Corrosivity Likely Corrosive (RCRA Code D002) .[1][2] The amine group is basic. Similar amino ethanols are classified as corrosive, causing severe skin burns and eye damage.[3][4][5][6][7] Do not dispose of down the drain.[8][9] Segregate from acidic waste to prevent violent reactions.[6][10] Use chemically-resistant containers for waste accumulation.
Toxicity Likely Harmful/Toxic . Related compounds are harmful if swallowed or in contact with skin.[3][4][5] Aromatic amines as a class can have significant toxicological effects. Wear appropriate Personal Protective Equipment (PPE), including gloves and eye protection, during handling and disposal. Avoid generating aerosols or dust.
Reactivity Reactive with certain materials . Amines can react violently with strong acids and oxidizing agents.[6][10][11] Store waste away from incompatible chemicals, particularly acids and oxidizers.[10] See chemical incompatibility chart below.

| Ignitability | Likely Combustible, not Flammable . Similar amino alcohols have relatively high flash points.[7] | While not highly flammable, keep waste away from open flames and ignition sources.[12][13] |

Part 2: Regulatory Framework for Disposal

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][14]

  • RCRA Hazardous Waste Determination : A waste is hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2][15][16][17] Based on its basicity, 2-Amino-1-(2,3-dimethoxyphenyl)ethanol waste is presumed to be a corrosive hazardous waste (D002) .[1]

  • OSHA Laboratory Standard (29 CFR 1910.1450) : This standard requires laboratories to develop a Chemical Hygiene Plan (CHP).[12][14][18][19] Your institution's CHP is a critical resource and will provide specific procedures for hazardous waste management that must be followed.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the essential workflow from the point of generation to final disposal.

Step 1: Immediate Waste Collection in the Laboratory
  • Select an Appropriate Waste Container :

    • Use a container made of a material compatible with aromatic amines. High-density polyethylene (HDPE) or other chemically resistant plastic is preferred over glass to minimize the risk of breakage.[8]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[8]

    • The container must be clean and dry before the first addition of waste.

  • Properly Label the Waste Container :

    • As soon as you designate a container for waste, label it with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "Waste 2-Amino-1-(2,3-dimethoxyphenyl)ethanol."

      • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

      • The date you first added waste to the container (accumulation start date).

      • Your name, Principal Investigator (PI), and laboratory location.

Step 2: Safe Accumulation and Storage
  • Segregate Incompatible Wastes : This is a critical safety step. Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your lab.[18]

    • Crucially, store this amine-containing waste separately from acids and strong oxidizing agents. [10][11] Mixing can cause a violent exothermic reaction, fire, or the release of toxic gases.

    • Use secondary containment (e.g., a plastic tub) to contain potential spills and to enforce segregation.[8]

  • Follow Safe Storage Practices :

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a well-ventilated area, such as in or near a chemical fume hood.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

Step 3: Arranging for Final Disposal
  • DO NOT Drain Dispose : It is illegal and unsafe to pour this chemical down the sink.[8][9] This can damage plumbing, harm aquatic ecosystems, and violate EPA regulations.

  • Contact EHS for Pickup : Once your waste container is nearly full or you have finished the experiments generating this waste, arrange for its disposal through your institution's EHS office. They are responsible for collecting the waste and ensuring it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]

  • Maintain Records : Keep a log of the hazardous waste generated in your laboratory. This is often required for regulatory compliance.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel : Immediately notify others in the lab.

  • Isolate the Area : Cordon off the spill area.

  • Consult the SDS (or this guide for inferred hazards) : If safe to do so, proceed with cleanup.

  • Small Spills :

    • Wear appropriate PPE: at a minimum, a lab coat, safety goggles, and nitrile gloves.

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • If there is a risk of fire or significant inhalation hazard, pull the fire alarm.

    • Contact your institution's emergency response or EHS department from a safe location.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol.

DisposalWorkflow Disposal Workflow for 2-Amino-1-(2,3-dimethoxyphenyl)ethanol A Waste Generation (Point of Use) B Select Compatible Waste Container (HDPE) A->B Spill Spill Occurs A->Spill C Label Container with EHS Hazardous Waste Tag B->C D Add Waste to Container (Keep Closed When Not In Use) C->D E Store in Designated SAA (Secondary Containment) D->E D->Spill F Segregate from Incompatibles? (Acids, Oxidizers) E->F Verify E->Spill G Relocate to Safe, Segregated Storage F->G No H Container Full or Project Complete? F->H Yes G->E H->D No I Request Pickup from Institutional EHS H->I Yes J EHS Transport to Licensed TSDF I->J K Final, Compliant Disposal J->K SpillProc Follow Emergency Spill Procedures Spill->SpillProc

Caption: Logical workflow for the safe handling and disposal of chemical waste.

References

  • RCRA Characteristic Waste . (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • How Is Hazardous Waste Defined Under RCRA? (2025, July 23). August Mack Environmental. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA . (2025, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]

  • Understanding RCRA Waste Characterization . (2024, March 9). AMI Environmental. Retrieved from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document . (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Academies Press (US). Retrieved from [Link]

  • Laboratory Safety - OSHA Lab Standard . (n.d.). U.S. Department of Labor, Occupational Safety and Health Administration. Retrieved from [Link]

  • Safety Data Sheet: 2-(2-Aminoethoxy)ethanol . (2024, January 27). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet: Ethanol absolute . (2020, March 19). Merck. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol . (2008, October). New Jersey Department of Health. Retrieved from [Link]

  • Ethers Waste Compatibility . (n.d.). CP Lab Safety. Retrieved from [Link]

  • Incompatibility of Common Laboratory Chemicals . (2012, April 25). Emory University Environmental Health and Safety Office. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • SDS Aromatic Amine DECONtamination Solution . (2023, December 22). SKC Inc. Retrieved from [Link]

  • Partial List of Chemical Incompatibilities . (n.d.). University of Nevada, Reno. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide: 2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 2-Amino-1-(2,3-dimethoxyphenyl)ethanol . As a structural analog to bioactive phenylethanolamines (e.g., metabolites of Midodrine), this compound requires a safety strategy that addresses both chemical corrosivity and potential pharmacological potency.[1]

Executive Safety Summary
  • Hazard Class : Corrosive (Category 1B) & Acute Toxin (Inferred from structural analogs).

  • Primary Risks : Severe skin/eye burns, respiratory irritation, and potential adrenergic receptor modulation.[1]

  • Immediate Action :

    • Skin Contact : Wash with lukewarm water for 15 minutes. Do not scrub.

    • Eye Contact : Irrigate immediately for 15 minutes; seek ophthalmological aid.[2][3]

    • Spill : Evacuate area. Neutralize with weak acid (citric) only if trained; otherwise, absorb with inert material.[1]

Chemical Hazard Profile & Risk Assessment
  • Chemical Nature : A substituted phenylethanolamine.[4][5] The free base amine functionality confers alkalinity (pKa ~9-10), making it corrosive to mucous membranes.[1][6]

  • Bioactivity Warning : Structural similarity to alpha-adrenergic agonists implies potential cardiovascular effects (vasoconstriction) upon systemic absorption.[1] Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.[1]

Table 1: Physicochemical & Hazard Data (Inferred/Analogous)

Property Specification / Hazard Code
Physical State White to off-white crystalline solid
Molecular Weight 197.23 g/mol
Solubility Soluble in DMSO, Methanol, Dilute Acids; Sparingly soluble in water
GHS Classification Danger
Hazard Statements H314 (Causes severe skin burns), H302 (Harmful if swallowed)

| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |[1][6]

Personal Protective Equipment (PPE) Strategy

The PPE requirement scales with the operation's energy and quantity.[1] We utilize a Layered Defense Strategy to prevent dermal absorption and inhalation.

Core PPE Requirements
  • Respiratory Protection :

    • Standard : Handling <100 mg in a certified Chemical Fume Hood (Face velocity >0.5 m/s).[1]

    • High Risk : Handling >100 mg or generating dust outside a hood requires a P100/N99 Respirator or Powered Air-Purifying Respirator (PAPR).

  • Dermal Protection :

    • Gloves : Double-gloving is mandatory.

      • Inner Layer: Nitrile (0.11 mm) - Tactile sensitivity.[1]

      • Outer Layer: Nitrile (0.11 mm) or Neoprene - Chemical barrier.[1]

      • Change Frequency: Every 2 hours or immediately upon splash.

  • Ocular Protection :

    • Chemical Splash Goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient due to the corrosive nature of the amine dust.[1]

PPE Selection Logic Diagram

The following decision tree guides the researcher through selecting the appropriate barrier based on the experimental scale.

PPE_Decision_Tree Figure 1: PPE Selection Decision Matrix based on physical state and quantity. Start Start: Handling 2-Amino-1-(2,3-dimethoxyphenyl)ethanol State_Check Is the substance in Solution or Solid/Powder? Start->State_Check Solid_Quant Quantity > 100 mg? State_Check->Solid_Quant Solid Soln_Conc Concentration > 0.1 M? State_Check->Soln_Conc Solution High_Risk_Solid High Risk Protocol: - Fume Hood REQUIRED - Double Nitrile Gloves - P100 Respirator (if outside hood) - Tyvek Sleeves Solid_Quant->High_Risk_Solid Yes Std_Risk Standard Protocol: - Fume Hood Recommended - Single Nitrile Gloves (0.11mm) - Safety Goggles Solid_Quant->Std_Risk No High_Risk_Soln Corrosive Liquid Protocol: - Fume Hood - Neoprene over Nitrile Gloves - Face Shield + Goggles Soln_Conc->High_Risk_Soln Yes Soln_Conc->Std_Risk No

[1][7]

Operational Handling Protocols
Protocol A: Weighing & Solubilization (The "Red Zone")

Context: The highest risk of exposure occurs during the transfer of the solid, where static charge can aerosolize particles.[1]

  • Preparation :

    • Equip PPE as per Figure 1.[1]

    • Neutralize static electricity using an ionizing fan or anti-static gun inside the balance enclosure.[1]

    • Pre-weigh the solvent (e.g., DMSO) in the receiving vial to minimize open-air time.[1]

  • Transfer :

    • Use a disposable anti-static spatula.[1]

    • Do not tap the spatula on the vial rim; this creates dust.[1] Use a gentle rolling motion.

  • Solubilization :

    • Add the solid to the solvent (never solvent to solid if exothermic potential is unknown, though low risk here).[1]

    • Vortex in a closed tube.[1]

    • Note: The amine group may form carbonates with atmospheric CO2.[1] Keep the container flushed with Argon.[1]

Protocol B: Chemical Neutralization of Spills

Context: Amine spills are corrosive. Simple water wiping spreads the hazard.[1]

  • Isolate : Mark the area.[1]

  • Absorb : Cover liquid spills with a Chemizorb® or vermiculite pad.[1]

  • Neutralize :

    • Prepare a 5% Citric Acid solution.

    • Gently mist the contaminated area (do not spray forcefully).[1]

    • Wipe with absorbent pads.[1]

    • Final clean with soap and water to remove sticky salts.[1]

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life and potentially bioactive.

  • Solid Waste : Collect in a dedicated container labeled "Toxic Organic Solid."[1]

  • Liquid Waste :

    • Combine with compatible non-halogenated organic solvents.[1]

    • Adjust pH to neutral (pH 7) using dilute HCl before disposal if required by local EHS, otherwise dispose as "Alkaline Organic Waste."[1]

  • Destruction Method : High-temperature incineration (>1000°C) with scrubber systems for Nitrogen Oxides (NOx).[1]

References
  • PubChem . Compound Summary: 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Analogous Structure).[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH) . Hierarchy of Controls. Centers for Disease Control and Prevention.[1][7] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2,3-dimethoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2,3-dimethoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.